molecular formula C6H6ClNO B1459319 5-Chloro-6-methylpyridin-3-OL CAS No. 51984-63-5

5-Chloro-6-methylpyridin-3-OL

Cat. No.: B1459319
CAS No.: 51984-63-5
M. Wt: 143.57 g/mol
InChI Key: UOTFASKFEUWXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-methylpyridin-3-OL is a useful research compound. Its molecular formula is C6H6ClNO and its molecular weight is 143.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-6-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-4-6(7)2-5(9)3-8-4/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTFASKFEUWXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-6-methylpyridin-3-ol (CAS Number: 51984-63-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-6-methylpyridin-3-ol, a key heterocyclic building block in medicinal chemistry. The document delves into its chemical properties, plausible synthetic routes, analytical characterization, and its significant role as an intermediate in the development of novel therapeutics, particularly as modulators of the Integrated Stress Pathway. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of Substituted Pyridinols in Medicinal Chemistry

Substituted pyridine scaffolds are privileged structures in drug discovery, forming the core of numerous approved pharmaceuticals.[1] Their prevalence stems from their ability to engage in a variety of biological interactions, including hydrogen bonding and aromatic stacking, which are crucial for molecular recognition at physiological targets. The pyridin-3-ol moiety, in particular, is a versatile pharmacophore found in a range of biologically active compounds. Pyridinone derivatives, tautomers of hydroxypyridines, are known to possess a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[2][3][4]

This compound, with its specific substitution pattern, offers a unique combination of electronic and steric properties that can be exploited for the synthesis of targeted therapeutics. The presence of a chlorine atom, a methyl group, and a hydroxyl group on the pyridine ring provides multiple points for chemical modification, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide will explore the synthesis, characterization, and application of this important chemical intermediate.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its effective and safe use in a laboratory setting.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 51984-63-5[5][6]
Molecular Formula C₆H₆ClNO[5]
Molecular Weight 143.57 g/mol [5]
Appearance Off-white to light yellow powderSupplier Data
Boiling Point 309.2 ± 37.0 °C (Predicted)
Storage Temperature 2-8°C, under inert atmosphere[6]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

Hazard Statements:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound: A Representative Protocol

The proposed synthetic pathway starts from the readily available 2-amino-6-methylpyridine and proceeds through nitration, chlorination, reduction of the nitro group, diazotization, and finally hydrolysis to yield the target compound.

Synthesis_Workflow A 2-Amino-6-methylpyridine B 2-Amino-6-methyl-5-nitropyridine A->B  Nitration (H₂SO₄, HNO₃)   C 2-Chloro-6-methyl-5-nitropyridine B->C  Sandmeyer Reaction (NaNO₂, HCl, CuCl)   D 5-Amino-2-chloro-6-methylpyridine C->D  Reduction (e.g., Fe/HCl or SnCl₂/HCl)   E This compound D->E  Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O, Δ)  

Figure 1: Proposed synthetic workflow for this compound.

Step 1: Nitration of 2-Amino-6-methylpyridine

Causality: The initial step involves the regioselective nitration of the pyridine ring. The amino group is a strong activating group and directs the electrophilic nitration to the positions ortho and para to it. In this case, the 5-position is targeted.

Protocol:

  • In a flask equipped with a stirrer and a dropping funnel, cautiously add 2-amino-6-methylpyridine to concentrated sulfuric acid while maintaining the temperature below 10°C with an ice bath.

  • Slowly add a nitrating mixture (a solution of fuming nitric acid in concentrated sulfuric acid) dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to obtain 2-amino-6-methyl-5-nitropyridine.

Step 2: Chlorination via Sandmeyer Reaction

Causality: The Sandmeyer reaction is a classic method for converting an amino group on an aromatic ring to a chloro group via a diazonium salt intermediate.

Protocol:

  • Dissolve 2-amino-6-methyl-5-nitropyridine in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (nitrogen gas evolution) should be observed.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-6-methyl-5-nitropyridine.

Step 3: Reduction of the Nitro Group

Causality: The nitro group is reduced to an amino group, which is a necessary precursor for the subsequent diazotization and hydrolysis to the hydroxyl group.

Protocol:

  • Suspend 2-chloro-6-methyl-5-nitropyridine in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux and add a reducing agent, such as iron powder or tin(II) chloride, portion-wise.

  • Continue refluxing until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter to remove any solids.

  • Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain 5-amino-2-chloro-6-methylpyridine.

Step 4: Diazotization and Hydrolysis

Causality: The final step involves converting the newly formed amino group into a hydroxyl group. This is achieved by forming a diazonium salt, which is then hydrolyzed by heating in an aqueous acidic solution.

Protocol:

  • Dissolve 5-amino-2-chloro-6-methylpyridine in dilute sulfuric acid.

  • Cool the solution to 0-5°C.

  • Slowly add a solution of sodium nitrite in water dropwise.

  • After the addition, slowly heat the reaction mixture to boiling and maintain reflux for a period to ensure complete hydrolysis of the diazonium salt.

  • Cool the reaction mixture and neutralize with a base to precipitate the product.

  • Filter the solid, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

  • Aromatic Protons: Two signals are expected in the aromatic region (typically δ 6.5-8.5 ppm), corresponding to the two protons on the pyridine ring. Their chemical shifts and coupling patterns will be indicative of their positions relative to the substituents.

  • Methyl Protons: A singlet corresponding to the three protons of the methyl group is expected in the upfield region (typically δ 2.0-2.5 ppm).

  • Hydroxyl Proton: A broad singlet for the hydroxyl proton is expected, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Aromatic Carbons: Six distinct signals are expected in the downfield region (typically δ 110-160 ppm) for the six carbons of the pyridine ring. The chemical shifts will be influenced by the attached substituents (Cl, CH₃, OH).

  • Methyl Carbon: A signal in the upfield region (typically δ 15-25 ppm) is expected for the methyl carbon.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method would be suitable for the analysis of this compound.

Representative HPLC Method:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Column Temperature 30°C

This method should provide a sharp, well-resolved peak for this compound, allowing for accurate purity determination.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. In the mass spectrum of this compound, the molecular ion peak (M⁺) should be observed at m/z corresponding to its molecular weight (143.57). The isotopic pattern of the molecular ion peak, showing a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, will confirm the presence of a single chlorine atom.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility is highlighted by its inclusion in patent literature related to the development of novel drugs.

A key application of this compound is as a building block in the synthesis of modulators of the Integrated Stress Pathway (ISR) . The ISR is a cellular signaling network that is activated in response to various stress conditions and is implicated in a range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. A patent discloses the use of compounds derived from this compound in this therapeutic area.

Application_Workflow A This compound B Multi-step Synthesis A->B C ISR Modulator Candidates B->C D Therapeutic Applications (e.g., Neurodegeneration, Cancer) C->D

Figure 2: Role of this compound in drug development.

The synthesis of these modulators likely involves the functionalization of the hydroxyl group of this compound, for example, through etherification or esterification reactions, to introduce larger and more complex moieties that can interact with the target protein in the ISR. The chloro and methyl groups on the pyridine ring can also play a crucial role in modulating the binding affinity and pharmacokinetic properties of the final drug candidates.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of medicinal chemistry. Its versatile structure allows for the synthesis of a diverse range of compounds, particularly those targeting complex signaling pathways implicated in various diseases. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, analytical characterization methods, and its application in drug discovery. As research into novel therapeutic agents continues, the demand for such well-characterized and versatile building blocks is expected to grow, further solidifying the importance of this compound in the development of next-generation medicines.

References

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-6-methylpyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data points to offer a deeper understanding of the causality behind these properties and the experimental methodologies used to determine them. The information presented herein is curated to support research and development efforts by providing a solid foundation of the molecule's behavior in various chemical and biological environments.

Molecular Identity and Structural Characteristics

This compound is a substituted pyridine derivative. The strategic placement of a chloro group, a methyl group, and a hydroxyl group on the pyridine ring imparts a unique combination of electronic and steric features that govern its reactivity, solubility, and potential for intermolecular interactions.

Table 1: Core Molecular Identifiers

IdentifierValueSource
CAS Number 51984-63-5[1][2]
Molecular Formula C₆H₆ClNO[2]
Molecular Weight 143.57 g/mol [2]
Canonical SMILES CC1=C(C=C(N=C1)O)Cl
InChI Key FQORMXIJBXNTSA-UHFFFAOYSA-N

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: 2D structure of this compound.

Key Physicochemical Parameters

The physicochemical properties of a compound are critical determinants of its behavior in both in vitro and in vivo systems. These parameters influence everything from solubility and absorption to metabolic stability and target engagement.

Table 2: Summary of Physicochemical Properties

PropertyValueMethodSource
Melting Point Not availableExperimental
Boiling Point 309.2 ± 37.0 °CPredicted
Aqueous Solubility Data not availableExperimental
pKa (acidic) 8.71 ± 0.10Predicted
LogP 1.5Predicted (XLogP3)

Note: The lack of experimentally determined values for several key parameters highlights an area for future research to fully characterize this compound. Predicted values can serve as a useful starting point for experimental design.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

To ensure scientific integrity and reproducibility, standardized protocols must be employed for the determination of physicochemical properties. This section outlines the methodologies for key parameters, emphasizing the "why" behind the experimental choices.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different pH values, which in turn affects its solubility, permeability, and receptor binding.

Experimental Protocol:

  • Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable co-solvent (e.g., methanol or DMSO) and then diluted with water to a final concentration of approximately 1-10 mM. The use of a co-solvent is often necessary for compounds with limited aqueous solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. The temperature is maintained at a constant value (e.g., 25 °C or 37 °C) to ensure consistency.

  • Titration Procedure: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added incrementally to the analyte solution using a precision burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.

Causality and Self-Validation:

  • Potentiometric titration is a robust and direct method for pKa determination.

  • Calibration of the pH electrode with standard buffers before and after the experiment is a critical self-validating step to ensure accuracy.

  • Multiple titrations should be performed to assess the reproducibility of the results.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a fundamental property that dictates the bioavailability of a drug candidate. The shake-flask method is considered the "gold standard" for its determination.

Experimental Protocol:

  • Equilibration: An excess amount of solid this compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Agitation: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and the solution.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any loss of the compound or solvent during this step.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: The solid residue should be analyzed (e.g., by DSC or XRPD) to confirm that no polymorphic or solvate transitions have occurred during the experiment.

Causality and Self-Validation:

  • Using an excess of the solid ensures that a saturated solution is formed.

  • Prolonged agitation at a constant temperature is crucial for reaching thermodynamic equilibrium.

  • Analysis of the solid residue validates that the measured solubility corresponds to the initial form of the compound.

Caption: Workflow for solubility determination by the shake-flask method.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the structure and purity of a compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the chemical structure of this compound by revealing the connectivity of atoms and their chemical environments. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and the C-Cl stretch.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Note: At the time of writing, publicly available, experimentally determined spectral data for this compound is limited. Researchers are encouraged to acquire this data for their specific batches of the compound to ensure identity and purity.

Stability

The chemical stability of a compound is a critical parameter, particularly in the context of drug development, as it affects storage, formulation, and in vivo half-life. Stability studies for this compound should be conducted under various stress conditions, including:

  • pH: Evaluating stability in acidic, neutral, and basic aqueous solutions.

  • Temperature: Assessing thermal stability and potential degradation at elevated temperatures.

  • Light: Investigating photostability by exposing the compound to UV and visible light.

  • Oxidative Stress: Determining susceptibility to degradation in the presence of oxidizing agents.

Analysis of samples from these stability studies, typically by a stability-indicating HPLC method, would identify and quantify any degradation products, providing insights into the degradation pathways.

Conclusion and Future Directions

This technical guide has synthesized the available information on the physicochemical properties of this compound and provided a framework for their experimental determination. While some fundamental properties have been predicted, a clear need exists for the experimental validation of its melting point, aqueous solubility, and comprehensive spectroscopic characterization. Such data will be invaluable for any researcher or organization looking to utilize this compound in drug discovery, materials science, or other scientific endeavors. The protocols and rationale provided herein offer a robust starting point for generating this critical information with a high degree of scientific rigor.

References

An In-depth Technical Guide to 5-Chloro-6-methylpyridin-3-ol: Synthesis, Properties, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-6-methylpyridin-3-ol (CAS No. 51984-63-5), a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, provide a detailed, logically-derived synthesis protocol grounded in established chemical principles, and explore its role as a critical intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic and discovery workflows.

Introduction and Strategic Importance

This compound is a substituted pyridine derivative whose structural features—a reactive hydroxyl group, a strategically placed chlorine atom, and a methyl group—make it a valuable synthon in the construction of complex molecular architectures. The pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The specific arrangement of substituents on this particular molecule allows for diverse chemical modifications, enabling its incorporation into a wide range of biologically active compounds.

Its significance has been highlighted in recent pharmaceutical patent literature, where it serves as a key starting material in the synthesis of potent and selective inhibitors for therapeutic targets. A notable example is its use in the development of sulfonamide derivatives that act as URAT-1 (Urate Transporter 1) inhibitors, which are under investigation for the treatment of hyperuricemia and gout.[1] This application underscores the compound's relevance and utility for drug development professionals.

Physicochemical and Molecular Properties

A thorough understanding of a compound's properties is fundamental to its effective application in synthesis and process development. The key molecular and physicochemical parameters for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₆ClNO--INVALID-LINK--[2]
Molecular Weight 143.57 g/mol --INVALID-LINK--[2]
CAS Number 51984-63-5--INVALID-LINK--[2]
IUPAC Name This compoundN/A
Synonyms 2-Chloro-5-hydroxy-3-methylpyridineN/A
Calculated XLogP3 1.5--INVALID-LINK--[2]
Hydrogen Bond Donors 1--INVALID-LINK--[2]
Hydrogen Bond Acceptors 1--INVALID-LINK--[2]
Topological Polar Surface Area 33.1 Ų--INVALID-LINK--[2]

Synthesis Protocol: A Mechanistic Approach

While the direct synthesis of this compound is specifically detailed in a 1977 article in the Journal of Medicinal Chemistry, which is referenced in key patent literature, the full text is not widely available.[1] However, based on established and reliable methodologies for the synthesis of substituted pyridinols, a robust two-step synthetic route can be proposed. This protocol is designed to be self-validating, with clear causality behind each step.

The logical precursor for this molecule is an appropriately substituted aminopyridine, which can be converted to the corresponding pyridinol via a Sandmeyer-type reaction. The subsequent chlorination must then be performed selectively.

Proposed Synthetic Workflow

G cluster_0 Step 1: Diazotization and Hydrolysis cluster_1 Step 2: Regioselective Chlorination A 5-Amino-2-methylpyridine B Diazonium Salt Intermediate A->B  NaNO₂, H₂SO₄, 0-5 °C   C 6-Methylpyridin-3-ol B->C  H₂O, Heat   D 6-Methylpyridin-3-ol E This compound D->E  SO₂Cl₂ or NCS  in Acetonitrile  

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 6-Methylpyridin-3-ol from 5-Amino-2-methylpyridine

Principle: This step utilizes the classic Sandmeyer-type reaction, where a primary aromatic amine is converted into a diazonium salt, which is subsequently hydrolyzed to the corresponding hydroxyl compound. The choice of acidic medium (sulfuric acid) and low temperature is critical to ensure the stability of the diazonium intermediate and prevent unwanted side reactions.

Methodology:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 5-Amino-2-methylpyridine (1.0 eq) to a 10% aqueous solution of sulfuric acid. Cool the resulting solution to 0-5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled amine solution, ensuring the temperature is maintained below 5 °C.

    • Expert Insight:Maintaining a low temperature is paramount. If the temperature rises, the diazonium salt can decompose prematurely, leading to a complex mixture of byproducts and significantly reduced yield.

  • Hydrolysis: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. Then, slowly heat the reaction mixture to 80-90 °C. Vigorous nitrogen evolution will be observed.

    • Trustworthiness:The evolution of N₂ gas is a visual confirmation that the diazonium group is being successfully displaced by the hydroxyl group.

  • Work-up and Isolation: After gas evolution ceases, cool the reaction mixture to room temperature. Neutralize the solution carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product, 6-Methylpyridin-3-ol, will precipitate.

  • Purification: Filter the crude product, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to yield pure 6-Methylpyridin-3-ol.

Step 2: Synthesis of this compound

Principle: This step involves the regioselective electrophilic chlorination of the electron-rich pyridinol ring. The hydroxyl group is an activating ortho-, para-director. In this case, the position ortho to the hydroxyl group (C4) and para (C6, already substituted) are activated. The position ortho to the methyl group (C5) is also activated. The reaction conditions must be controlled to favor chlorination at the C5 position. Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) are effective chlorinating agents for such systems.

Methodology:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve the 6-Methylpyridin-3-ol (1.0 eq) from Step 1 in a suitable anhydrous solvent such as acetonitrile or dichloromethane.

  • Chlorination: Cool the solution to 0 °C. Add a solution of N-Chlorosuccinimide (NCS) (1.05 eq) in the same solvent dropwise over 30 minutes.

    • Expert Insight:NCS is often preferred over sulfuryl chloride for its milder nature and higher selectivity, which minimizes the formation of dichlorinated or other over-chlorinated byproducts. The choice of a non-protic solvent is essential to prevent reaction with the chlorinating agent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Safety and Handling

As a chloro-substituted heterocyclic compound, this compound should be handled with appropriate care in a well-ventilated fume hood.

  • Hazard Statements: Based on supplier data, this compound is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile), is mandatory.

  • Handling Precautions: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and drug discovery industries. Its well-defined physicochemical properties and the availability of robust synthetic routes, as outlined in this guide, make it an accessible and valuable intermediate. Its demonstrated use in the synthesis of advanced therapeutic candidates, such as URAT-1 inhibitors, confirms its status as a high-value building block for creating next-generation medicines. The protocols and data presented herein provide a solid foundation for scientists to confidently incorporate this molecule into their research and development programs.

References

5-Chloro-6-methylpyridin-3-ol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-6-methylpyridin-3-ol

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry and synthetic research. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core attributes, a representative synthetic pathway, and its potential applications, grounded in established scientific principles.

Core Molecular Identity

This compound is a substituted pyridinol, a class of aromatic heterocyclic compounds that are integral scaffolds in numerous biologically active molecules. The strategic placement of the chloro, methyl, and hydroxyl groups on the pyridine ring creates a unique electronic and steric profile, making it a valuable intermediate for further chemical elaboration.

  • IUPAC Name: this compound

  • CAS Number: 51984-63-5[1][2][3]

  • Molecular Formula: C₆H₆ClNO[1][2]

  • Synonyms: 5-chloro-6-methyl-pyridin-3-ol

The structure consists of a central pyridine ring functionalized at position 3 with a hydroxyl group, at position 5 with a chlorine atom, and at position 6 with a methyl group.

Chemical Structure of this compound Figure 1: Chemical Structure of this compound.

Physicochemical & Computed Properties

Understanding the physicochemical properties of a compound is paramount for its application in experimental settings, influencing everything from solvent selection to reaction kinetics and potential bioavailability. The following table summarizes key properties for this compound.

PropertyValueSource
Molecular Weight 143.57 g/mol [2]
Exact Mass 143.0137915 DaPubChem CID: 72212895
Topological Polar Surface Area (TPSA) 33.1 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 1[2]
Rotatable Bonds 0[2]
Form Solid[4]
Purity >95% (Typical commercial)[2]
SMILES OC1=CC(Cl)=C(C)N=C1[1]
InChI Key UOTFASKFEUWXOQ-UHFFFAOYSA-N[4]

Table 1: Key Physicochemical and Computed Properties.

Representative Synthetic Approach

Experimental Protocol: A Hypothetical Pathway

This protocol is conceptual and illustrates a potential synthetic route. Researchers should consult detailed literature for specific reaction conditions and safety protocols.

  • Step 1: Condensation Reaction. A β-ketoester is reacted with an enamine or similar nitrogen source in a cyclocondensation reaction (e.g., Hantzsch pyridine synthesis or a variation) to form a dihydropyridine ring. The starting materials would be selected to already contain the precursors for the final methyl and hydroxyl groups.

  • Step 2: Aromatization. The resulting dihydropyridine is oxidized to form the aromatic pyridine ring. Common oxidizing agents for this step include nitric acid, chromium trioxide, or manganese dioxide. The choice of oxidant is critical to avoid unwanted side reactions with other functional groups.

  • Step 3: Directed Chlorination. The crucial step is the regioselective introduction of the chlorine atom at the C5 position. This is typically achieved via electrophilic aromatic substitution. The directing effects of the existing hydroxyl and methyl groups are key. The hydroxyl group is an activating, ortho-, para-director, which would favor substitution at the C4 and C6 positions. Therefore, a blocking group strategy or a specific precursor where the chlorine is already incorporated might be necessary to achieve the desired C5 substitution. A more direct route might involve using a starting material that already contains the chloro-group in the correct position.

  • Step 4: Purification. The final product is isolated and purified from the reaction mixture. This typically involves extraction to separate organic and aqueous phases, followed by column chromatography on silica gel to isolate the target compound with high purity. The structure and purity are then confirmed using analytical techniques such as NMR spectroscopy, Mass Spectrometry, and HPLC.

Synthesis Workflow Diagram

The following diagram illustrates a generalized logical flow for the synthesis of a functionalized pyridine derivative like this compound.

Synthesis_Workflow Start 1. Precursor Selection (e.g., β-dicarbonyl & amine source) Step1 2. Cyclocondensation Formation of Dihydropyridine Ring Start->Step1 Reagents: Acid/Base Catalyst Step2 3. Aromatization (Oxidation) Step1->Step2 Reagent: Oxidizing Agent (e.g., HNO3) Step3 4. Regioselective Chlorination (e.g., with NCS or SO2Cl2) Step2->Step3 Reagent: Chlorinating Agent Step4 5. Workup & Purification (Extraction & Chromatography) Step3->Step4 Solvents: DCM, Ethyl Acetate End Final Product: This compound Step4->End

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

Substituted pyridines are a cornerstone of medicinal chemistry. The presence of chlorine, a common halogen in pharmaceuticals, can significantly enhance a molecule's biological activity.[5] Halogens can modulate properties like lipophilicity, metabolic stability, and binding affinity to protein targets.

Primary Roles:

  • Scaffold for Library Synthesis: this compound serves as a versatile building block.[6] The hydroxyl group can be readily converted into other functionalities (e.g., ethers, esters) or used as a handle for coupling reactions, allowing chemists to rapidly generate a library of related compounds for screening against biological targets.

  • Intermediate in Pharmaceutical Synthesis: This compound is a key intermediate for creating more complex active pharmaceutical ingredients (APIs). A patent has cited this molecule in the context of developing modulators of the integrated stress pathway , suggesting its potential relevance in therapeutic areas like neurodegenerative diseases, metabolic disorders, or oncology.[2] The integrated stress response (ISR) is a cellular signaling network activated by various stress conditions, and its modulation is a target for drug discovery.

  • Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and defined chemical features, this molecule could be used in FBDD campaigns. In this approach, small "fragments" are screened for weak binding to a protein target. Promising fragments are then elaborated or combined to develop more potent lead compounds.

The strategic importance of chloro-functionalized heterocyclic intermediates like this one is well-established in the synthesis of a wide array of FDA-approved drugs.[5]

Safety, Handling, and Storage

As with any research chemical, this compound should be handled with appropriate care in a well-ventilated laboratory fume hood.

  • Handling: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Potential Hazards: While specific data for this isomer is limited, related compounds like 6-Chloro-5-methylpyridin-3-ol are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[7] It is prudent to assume this compound has similar potential hazards. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

References

An In-depth Technical Guide to the Solubility of 5-Chloro-6-methylpyridin-3-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 5-Chloro-6-methylpyridin-3-ol, a key intermediate in pharmaceutical synthesis. We will delve into the theoretical principles governing its solubility, provide a qualitative analysis based on its molecular structure, outline detailed experimental protocols for accurate solubility determination, and present a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solubility characteristics of this important heterocyclic compound.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to a marketable therapeutic, solubility is a primary hurdle that must be overcome. For an API to be effective, it must first dissolve in a physiological medium to be absorbed into the bloodstream.[1] Poor solubility can lead to low and variable bioavailability, making it challenging to achieve therapeutic concentrations in the body.[2][3] Therefore, a thorough understanding of an API's solubility in various solvents is paramount during the early stages of drug development. This knowledge informs the selection of appropriate solvent systems for synthesis, purification, and formulation into a final dosage form.[1]

This compound is a substituted pyridinol derivative of significant interest in medicinal chemistry. Its solubility profile dictates the choice of solvents for reaction media, crystallization processes, and ultimately, the design of drug delivery systems. This guide will provide a detailed exploration of the factors governing its solubility in organic solvents.

Theoretical Framework for Solubility

The adage "like dissolves like" is a fundamental principle in chemistry that elegantly summarizes the concept of solubility.[4][5] This principle is rooted in the nature of intermolecular forces between the solute (in this case, this compound) and the solvent.[6]

The Influence of Molecular Structure and Polarity

To predict the solubility of this compound, we must first analyze its molecular structure.

Figure 1: Molecular Structure of this compound.

Key structural features influencing solubility include:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes to the molecule's polarity.[7]

  • The Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its ability to interact with polar solvents.

  • The Chlorine Atom (-Cl): The electronegative chlorine atom contributes to the molecule's dipole moment, enhancing its polarity.

  • The Methyl Group (-CH3): This is a non-polar, hydrophobic group that can interact favorably with non-polar solvents.

The presence of both polar (hydroxyl, chloro, and the pyridine nitrogen) and non-polar (methyl and the aromatic ring) moieties suggests that this compound will exhibit a degree of solubility in a range of solvents with varying polarities.

Intermolecular Forces at Play

The dissolution of a solid solute in a liquid solvent involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The overall process is energetically favorable if the newly formed interactions are comparable to or stronger than the ones that were broken.

  • Hydrogen Bonding: The hydroxyl group of this compound can form strong hydrogen bonds with protic solvents like alcohols (e.g., methanol, ethanol) and water. The pyridine nitrogen can also act as a hydrogen bond acceptor.

  • Dipole-Dipole Interactions: The polar nature of the C-Cl and C-O bonds, as well as the pyridine ring, allows for dipole-dipole interactions with other polar solvent molecules (e.g., acetone, ethyl acetate).

  • London Dispersion Forces: These weak, temporary forces are present in all molecules and will be the primary mode of interaction with non-polar solvents (e.g., hexane, toluene).

Based on these principles, we can make the following qualitative predictions about the solubility of this compound:

  • High Solubility is expected in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) due to strong hydrogen bonding and dipole-dipole interactions.

  • Moderate Solubility is anticipated in solvents of intermediate polarity (e.g., acetone, ethyl acetate) where dipole-dipole interactions are the dominant favorable force.

  • Low Solubility is likely in non-polar solvents (e.g., hexane, toluene) where the energy required to break the strong intermolecular forces within the solid this compound is not sufficiently compensated by the weak London dispersion forces with the solvent.

Quantitative Solubility Data

Solvent Solvent Type Polarity Index Hypothetical Solubility (mg/mL) at 25°C
MethanolPolar Protic5.1> 100
EthanolPolar Protic4.3> 100
IsopropanolPolar Protic3.950 - 100
AcetonePolar Aprotic5.120 - 50
Ethyl AcetatePolar Aprotic4.410 - 20
DichloromethanePolar Aprotic3.15 - 10
TolueneNon-polar2.4< 1
HexaneNon-polar0.1< 0.1

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values may vary.

Experimental Determination of Solubility: A Step-by-Step Protocol

Accurate determination of solubility requires a robust and well-controlled experimental methodology. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[2]

The Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound, which is the maximum amount of a substance that can dissolve in a solvent at a specific temperature and pressure.[8]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess amount of This compound B Add to a known volume of the selected solvent A->B C Seal the vial B->C D Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48h) C->D E Allow undissolved solid to settle D->E F Filter or centrifuge the saturated solution E->F G Take an aliquot of the clear supernatant F->G H Dilute with a suitable solvent G->H I Quantify the concentration using HPLC or UV-Vis spectroscopy H->I

Figure 2: Workflow for the Shake-Flask Solubility Determination Method.

Protocol:

  • Preparation:

    • Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

    • To each vial, add a precise volume of the desired organic solvent.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24h and 48h) to confirm that equilibrium has been reached.[3]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration through a syringe filter (e.g., 0.22 µm PTFE) or by centrifugation.

  • Analysis:

    • Accurately dilute the clear, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

Kinetic Solubility for High-Throughput Screening

In early-stage drug discovery, a higher-throughput method known as kinetic solubility is often employed.[2][9] This method measures the concentration at which a compound, initially dissolved in a stock solvent like DMSO, precipitates when added to an aqueous or organic medium. While faster, kinetic solubility values can sometimes be higher than thermodynamic solubility due to the formation of supersaturated solutions.[8]

Predictive Models for Solubility

When experimental data is unavailable, computational models can provide valuable estimates of solubility. These models are becoming increasingly sophisticated and are valuable tools in modern drug discovery.

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use machine learning algorithms to correlate the molecular structure of a compound with its solubility.[10][11]

  • Thermodynamic Models (e.g., COSMO-RS): These models use quantum chemistry calculations to predict the chemical potential of a solute in a solvent, from which solubility can be derived.[10][12]

While predictive models are powerful, they should be used with an understanding of their limitations, and experimental verification is always recommended for lead candidates.

Conclusion and Future Directions

A comprehensive understanding of the solubility of this compound is essential for its effective utilization in pharmaceutical research and development. This guide has provided a framework for understanding its solubility based on its molecular structure, outlined a robust experimental protocol for its determination, and touched upon the role of predictive modeling.

For drug development professionals, it is recommended to perform experimental solubility studies in a range of pharmaceutically relevant solvents and at different temperatures. This data will be invaluable for guiding process chemistry, formulation development, and ensuring the successful progression of drug candidates containing this important structural motif. Future work could involve building a QSPR model specifically for substituted pyridinols to enable more accurate in silico predictions for this class of compounds.

References

A Researcher's Guide to Sourcing 5-Chloro-6-methylpyridin-3-ol: Supplier Qualification and Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-6-methylpyridin-3-ol (CAS No. 51984-63-5) is a pivotal heterocyclic building block in contemporary drug discovery and agrochemical research. Its utility as a key intermediate demands a stringent approach to sourcing, as the purity and consistency of the starting material directly impact research outcomes, scalability, and regulatory compliance. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating the commercial landscape of this compound. We will explore the significance of this compound, detail a systematic process for supplier evaluation, present a comparative analysis of prominent commercial sources, and provide a robust, step-by-step protocol for incoming quality control (QC) verification. This guide is designed to empower researchers to make informed procurement decisions, ensuring the scientific integrity and success of their projects.

The Strategic Importance of this compound in Research

This compound, a substituted pyridine derivative, possesses a unique arrangement of functional groups—a hydroxyl, a chloro, and a methyl group on a pyridine ring—making it a versatile precursor for the synthesis of more complex molecules. Its significance is particularly noted in the development of novel therapeutics. For instance, this scaffold is a key component in the synthesis of modulators of the integrated stress pathway, a critical cellular signaling network implicated in a variety of diseases, including neurodegenerative disorders and cancer.[1] The precise stereochemistry and electronic properties of this building block are often crucial for achieving the desired biological activity and selectivity in the final active pharmaceutical ingredient (API).

Given its role as a foundational element in multi-step syntheses, the quality of commercially sourced this compound is paramount. Impurities, such as regioisomers, starting materials from the synthesis, or residual solvents, can lead to unforeseen side reactions, complicate purification processes, and ultimately compromise the validity of experimental data. Therefore, a meticulous approach to supplier selection and material verification is not merely a matter of good laboratory practice but a critical step in risk mitigation for any research program.

A Framework for Supplier Qualification

Selecting a supplier for a critical chemical intermediate extends beyond simply comparing prices. A robust qualification process ensures a reliable and consistent supply of high-quality material. The following workflow provides a structured approach to evaluating potential vendors.

G A Initial Supplier Identification (Databases, Literature) B Request Technical Documentation (CoA, SDS, Purity Specs) A->B C Evaluate Supplier Reputation & Responsiveness B->C D Comparative Analysis of Suppliers (Table 2.1) C->D E Procure Sample for In-House QC D->E F Perform Incoming QC Verification (Protocol 4.1) E->F Does it meet spec? F->B No, re-evaluate G Approve Supplier for Small-Scale Use F->G Yes H Assess Scalability & Long-Term Supply G->H I Final Supplier Approval H->I

Caption: A workflow for the qualification of chemical suppliers.

Analysis of Commercial Suppliers for this compound

A survey of the chemical marketplace reveals several commercial suppliers for this compound (CAS 51984-63-5). The following table summarizes key procurement metrics for a selection of these vendors. It is important to note that availability and pricing are subject to change, and direct inquiry is often necessary for bulk quantities or GMP-grade material.

SupplierStated PurityAvailable QuantitiesCertificate of Analysis (CoA)Notes
Parkway Scientific > 95%Inquire for detailsAvailable upon requestLists patent literature for the compound.[1]
Doron Scientific Inquire for details100mg, 250mg, 1gAvailable upon requestLists Ambeed as the manufacturer.[2]
Alichem > 97%100mgAvailable upon requestProduct available through SmallMolecules.com.[3]
BLD Pharm Inquire for detailsInquire for detailsProvides access to NMR, HPLC, LC-MS data.[4]Strong documentation support.
ChemicalBook Varies by supplierVaries by supplierVaries by supplierA marketplace listing multiple suppliers.[5]
CP Lab Safety 98%1gInquire for detailsSpecifies a high purity grade.[6]

Technical Specifications and Incoming Quality Control

Upon receipt of a new batch of this compound, it is imperative to perform an in-house quality control check to verify the supplier's Certificate of Analysis (CoA) and ensure the material is suitable for its intended use.

Certificate of Analysis (CoA) Review

A comprehensive CoA should, at a minimum, include:

  • Compound Identification: Name, CAS Number, Molecular Formula, and Molecular Weight.

  • Purity Determination: The analytical method used (e.g., HPLC, GC) and the resulting purity value, typically as a percentage area.

  • Identity Confirmation: Spectroscopic data (e.g., ¹H NMR, Mass Spectrometry) that is consistent with the compound's structure.

  • Physical Appearance: A description of the material (e.g., off-white solid).

Protocol: Incoming Quality Control Verification by RP-HPLC

This protocol describes a general-purpose Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for verifying the purity of this compound.

Objective: To determine the purity of the received this compound and to identify any significant impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector, pump, and autosampler.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to achieve a concentration of 1 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or an optimal wavelength determined by a UV scan).

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      20 95
      25 95
      26 5

      | 30 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

System Suitability:

  • Inject a standard solution multiple times (n=5) to ensure the reproducibility of the retention time and peak area (RSD < 2%).

Expected Outcome:

  • A major peak corresponding to this compound.

  • The area percentage of this peak should be consistent with the purity stated on the supplier's CoA. Any impurity peak greater than 0.1% should be noted and, if necessary, investigated.

Safety, Handling, and Storage

This compound is a chemical that requires careful handling in a laboratory setting. Always consult the supplier's Safety Data Sheet (SDS) before use.

  • Hazard Statements: Based on available data, this compound is typically associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended long-term storage is typically at 2 to 8 °C.

Conclusion

The procurement of this compound is a critical control point in any research and development program that utilizes this versatile building block. By implementing a systematic supplier qualification process and conducting rigorous incoming quality control, researchers can ensure the integrity of their starting materials. This diligence minimizes the risk of experimental variability, prevents costly project delays, and builds a foundation of reliable and reproducible science. The frameworks and protocols provided in this guide offer a comprehensive approach to achieving these goals, empowering scientists to source critical reagents with confidence.

References

An In-depth Technical Guide to the Spectroscopic Profile of 5-Chloro-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Physicochemical Properties

5-Chloro-6-methylpyridin-3-ol is a heterocyclic compound with the chemical formula C₆H₆ClNO.[1] Its structure consists of a pyridine ring substituted with a chlorine atom at position 5, a methyl group at position 6, and a hydroxyl group at position 3.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number51984-63-5--INVALID-LINK--
Molecular FormulaC₆H₆ClNO--INVALID-LINK--
Molecular Weight143.57 g/mol --INVALID-LINK--
AppearanceSolid (predicted)-
Melting PointNot available-
Boiling PointNot available-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following are predicted ¹H and ¹³C NMR spectra for this compound, with detailed interpretations.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring. The chlorine atom and the hydroxyl group are electron-withdrawing and electron-donating, respectively, through inductive and resonance effects, which will affect the shielding of the nearby protons.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~9.5-10.5Singlet (broad)1HOHThe phenolic proton is acidic and its chemical shift can be concentration and temperature dependent. It is expected to be a broad singlet.
~7.2-7.4Singlet1HH-4This proton is situated between the hydroxyl and chloro substituents. The deshielding effect of the adjacent chlorine atom and the shielding from the hydroxyl group will influence its position.
~7.0-7.2Singlet1HH-2This proton is adjacent to the nitrogen atom and the methyl group. The electron-withdrawing nature of the nitrogen will deshield this proton.
~2.4-2.6Singlet3H-CH₃The methyl protons are expected to appear as a sharp singlet in the upfield region.

Expert Insights: The use of a deuterated solvent like DMSO-d₆ is recommended for pyridinols, as it can help in observing the hydroxyl proton, which might exchange with protons in protic solvents like CDCl₃ or D₂O. The exact chemical shifts can be influenced by solvent effects and the concentration of the sample.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the substitution pattern, five distinct signals are expected for the pyridine ring carbons and one for the methyl carbon.

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale for Assignment
~150-155C-6This carbon is attached to the nitrogen and the methyl group, and is expected to be significantly deshielded.
~145-150C-3The carbon bearing the hydroxyl group will be deshielded due to the electronegativity of the oxygen atom.
~135-140C-5The carbon attached to the chlorine atom will experience a deshielding effect.
~125-130C-2This carbon is adjacent to the nitrogen and is expected in the aromatic region.
~120-125C-4This carbon is expected to be the most shielded of the aromatic carbons.
~18-22-CH₃The methyl carbon will appear in the upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C=N, and C-Cl bonds.

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3200-3500BroadO-H stretch (phenolic)
3000-3100MediumAromatic C-H stretch
2850-2960MediumAliphatic C-H stretch (-CH₃)
1550-1620StrongC=C and C=N ring stretching
1400-1500MediumC=C and C=N ring stretching
1200-1300StrongC-O stretch (phenolic)
1000-1100MediumC-Cl stretch

Expert Insights: The broadness of the O-H stretching band is indicative of hydrogen bonding, which is expected for a phenolic compound in the solid state or in a concentrated solution. The exact positions of the C=C and C=N ring stretching vibrations can provide clues about the electronic nature of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used.

Table 5: Predicted Mass Spectrometry Data (EI)

m/zRelative Intensity (%)Assignment
143/145High[M]⁺ (Molecular ion)
128/130Medium[M - CH₃]⁺
114Medium[M - Cl]⁺
108High[M - Cl - CO]⁺

Expert Insights: The molecular ion peak should exhibit a characteristic 3:1 isotopic pattern for the presence of one chlorine atom ([M]⁺ at m/z 143 and [M+2]⁺ at m/z 145). Key fragmentation pathways would likely involve the loss of the methyl group, the chlorine atom, and potentially a molecule of carbon monoxide from the ring.

G M [M]⁺ m/z 143/145 M_CH3 [M - CH₃]⁺ m/z 128/130 M->M_CH3 - •CH₃ M_Cl [M - Cl]⁺ m/z 114 M->M_Cl - •Cl M_Cl_CO [M - Cl - CO]⁺ m/z 86 M_Cl->M_Cl_CO - CO

References

A Technical Guide to the Medicinal Chemistry Potential of 5-Chloro-6-methylpyridin-3-ol: A Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridin-3-ol core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds. This guide provides a forward-looking technical analysis of a specific, yet underexplored, member of this family: 5-Chloro-6-methylpyridin-3-ol. While direct biological data on this compound is sparse, its structural features—a hydrogen-bonding pyridin-3-ol moiety, a lipophilic and electron-withdrawing chloro group, and a space-filling methyl group—suggest significant potential for development across multiple therapeutic areas. This document, intended for drug discovery and development professionals, synthesizes data from structurally analogous compounds to build a compelling, evidence-based rationale for initiating research programs centered on this scaffold. We will explore its potential as a precursor for novel kinase inhibitors, a lead structure for new antimicrobial agents, and a modulator of central nervous system targets, providing detailed hypothetical mechanisms and actionable experimental workflows.

The this compound Scaffold: Core Properties and Synthetic Tractability

This compound is a small, functionalized heterocyclic compound. Its inherent physicochemical properties make it an attractive starting point for library synthesis in drug discovery campaigns.

PropertyValueSource
Molecular FormulaC6H6ClNOPubChem
Molecular Weight143.57 g/mol PubChem
XLogP31.8PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors2PubChem
Rotatable Bonds0PubChem

The synthetic accessibility of this scaffold is a key advantage. Established pyridine chemistry provides multiple routes for its synthesis and subsequent derivatization, allowing for systematic exploration of the surrounding chemical space. A plausible retrosynthetic approach is outlined below, highlighting key disconnection points for analog synthesis.

G Target This compound Intermediate1 Substituted Pyridine Precursor Target->Intermediate1 Hydroxylation / Demethylation Intermediate2 Functionalized Acetonitrile Intermediate1->Intermediate2 Cyclization Intermediate3 α,β-Unsaturated Ketone Intermediate1->Intermediate3 Cyclization

Caption: Retrosynthetic analysis of this compound.

Potential Therapeutic Applications: A Roadmap for Discovery

Based on the known biological activities of structurally related pyridin-3-ol derivatives, we have identified three high-potential therapeutic areas for the this compound scaffold.

A Novel Scaffold for Kinase Inhibitors

Rationale: The pyridine ring is a cornerstone of kinase inhibitor design, present in numerous FDA-approved drugs. Its ability to form crucial hydrogen bonds with the hinge region of the kinase active site is well-documented. The pyridin-3-ol motif, in particular, can act as both a hydrogen bond donor and acceptor. Furthermore, substituted pyridin-3-yl pyrimidines have shown potent activity against cancer-related kinases like Bcr-Abl.[1] The 5-chloro and 6-methyl substituents on our core scaffold can be strategically utilized to confer selectivity and enhance potency by probing specific hydrophobic pockets within the ATP-binding site.

Proposed Mechanism of Action: this compound could serve as a foundational scaffold for Type I or Type II kinase inhibitors. The pyridin-3-ol would anchor the molecule in the hinge region, while the chloro and methyl groups could be directed towards the hydrophobic gatekeeper pocket and the solvent-exposed region, respectively. Modifications at the 3-hydroxyl group could introduce vectors for targeting the ribose pocket or the solvent front.

Drug Discovery Workflow:

G cluster_0 Library Synthesis cluster_1 Screening Cascade A This compound Scaffold B Parallel Synthesis of Analogs (Modification at 3-OH, 5-Cl, 6-Me) A->B C High-Throughput Kinase Panel Screen (e.g., 400+ kinases) B->C D IC50 Determination for Hits C->D E Cellular Target Engagement Assays D->E F Lead Optimization E->F

Caption: Kinase inhibitor discovery workflow.

Experimental Protocol: Library Synthesis via Suzuki Coupling

  • Starting Material: 5-Bromo-6-methylpyridin-3-ol (as a precursor to allow for Suzuki coupling at the 5-position).

  • Reaction Setup: In a nitrogen-purged flask, dissolve the starting material (1 equivalent) in a 2:1 mixture of dioxane and water.

  • Catalyst and Base: Add Pd(PPh3)4 (0.05 equivalents) and Na2CO3 (3 equivalents).

  • Boronic Acid Addition: Add a diverse panel of aryl and heteroaryl boronic acids (1.2 equivalents each) to individual reaction wells.

  • Reaction: Heat the reaction mixtures to 90°C for 12 hours.

  • Workup and Purification: After cooling, extract the products with ethyl acetate, wash with brine, and purify by flash chromatography to yield a library of 5-aryl-6-methylpyridin-3-ol derivatives.

A Lead Structure for Novel Antimicrobial Agents

Rationale: The emergence of multidrug-resistant bacteria necessitates the development of novel antibiotics. Pyridine derivatives have demonstrated a broad spectrum of antimicrobial activities.[2] Specifically, alkyl pyridinol compounds have shown potent effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by disrupting the bacterial membrane. The 5-chloro and 6-methyl groups of our scaffold can enhance lipophilicity, which is often correlated with improved membrane interaction and antibacterial potency.

Proposed Mechanism of Action: We hypothesize that this compound and its derivatives could function as membrane-disrupting agents. The pyridinium cation (at physiological pH) could interact with the negatively charged bacterial membrane, while the lipophilic chloro and methyl groups facilitate insertion into the lipid bilayer, leading to membrane depolarization and cell death.

G cluster_0 Membrane Interaction cluster_1 Membrane Disruption A Positively Charged Pyridinium Headgroup B Negatively Charged Bacterial Membrane A->B Electrostatic Attraction D Insertion into Lipid Bilayer B->D C Lipophilic Chloro and Methyl Groups C->D E Membrane Depolarization D->E F Cell Lysis E->F

Caption: Proposed mechanism of antimicrobial action.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Use a panel of clinically relevant bacteria, including S. aureus (including an MRSA strain), E. coli, and P. aeruginosa.

  • Culture Preparation: Grow bacteria to the mid-logarithmic phase in appropriate broth media.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

A Versatile Scaffold for Central Nervous System (CNS) Agents

Rationale: The pyridine scaffold is a privileged structure for CNS drug discovery, with derivatives showing activity as cholinesterase inhibitors for Alzheimer's disease and as ligands for various G-protein coupled receptors (GPCRs) and ion channels.[3][4] The physicochemical properties of this compound (molecular weight < 500, XLogP3 < 5) are within the range generally considered favorable for blood-brain barrier (BBB) penetration.

Proposed Target Class: Cholinesterase Inhibition: Given that substituted pyridine diamines have been designed as dual-binding site inhibitors of cholinesterases, we propose that this compound could serve as a starting point for novel acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE) inhibitors.[3][4] The pyridin-3-ol could interact with the catalytic active site, while synthetic modifications could introduce a second pharmacophore to bind to the peripheral anionic site.

CNS Drug Discovery Cascade:

G A Initial Screening: AChE/BChE Inhibition Assays B Hit Confirmation and IC50 Determination A->B C In vitro BBB Permeability Assay (e.g., PAMPA) B->C D Lead Optimization for Potency and BBB Penetration C->D E In vivo Rodent Models of Cognition D->E

Caption: CNS drug discovery workflow for cholinesterase inhibitors.

Summary of Structure-Activity Relationship (SAR) Insights and Future Directions

While awaiting direct experimental data, we can infer a preliminary SAR based on the analysis of related compounds.

Position of ModificationPotential Impact on Kinase InhibitionPotential Impact on Antimicrobial ActivityPotential Impact on CNS Activity
3-OH Etherification could introduce vectors to target the ribose pocket.Esterification could create prodrugs with altered solubility and cell permeability.Alkylation could modulate binding to the catalytic site of cholinesterases.
5-Cl Replacement with other halogens or small alkyl groups could fine-tune selectivity.Increasing lipophilicity at this position may enhance membrane disruption.Modulating electron density at this position could affect pKa and receptor interactions.
6-Me Larger groups may clash with the gatekeeper residue, while smaller groups could improve potency.Altering the size of this group could optimize insertion into the bacterial membrane.This position could be a site for introducing functionality to improve BBB penetration.

Future Directions:

  • Computational Modeling: In silico docking of this compound and a virtual library of its derivatives into the active sites of various kinases, bacterial enzymes, and cholinesterases can help prioritize synthetic efforts.

  • High-Throughput Screening (HTS): Screening of a physical library of derivatives against a broad panel of biological targets could uncover unexpected activities.

  • ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties will be crucial for developing viable drug candidates.

Conclusion

This compound represents a promising, yet largely untapped, scaffold for medicinal chemistry. Its straightforward synthesis and favorable physicochemical properties, combined with the proven track record of the pyridin-3-ol core, make it a compelling starting point for drug discovery programs in oncology, infectious diseases, and neurology. This guide has outlined a rational, data-driven approach to exploring the therapeutic potential of this versatile molecule. The proposed workflows and experimental protocols provide a solid foundation for researchers to initiate investigations that could lead to the next generation of innovative medicines.

References

The Enigmatic Genesis of a Key Pyridine Intermediate: A Technical Guide to 5-Chloro-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

As a senior application scientist, it is imperative to begin this guide with a note on scientific integrity. The subject of this technical guide, 5-Chloro-6-methylpyridin-3-ol, is a known chemical entity, evidenced by its commercial availability and its use as a starting material in contemporary medicinal chemistry research. However, despite a comprehensive search of the scientific and patent literature, the seminal publication detailing its initial discovery and synthesis could not be located. This presents a unique challenge in constructing a historical and methodologically definitive guide.

Therefore, this document will proceed by presenting a plausible and chemically sound synthetic pathway for this compound, based on established principles of pyridine chemistry and analogous transformations reported for similar structures. This guide is intended to be a robust resource, providing field-proven insights and a self-validating system of protocols, while transparently acknowledging the absence of a primary reference for its "discovery." The experimental details provided are a composite based on well-established synthetic methodologies for this class of compounds.

Introduction: The Significance of Substituted Pyridin-3-ols

Substituted pyridin-3-ols are a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries. The pyridine ring is a common scaffold in a vast array of biologically active molecules, and the 3-hydroxy substituent, in particular, can act as a key hydrogen bond donor and acceptor, or as a handle for further functionalization. The presence of additional substituents, such as the chloro and methyl groups in this compound, allows for the fine-tuning of the molecule's steric and electronic properties, which is crucial in the design of targeted therapies and specialized chemicals.

The subject of this guide, this compound, with its specific substitution pattern, presents a valuable building block for the synthesis of more complex molecules. Its utility has been noted in modern drug discovery programs, highlighting the continued relevance of such fundamental heterocyclic structures.

A Plausible Initial Synthesis: A Retrosynthetic Approach

Given the absence of a documented initial synthesis, we can deduce a logical synthetic route through retrosynthetic analysis. A common and effective strategy for the synthesis of polysubstituted pyridines is the construction of the pyridine ring from acyclic precursors.

A plausible disconnection of this compound suggests a cyclization reaction involving a suitably functionalized amino-enone or a related intermediate. The chloro and methyl groups can be incorporated into the acyclic precursors, guiding the regioselectivity of the cyclization.

Based on established pyridine syntheses, a probable route would involve the condensation of an aminocrotonate derivative with a chlorinated three-carbon component.

Proposed Synthetic Pathway

The following multi-step synthesis is a chemically sound and practical approach for the preparation of this compound.

Step 1: Synthesis of Ethyl 3-aminobut-2-enoate (an enamine)

This initial step involves the reaction of ethyl acetoacetate with ammonia or an ammonia source.

  • Rationale: This reaction is a classic method for the formation of enamines from β-keto esters. The equilibrium is driven towards the product by the removal of water.

Step 2: Reaction with a Chlorinated Acylating Agent

The enamine from Step 1 can then be reacted with a suitable chlorinated three-carbon electrophile, such as chloroacetyl chloride, followed by cyclization.

  • Rationale: The nucleophilic enamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent intramolecular condensation and cyclization would lead to the formation of the pyridinone ring. The hydroxyl group at the 3-position would be formed upon tautomerization of the resulting pyridinone.

Step 3: Chlorination of the Pyridinone Ring

The resulting 6-methylpyridin-3-ol would then need to be chlorinated at the 5-position.

  • Rationale: Direct chlorination of the pyridin-3-ol ring can be achieved using a variety of chlorinating agents. The regioselectivity is directed by the existing substituents.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a detailed, step-by-step methodology for the proposed synthesis.

Materials and Reagents:

  • Ethyl acetoacetate

  • Ammonia (aqueous or gas)

  • Chloroacetyl chloride

  • A suitable solvent (e.g., ethanol, toluene)

  • A suitable base (e.g., sodium ethoxide)

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile

Procedure:

  • Preparation of Ethyl 3-aminobut-2-enoate:

    • To a solution of ethyl acetoacetate in ethanol, bubble ammonia gas at 0 °C until saturation.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Remove the solvent under reduced pressure to obtain crude ethyl 3-aminobut-2-enoate.

  • Cyclization to form 6-methylpyridin-3-ol:

    • Dissolve the crude ethyl 3-aminobut-2-enoate in toluene.

    • Add sodium ethoxide and stir for 30 minutes.

    • Cool the mixture to 0 °C and add chloroacetyl chloride dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 4 hours.

    • Cool the reaction, quench with water, and extract the aqueous layer with a suitable organic solvent.

    • Acidify the aqueous layer to precipitate the product, 6-methylpyridin-3-ol.

    • Filter, wash with cold water, and dry.

  • Chlorination to form this compound:

    • Dissolve 6-methylpyridin-3-ol in acetonitrile.

    • Add N-Chlorosuccinimide (NCS) portion-wise at room temperature.

    • Stir the reaction mixture for 12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to yield this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number51984-63-5Commercial Suppliers
Molecular FormulaC₆H₆ClNOCommercial Suppliers
Molecular Weight143.57 g/mol Calculated
AppearanceOff-white to light yellow powderCommercial Suppliers
Melting PointNot reported-

Visualization of the Synthetic Pathway

Synthetic_Pathway cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination A Ethyl Acetoacetate C Ethyl 3-aminobut-2-enoate A->C + NH3 - H2O B Ammonia E 6-methylpyridin-3-ol C->E + ClCOCH2Cl (Base, Heat) D Chloroacetyl Chloride G This compound E->G + NCS F N-Chlorosuccinimide (NCS)

Caption: Proposed synthetic pathway for this compound.

Conclusion and Future Perspectives

While the precise historical details of the discovery and initial synthesis of this compound remain to be unearthed, a logical and experimentally viable synthetic route can be confidently proposed based on fundamental principles of organic chemistry. The presented pathway offers a robust framework for the preparation of this valuable pyridine intermediate.

For researchers and professionals in drug development, the availability of a reliable synthesis for such building blocks is paramount. The continued exploration of novel synthetic methodologies for substituted pyridines will undoubtedly lead to more efficient and sustainable routes to these important compounds, furthering their application in the creation of innovative medicines and advanced materials. It is our hope that this guide, despite the limitations in historical sourcing, provides a valuable and practical resource for the scientific community.

Methodological & Application

Suzuki coupling reactions using 5-Chloro-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions Using 5-Chloro-6-methylpyridin-3-ol

Abstract

This comprehensive guide is designed for researchers, medicinal chemists, and professionals in drug development. It provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction utilizing this compound as a key building block. We delve into the core mechanistic principles, outline critical parameters for successful coupling with this challenging heteroaryl chloride, and present detailed, field-proven protocols. By explaining the causality behind experimental choices, this document serves as both a practical manual and an educational resource for synthesizing complex biaryl and heteroaryl structures essential for modern drug discovery.

Introduction: The Strategic Importance of Pyridinyl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organohalide and an organoboron species has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]

Among the vast array of available building blocks, functionalized pyridines are of paramount importance. The pyridine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] this compound, in particular, offers three distinct points for diversification: the chloro-substituent for cross-coupling, the hydroxyl group for etherification or other modifications, and the pyridine nitrogen for potential coordination or salt formation.

However, the use of heteroaryl chlorides like this compound in Suzuki couplings is not without its challenges. Aryl chlorides are significantly less reactive than their bromide or iodide counterparts, demanding highly active catalyst systems to facilitate the rate-limiting oxidative addition step.[4] Furthermore, the presence of the acidic hydroxyl group and the coordinating pyridine nitrogen can complicate the reaction, potentially deactivating the catalyst or promoting undesired side reactions.[5] This guide provides the expertise to navigate these challenges and successfully employ this versatile substrate.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][6][7]

The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is typically the slowest step in the cycle for chloro-substrates and is heavily influenced by the choice of ligand on the palladium center.[1]

  • Transmetalation: The organoboron partner (e.g., a phenylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[2][8]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAd Ar-Pd(II)(Cl)L₂ Pd0->OxAd Oxidative Addition (+ Ar-Cl) Trans Ar-Pd(II)(Ar')L₂ OxAd->Trans Transmetalation (+ Ar'-B(OR)₃⁻) Trans->Pd0 Reductive Elimination (Product Ar-Ar' formed) ArAr_prime Coupled Product (Ar-Ar') Trans->ArAr_prime Boronic Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ (Boronate Complex) Boronic->Boronate Activation Base Base (e.g., OH⁻) Boronate->OxAd Enters Cycle ArCl This compound (Ar-Cl) ArCl->OxAd

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol Design: Key Parameters and Considerations

Achieving high yields with this compound requires careful selection of several interdependent parameters.

Catalyst and Ligand Selection

The choice of catalyst is the single most critical factor for coupling unactivated heteroaryl chlorides.

  • Palladium Precursor: Standard precursors like Palladium(II) Acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are excellent choices.[9] They are reduced in situ to the active Pd(0) species.

  • Ligands: Traditional ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate class.[4] Success hinges on using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the difficult oxidative addition step, stabilize the catalyst, and accelerate the final reductive elimination.[8][9]

Ligand ClassExamplesKey Attributes
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosHighly electron-rich and sterically demanding. The gold standard for challenging couplings.[10]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable palladium complexes, offering high activity.[8]
Bulky Alkylphosphines Tri-tert-butylphosphine (P(t-Bu)₃)Very electron-rich and effective, though can be air-sensitive.
Base and Solvent System

The base and solvent work in concert to facilitate the crucial transmetalation step.

  • Base: The base must be strong enough to promote the formation of the boronate complex but compatible with the substrate's hydroxyl group.

    • Potassium Phosphate (K₃PO₄): An excellent all-around choice, often providing superior results for heteroaryl couplings.

    • Potassium Carbonate (K₂CO₃) / Cesium Carbonate (Cs₂CO₃): Widely used and effective. Cs₂CO₃ is more soluble and can be more effective in certain cases.[2]

  • Solvent: A polar aprotic solvent, often with water as a co-solvent, is standard. The water helps to dissolve the inorganic base and facilitates the reaction.

    • 1,4-Dioxane / H₂O: A very common and effective combination.[6][11]

    • Toluene / H₂O or THF / H₂O: Viable alternatives.[2][12]

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents should be handled with care.

Protocol A: General Screening Conditions

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., Ethyl Acetate) and chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos ligand.

  • Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane and water) via syringe. The reaction mixture should be stirred to ensure homogeneity.

  • Heating: Immerse the reaction vessel in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[6]

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.

Workflow start Start reagents 1. Combine Reactants (Pyridinol, Boronic Acid, Base) start->reagents purge 2. Purge with Inert Gas (Ar or N₂) reagents->purge catalyst 3. Add Catalyst System (Pd Precursor + Ligand) purge->catalyst solvent 4. Add Degassed Solvents catalyst->solvent heat 5. Heat Reaction (80-100 °C, Monitor Progress) solvent->heat workup 6. Aqueous Workup (Cool, Dilute, Extract) heat->workup purify 7. Dry & Concentrate workup->purify column 8. Column Chromatography purify->column product Final Product column->product

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Chloro-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of N-Aryl Pyridinols

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2] The reaction's broad functional group tolerance and applicability to a wide range of substrates have made it an indispensable tool for drug development professionals.[3]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 5-Chloro-6-methylpyridin-3-ol, a challenging yet valuable substrate for the synthesis of novel molecular entities. The presence of a chloro-substituent on the electron-rich pyridine ring, coupled with a potentially reactive hydroxyl group, presents unique challenges that require careful consideration of reaction parameters. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization.

The key challenge in the amination of this compound lies in achieving selective N-arylation over potential O-arylation of the hydroxyl group. Furthermore, the inherent lower reactivity of aryl chlorides compared to their bromide or iodide counterparts necessitates the use of highly active catalyst systems.[4] This guide will address these challenges by providing a protocol optimized for chemoselectivity and efficiency.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

The cycle commences with the oxidative addition of the aryl chloride to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[5] Subsequently, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination , which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[5]

The choice of ligand is critical, as bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote both the oxidative addition and reductive elimination steps.[1]

Buchwald-Hartwig Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Ar-Cl Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex Base, -HBase+Cl- Amido Complex->Pd(0)L_n Reductive Elimination (Ar-NR2)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of this compound

This protocol is designed for the small-scale synthesis of N-aryl-6-methylpyridin-3-ols. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available
Amine (Primary or Secondary)≥98%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
XPhos≥98%Commercially Available
Sodium tert-butoxide (NaOt-Bu)≥97%Commercially AvailableHandle in a glovebox
TolueneAnhydrousCommercially AvailableDegas before use
Ethyl acetateACS GradeCommercially AvailableFor workup
Saturated aq. NH₄ClPrepared in-houseFor workup
BrinePrepared in-houseFor workup
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying
Silica Gel230-400 meshCommercially AvailableFor chromatography

Reaction Setup and Procedure

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - this compound - Amine - Pd(OAc)₂ - XPhos - NaOt-Bu setup Assemble Schlenk flask under inert atmosphere reagents->setup add_reagents Add reagents to flask setup->add_reagents add_solvent Add degassed toluene add_reagents->add_solvent heat Heat to 100 °C with stirring add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and quench with sat. aq. NH₄Cl monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with water and brine extract->wash dry Dry over MgSO₄ wash->dry purify Concentrate and purify by column chromatography dry->purify

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 equivalents), XPhos (0.04 equivalents), and sodium tert-butoxide (1.5 equivalents). The flask is then evacuated and backfilled with nitrogen or argon (this cycle should be repeated three times).

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equivalent) and the desired amine (1.2 equivalents) to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Reaction: Seal the Schlenk flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Separate the organic layer.

  • Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-6-methylpyridin-3-ol.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following table outlines common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvent- Low reaction temperature- Use a fresh batch of palladium precursor and ligand.- Ensure rigorous exclusion of air and moisture.- Use anhydrous, degassed solvent and pure reagents.- Increase the reaction temperature in increments of 10 °C.
Hydrodehalogenation - Presence of water or other protic impurities- Slow reductive elimination- Ensure all reagents and solvents are scrupulously dry.- A different ligand (e.g., RuPhos) may favor the desired C-N bond formation.
O-Arylation Side Product - The hydroxyl group is competing with the amine for arylation.- While often not necessary, protection of the hydroxyl group (e.g., as a silyl ether) can be considered if O-arylation is significant.[6]
Formation of Biaryl Byproducts - Homocoupling of the aryl chloride.- Lowering the reaction temperature or catalyst loading may reduce this side reaction.

Safety Precautions

  • Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle exclusively in a glovebox or under a stream of inert gas.

  • Solvents: Toluene and other organic solvents are flammable and have associated health risks. Use in a fume hood and away from ignition sources.

Conclusion

The Buchwald-Hartwig amination of this compound is a viable and powerful method for the synthesis of a diverse range of N-aryl pyridinols. Success hinges on the careful selection of a highly active catalyst system, rigorous exclusion of air and moisture, and the use of a strong, non-nucleophilic base. By following the detailed protocol and considering the troubleshooting advice provided, researchers can effectively navigate the challenges associated with this transformation and unlock new avenues in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of PROTACs with a 5-Chloro-6-methylpyridin-3-ol Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, moving from occupancy-based inhibition to event-driven, catalytic degradation of target proteins.[][2] The rational design of these heterobifunctional molecules is paramount to their success, with the chemical linker playing a decisive role in their potency, selectivity, and pharmacokinetic properties.[3][4][5] This guide provides a comprehensive overview and detailed protocols for the synthesis of PROTACs incorporating a novel, rigidifying 5-Chloro-6-methylpyridin-3-ol linker. The inclusion of the pyridine motif is a strategic choice aimed at enhancing aqueous solubility and providing a conformationally constrained scaffold to optimize the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase).[6][7] We present a modular, multi-step synthetic route, offering detailed, step-by-step methodologies for the functionalization of the core linker, followed by sequential conjugation to an E3 ligase ligand (Pomalidomide) and a target warhead ((+)-JQ1), culminating in a BRD4-degrading PROTAC.

Introduction: The Central Role of the Linker in PROTAC Efficacy

PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS). They are composed of three distinct components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[8][9] By simultaneously binding the POI and the E3 ligase, the PROTAC induces proximity, forming a ternary complex that facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the POI.[8][10] This polyubiquitination marks the POI for degradation by the 26S proteasome, effectively eliminating it from the cell.[10]

The linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall performance. Its length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex, which is a prerequisite for efficient degradation.[3][4] While flexible linkers like polyethylene glycol (PEG) and alkyl chains are common, there is a growing interest in more rigid structures.[][7] Rigid linkers can reduce the entropic penalty of ternary complex formation and may offer improved physicochemical properties.[6]

The this compound scaffold presented here offers several potential advantages:

  • Improved Solubility: The pyridine nitrogen can be protonated at physiological pH, potentially increasing the aqueous solubility of the final PROTAC, a common challenge for these high molecular weight molecules.[7]

  • Conformational Rigidity: The aromatic pyridine core provides a more defined spatial orientation for the two ligands compared to flexible alkyl chains, which can aid in the rational design and optimization of the ternary complex.

  • Synthetic Versatility: The hydroxyl and methyl groups on the pyridine ring serve as orthogonal handles for synthetic elaboration, allowing for a modular and convergent PROTAC assembly.

This document will guide researchers through a robust synthetic strategy to leverage these features, targeting the degradation of the BET bromodomain protein BRD4, a key regulator of oncogene transcription, by recruiting the CRBN E3 ligase.[11]

Strategic Overview of the Synthesis

The synthesis is designed in a modular fashion, allowing for flexibility in the choice of warhead and E3 ligase ligand. The overall workflow involves three main stages:

  • Synthesis of a Bifunctional Pyridine Linker: The core this compound is chemically modified to introduce two orthogonal reactive handles, a protected amine and a carboxylic acid.

  • Conjugation to E3 Ligase Ligand: The carboxylic acid handle of the linker is coupled to the Pomalidomide ligand for the CRBN E3 ligase.

  • Final PROTAC Assembly: The protected amine on the linker is deprotected and coupled to the carboxylic acid of the BRD4 inhibitor, (+)-JQ1, to yield the final PROTAC.

Each stage includes detailed protocols, reagent tables, and explanations for key experimental choices.

G cluster_0 Stage 1: Linker Synthesis cluster_1 Stage 2: E3 Ligand Conjugation cluster_2 Stage 3: Final PROTAC Assembly A This compound B Step 1.1: Williamson Ether Synthesis (Attach Arm 1) A->B C Step 1.2: Oxidation of Methyl Group (Install Arm 2) B->C D Bifunctional Linker Core C->D F Step 2.1: Amide Coupling D->F E Pomalidomide E->F G Linker-Pomalidomide Conjugate F->G I Step 3.1: Deprotection G->I H (+)-JQ1-acid (Warhead) J Step 3.2: Amide Coupling H->J I->J K Final PROTAC Molecule J->K G cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC BRD4 BRD4 (Target) PROTAC->BRD4 Binds Warhead CRBN CRBN E3 Ligase PROTAC->CRBN Binds E3 Ligand PROTAC->CRBN Released & Recycled Ternary BRD4-PROTAC-CRBN Proteasome 26S Proteasome Degradation Peptide Fragments Proteasome->Degradation Degrades BRD4 Ub Ubiquitin Ubiquitination Poly-Ubiquitination of BRD4 Ternary->Ubiquitination Proximity-Induced Ubiquitination->Proteasome Recognition

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 5-Chloro-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the strategic use of 5-Chloro-6-methylpyridin-3-ol as a versatile starting material for the synthesis of potent and selective kinase inhibitors. We will delve into the chemical properties of this pyridinol building block and outline detailed, field-proven protocols for its elaboration into complex inhibitor scaffolds. The methodologies presented herein are grounded in established palladium-catalyzed cross-coupling reactions and are designed to be both robust and adaptable for the synthesis of diverse kinase inhibitor libraries. This guide is intended to empower researchers in medicinal chemistry and drug discovery to leverage the unique structural features of this compound for the development of novel therapeutics.

Introduction: The Pyridinyl Scaffold in Kinase Inhibitor Design

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. The pyridine ring is a privileged scaffold in kinase inhibitor design, frequently serving as a key structural element that can engage in crucial hydrogen bonding interactions with the kinase hinge region. The strategic functionalization of the pyridine core allows for the precise orientation of substituents to target other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

This compound is a particularly attractive starting material for the synthesis of kinase inhibitors. It possesses three key points of diversity: the chloro substituent, the hydroxyl group, and the pyridine ring itself, which can be further modified. The chlorine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or amino substituents. The hydroxyl group at the 3-position can be functionalized to introduce moieties that can interact with the solvent-exposed region of the kinase or be used to modulate the physicochemical properties of the final compound. The methyl group at the 6-position can provide beneficial steric interactions and improve metabolic stability.

Synthetic Strategy: A Modular Approach

Our synthetic strategy for the elaboration of this compound into a kinase inhibitor scaffold is modular and proceeds in three key stages:

  • Protection of the Hydroxyl Group: To prevent unwanted side reactions during the subsequent cross-coupling step, the hydroxyl group is first protected with a suitable protecting group.

  • Palladium-Catalyzed Cross-Coupling: The chloro substituent is then replaced with a desired moiety via a Suzuki-Miyaura or Buchwald-Hartwig amination reaction.

  • Deprotection and Final Functionalization: The protecting group is removed, and the hydroxyl group can be further functionalized if desired.

This modular approach allows for the rapid generation of a library of analogs with diverse substituents at the 5-position.

Diagram: Synthetic Workflow

G start This compound protect Hydroxyl Protection start->protect Step 1 cross_couple Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) protect->cross_couple Step 2 deprotect Deprotection cross_couple->deprotect Step 3 functionalize Optional Functionalization deprotect->functionalize inhibitor Kinase Inhibitor Scaffold deprotect->inhibitor Direct to final compound functionalize->inhibitor

Caption: General workflow for the synthesis of kinase inhibitors.

Detailed Protocols

Step 1: Protection of the Hydroxyl Group

The choice of protecting group for the hydroxyl moiety is critical and should be guided by its stability to the conditions of the subsequent cross-coupling reaction and the ease of its removal. A silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, is a suitable choice due to its robustness and straightforward deprotection with fluoride reagents.

Protocol: Synthesis of 5-chloro-3-((tert-butyldimethylsilyl)oxy)-6-methylpyridine

ReagentMolar Equiv.MWAmount
This compound1.0143.57 g/mol 1.44 g
tert-Butyldimethylsilyl chloride (TBDMSCl)1.2150.72 g/mol 1.81 g
Imidazole2.568.08 g/mol 1.70 g
Dichloromethane (DCM)--50 mL

Procedure:

  • To a stirred solution of this compound (1.44 g, 10 mmol) in dry dichloromethane (50 mL) under an inert atmosphere of nitrogen, add imidazole (1.70 g, 25 mmol).

  • Stir the mixture at room temperature until all the imidazole has dissolved.

  • Add tert-butyldimethylsilyl chloride (1.81 g, 12 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product as a colorless oil.

Step 2: Palladium-Catalyzed Cross-Coupling

This is the key step for introducing diversity into the kinase inhibitor scaffold. We present protocols for both Suzuki-Miyaura and Buchwald-Hartwig reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In this protocol, we will couple the protected pyridinol with a generic arylboronic acid.

Protocol: Synthesis of 3-((tert-butyldimethylsilyl)oxy)-6-methyl-5-phenylpyridine

ReagentMolar Equiv.MWAmount
5-chloro-3-((tert-butyldimethylsilyl)oxy)-6-methylpyridine1.0257.83 g/mol 2.58 g
Phenylboronic acid1.5121.93 g/mol 1.83 g
Pd(PPh₃)₄0.051155.56 g/mol 0.58 g
Sodium carbonate (2M aqueous solution)3.0105.99 g/mol 15 mL
1,4-Dioxane--50 mL

Procedure:

  • To a flame-dried Schlenk flask, add 5-chloro-3-((tert-butyldimethylsilyl)oxy)-6-methylpyridine (2.58 g, 10 mmol), phenylboronic acid (1.83 g, 15 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add 1,4-dioxane (50 mL) and the 2M aqueous sodium carbonate solution (15 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This protocol describes the coupling of the protected pyridinol with a generic aniline.

Protocol: Synthesis of N-(3-((tert-butyldimethylsilyl)oxy)-6-methylpyridin-5-yl)aniline

ReagentMolar Equiv.MWAmount
5-chloro-3-((tert-butyldimethylsilyl)oxy)-6-methylpyridine1.0257.83 g/mol 2.58 g
Aniline1.293.13 g/mol 1.12 g
Pd₂(dba)₃0.02915.72 g/mol 0.18 g
Xantphos0.04578.68 g/mol 0.23 g
Sodium tert-butoxide1.496.10 g/mol 1.35 g
Toluene--50 mL

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.18 g, 0.2 mmol) and Xantphos (0.23 g, 0.4 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add toluene (20 mL) and stir at room temperature for 15 minutes to form the active catalyst.

  • In a separate flask, dissolve 5-chloro-3-((tert-butyldimethylsilyl)oxy)-6-methylpyridine (2.58 g, 10 mmol), aniline (1.12 g, 12 mmol), and sodium tert-butoxide (1.35 g, 14 mmol) in toluene (30 mL).

  • Add the substrate solution to the catalyst solution via cannula.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (30 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Step 3: Deprotection of the Hydroxyl Group

The final step is the removal of the TBS protecting group to reveal the free hydroxyl group of the kinase inhibitor scaffold.

Protocol: Synthesis of 6-methyl-5-phenylpyridin-3-ol

ReagentMolar Equiv.MWAmount
3-((tert-butyldimethylsilyl)oxy)-6-methyl-5-phenylpyridine1.0301.51 g/mol 3.02 g
Tetrabutylammonium fluoride (TBAF) (1M in THF)1.2-12 mL
Tetrahydrofuran (THF)--30 mL

Procedure:

  • Dissolve the TBS-protected pyridine (3.02 g, 10 mmol) in THF (30 mL).

  • Add the 1M solution of TBAF in THF (12 mL, 12 mmol) dropwise at room temperature.

  • Stir the reaction for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to afford the final pyridinol scaffold.

Kinase Inhibition and Structure-Activity Relationship (SAR)

The synthesized pyridinol scaffolds can be screened for their inhibitory activity against a panel of kinases. The hydroxyl group can serve as a hydrogen bond donor or acceptor, interacting with key residues in the ATP-binding pocket. Further functionalization of this hydroxyl group, for example, by etherification, can be used to probe the solvent-exposed region and improve potency and selectivity.

Diagram: Hypothetical Kinase Interaction

G cluster_0 Kinase Hinge Region cluster_1 Inhibitor Scaffold Backbone NH Backbone NH Backbone C=O Backbone C=O Pyridine_N Pyridine N Pyridine_N->Backbone NH H-bond Hydroxyl_O Hydroxyl O-H Hydroxyl_O->Backbone C=O H-bond Aryl_Group Aryl Group (from Suzuki) Hydrophobic Pocket Hydrophobic Pocket Aryl_Group->Hydrophobic Pocket van der Waals

Application Notes and Protocols for the Synthesis of Novel Pyridyl Ethers from 5-Chloro-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyridyl Ethers in Medicinal Chemistry

Pyridyl ethers represent a privileged scaffold in modern drug discovery, appearing in a multitude of biologically active molecules. Their unique electronic properties and ability to engage in key hydrogen bonding interactions make them valuable components in the design of ligands for various biological targets. The precursor, 5-Chloro-6-methylpyridin-3-ol, offers a versatile starting point for the synthesis of a diverse library of pyridyl ethers, enabling the exploration of structure-activity relationships (SAR) in drug development programs. The presence of the chloro and methyl substituents on the pyridine ring provides steric and electronic modulation, which can significantly influence the pharmacological profile of the final compounds.

This document provides a comprehensive guide for the synthesis of ethers from this compound, targeting researchers and scientists in the field of medicinal chemistry and drug development. We will delve into two robust and widely adopted synthetic strategies: the Williamson ether synthesis and the Mitsunobu reaction. The causality behind experimental choices will be thoroughly explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Strategic Approaches to Ether Synthesis

The O-alkylation of this compound can be effectively achieved through two primary methods, each with its own set of advantages and considerations.

The Williamson Ether Synthesis: A Classic and Reliable Approach

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a straightforward and dependable method for the formation of ethers from an alkoxide and an alkyl halide.[1][2][3] This S(_N)2 reaction is particularly well-suited for the O-alkylation of phenols and other hydroxylated aromatic systems.

Mechanism and Rationale: The reaction proceeds in two conceptual steps. First, a base is used to deprotonate the hydroxyl group of this compound, forming a more nucleophilic pyridin-3-olate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in a bimolecular nucleophilic substitution (S(_N)2) reaction to displace the halide and form the desired ether.[2]

The choice of base is critical to the success of the reaction. Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are often employed to ensure complete deprotonation of the pyridinol.[1][4] Alternatively, milder carbonate bases like potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)) can be effective, particularly with more reactive alkylating agents, and offer the advantage of easier handling.[4] The use of polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile is recommended as they effectively solvate the cation of the base while leaving the nucleophilic anion relatively free, thus accelerating the rate of the S(_N)2 reaction.[2][5]

To favor the desired S(_N)2 pathway and avoid the competing E2 elimination reaction, it is crucial to use primary or methyl alkyl halides.[1][6] Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly yield the alkene via elimination.[1]

The Mitsunobu Reaction: A Mild Alternative for Inversion of Stereochemistry

The Mitsunobu reaction offers a powerful and mild alternative for the formation of ethers, particularly when dealing with sensitive substrates or when an inversion of stereochemistry at a chiral alcohol center is desired.[7][8] This reaction utilizes a phosphine, typically triphenylphosphine (PPh(3)), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack.[9]

Mechanism and Rationale: The reaction is initiated by the formation of a betaine intermediate from the reaction of triphenylphosphine and DEAD. This intermediate then protonates the nucleophile (in this case, an external alcohol that will form the ether linkage with the pyridinol). The pyridinol's hydroxyl group then attacks the activated phosphonium salt, forming an oxyphosphonium intermediate, which is a good leaving group. Finally, the conjugate base of the external alcohol acts as a nucleophile and displaces the oxyphosphonium group in an S(_N)2 fashion, yielding the desired ether with inversion of configuration at the alcohol's stereocenter.[8]

The Mitsunobu reaction is advantageous as it proceeds under neutral and mild conditions. However, the stoichiometry of the reagents needs to be carefully controlled, and the removal of byproducts such as triphenylphosphine oxide and the reduced hydrazide can sometimes be challenging during purification.[10]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 5-Alkoxy-3-chloro-2-methylpyridines

This protocol details the synthesis of a representative ether, 5-methoxy-3-chloro-2-methylpyridine, using methyl iodide. The principles can be extended to other primary alkyl halides.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥97%Commercially available
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Methyl Iodide (CH(_3)I)≥99.5%Sigma-Aldrich
Diethyl EtherAnhydrous, ≥99.7%Fisher Scientific
Saturated aq. NH(_4)Cl
Brine
Anhydrous Magnesium Sulfate
Silica Gel60 Å, 230-400 mesh

Step-by-Step Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.3 mmol).

  • Solvent Addition: Add anhydrous DMF (20 mL) to the flask and stir until the starting material is fully dissolved.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 0.30 g, 7.5 mmol, 1.2 equivalents) portion-wise to the solution at 0 °C (ice bath). Caution: Hydrogen gas is evolved. The reaction should be performed in a well-ventilated fume hood.

  • Stirring: Allow the mixture to stir at room temperature for 30 minutes. The formation of the sodium salt may be observed as a change in the appearance of the solution.

  • Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (0.47 mL, 7.5 mmol, 1.2 equivalents) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing: Wash the combined organic layers with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 5-methoxy-3-chloro-2-methylpyridine.[11][12]

Expected Yield: 75-85%

Characterization Data (Hypothetical for 5-methoxy-3-chloro-2-methylpyridine):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.58 (s, 1H), 3.85 (s, 3H), 2.45 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 155.2, 148.9, 138.1, 125.4, 122.7, 56.3, 23.8.

  • Mass Spectrometry (ESI): m/z calculated for C₇H₈ClNO [M+H]⁺: 158.03; found: 158.1.

Protocol 2: Mitsunobu Reaction for Ether Synthesis

This protocol provides a general procedure for the Mitsunobu reaction between this compound and a primary or secondary alcohol (e.g., ethanol).

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥97%Commercially available
EthanolAnhydrous, ≥99.5%Sigma-Aldrich
Triphenylphosphine (PPh(_3))≥99%Sigma-Aldrich
Diisopropyl azodicarboxylate (DIAD)97%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Ethyl Acetate
Hexanes
Saturated aq. NaHCO(_3)
Brine
Anhydrous Sodium Sulfate

Step-by-Step Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed 100 mL round-bottom flask, add this compound (1.0 g, 6.3 mmol), ethanol (0.44 mL, 7.5 mmol, 1.2 equivalents), and triphenylphosphine (1.97 g, 7.5 mmol, 1.2 equivalents).

  • Solvent Addition: Add anhydrous THF (30 mL) and stir until all solids are dissolved.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add DIAD (1.48 mL, 7.5 mmol, 1.2 equivalents) dropwise to the cooled solution over 15 minutes. An exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Directly purify the residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes. The triphenylphosphine oxide byproduct can sometimes be partially removed by precipitation from a minimal amount of cold diethyl ether or a mixture of ether and hexanes prior to chromatography.[13]

Expected Yield: 60-75%

Visualizing the Workflow

Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Pyridinol in Anhydrous DMF add_base Add NaH at 0°C start->add_base stir_rt Stir at RT for 30 min add_base->stir_rt add_alkyl_halide Add Alkyl Halide at 0°C stir_rt->add_alkyl_halide react_overnight Stir at RT (12-16h) add_alkyl_halide->react_overnight quench Quench with aq. NH4Cl react_overnight->quench extract Extract with Diethyl Ether quench->extract wash Wash with H2O and Brine extract->wash dry Dry (MgSO4) & Concentrate wash->dry purify Column Chromatography dry->purify product Pure Pyridyl Ether purify->product

Caption: Workflow for the Williamson Ether Synthesis of Pyridyl Ethers.

Mitsunobu Reaction Workflow

Mitsunobu_Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification mix_reagents Mix Pyridinol, Alcohol, & PPh3 in THF cool Cool to 0°C mix_reagents->cool add_diad Add DIAD dropwise at 0°C cool->add_diad react_overnight Stir at RT (16-24h) add_diad->react_overnight concentrate Concentrate in vacuo react_overnight->concentrate purify Column Chromatography concentrate->purify product Pure Pyridyl Ether purify->product

Caption: Workflow for the Mitsunobu Reaction for Pyridyl Ether Synthesis.

Conclusion and Further Considerations

The Williamson ether synthesis and the Mitsunobu reaction are both highly effective methods for the synthesis of ethers from this compound. The choice between the two protocols will depend on the specific requirements of the synthesis, such as the nature of the alkylating agent, the scale of the reaction, and the need for stereochemical control. For routine synthesis of a variety of pyridyl ethers from primary alkyl halides, the Williamson ether synthesis is often the more cost-effective and straightforward approach. The Mitsunobu reaction, while more complex in terms of reagents and purification, offers a valuable alternative for more challenging substrates or when mild reaction conditions are paramount.

Successful implementation of these protocols will enable medicinal chemists to rapidly generate diverse libraries of pyridyl ethers for biological evaluation, accelerating the pace of drug discovery and development.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Chloro-6-methylpyridin-3-ol with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridinols

Pyridinol scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to introduce diverse molecular fragments at specific positions on the pyridinol ring is crucial for optimizing pharmacological properties. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[1][2][3] This guide focuses on the Suzuki-Miyaura coupling of 5-Chloro-6-methylpyridin-3-ol with various boronic acids, a transformation of significant interest for the construction of novel compounds with potential biological activity.[4]

The presence of the hydroxyl group and the nitrogen atom in the pyridine ring can present unique challenges, including potential catalyst inhibition and competing side reactions.[5][6][7][8] Therefore, a thorough understanding of the reaction mechanism and careful optimization of reaction parameters are essential for achieving high yields and purity. This document provides a detailed exploration of the mechanistic underpinnings of this reaction, a comprehensive experimental protocol, and practical guidance for troubleshooting common issues.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][9][10] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[2][11]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound. This step forms a Pd(II) intermediate. The reactivity of aryl chlorides in this step is generally lower than that of bromides or iodides, often necessitating the use of electron-rich and bulky phosphine ligands to facilitate the reaction.[9][12][13][14]

  • Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[15][16][17] The choice of base is critical and can significantly impact the reaction rate and yield.[17] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the pyridinol and the organic group from the boronic acid. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][9]

Below is a diagram illustrating the catalytic cycle:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)L₂-Cl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Both Aryl-Pd(II)L₂-R' Transmetalation->PdII_Both RedElim Reductive Elimination Product Aryl-R' RedElim->Product Product->Pd0 Regeneration ArylCl This compound BoronicAcid R'-B(OH)₂ Base Base Boronate [R'-B(OH)₃]⁻ Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with a representative arylboronic acid. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for different boronic acids.

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Experimental Workflow

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

    • Add the palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

    • Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[18]

  • Solvent Addition:

    • Degas a mixture of 1,4-dioxane and water (e.g., a 4:1 to 10:1 ratio) by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add the degassed solvent mixture to the reaction flask via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.5 M.

  • Reaction:

    • With vigorous stirring, heat the reaction mixture to 80-100 °C using a heating mantle.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[19][20] The reaction is typically complete within 8-24 hours.[18]

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-6-methylpyridin-3-ol.

Data Presentation: Representative Reaction Parameters

The optimal conditions for the Suzuki-Miyaura coupling can vary depending on the specific boronic acid used. The following table provides a starting point for optimization with different classes of boronic acids.

Boronic Acid (R-B(OH)₂)Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)901275-90
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (3)Dioxane/H₂O (5:1)1001080-95
3-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)Toluene/H₂O (10:1)1101665-80
2-Pyridylboronic acidPd₂(dba)₃ (2.5)XPhos (5)K₃PO₄ (3)THF/H₂O (10:1)802440-60*

* The coupling of 2-pyridylboronic acids can be challenging due to catalyst inhibition and instability of the boronic acid.[5][6][7][8] The use of specialized ligands and careful control of reaction conditions are often necessary.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/degassed solvents- Poor choice of base or ligand- Low reaction temperature- Use a fresh batch of palladium catalyst.- Ensure all solvents are properly dried and degassed.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and ligands (e.g., SPhos, XPhos for challenging substrates).- Increase the reaction temperature.
Protodeborylation of Boronic Acid - Presence of excess water or protic impurities- Prolonged reaction times at high temperatures- Use anhydrous solvents and minimize the amount of water in the reaction mixture.- Monitor the reaction closely and stop it once the starting material is consumed.[21]
Formation of Homocoupled Byproducts - Decomposition of the palladium catalyst- Reaction of the boronic acid with itself- Use a more stable palladium precatalyst or a higher ligand-to-palladium ratio.- Slowly add the boronic acid to the reaction mixture.
Difficulty in Product Purification - Co-elution with starting materials or byproducts- Optimize the solvent system for column chromatography.- Consider alternative purification methods such as preparative HPLC or crystallization.

References

Application Notes & Protocols: Strategic Derivatization of 5-Chloro-6-methylpyridin-3-ol for Biological Screening Library Generation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridin-3-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] This application note provides a comprehensive guide for the strategic derivatization of 5-Chloro-6-methylpyridin-3-ol, a versatile building block for generating diverse small molecule libraries aimed at biological screening. We will explore the molecule's key reactive sites—the phenolic hydroxyl group and the C5-chloro substituent—and provide detailed, field-tested protocols for their functionalization through O-alkylation/acylation and palladium-catalyzed cross-coupling reactions. The rationale behind each synthetic choice is discussed from the perspective of maximizing molecular diversity and tuning physicochemical properties for drug discovery applications.

Introduction: The Value of the Pyridin-3-ol Core

The pyridine ring is a cornerstone of pharmaceutical design, present in over 7,000 drug molecules of medicinal importance.[4] Its nitrogen atom imparts polarity, improves solubility, and provides a key hydrogen bond acceptor site, making it an attractive isostere for benzene in drug candidates.[3][4] The pyridin-3-ol motif, specifically, has been identified in compounds with a wide array of therapeutic activities, including antibacterial, anticancer, and anti-inflammatory properties.[5][6][7]

This compound is a particularly valuable starting material. It possesses two orthogonal reactive handles that allow for selective and sequential modification, enabling a combinatorial approach to library synthesis.

  • The Phenolic Hydroxyl (-OH): A versatile nucleophile and hydrogen bond donor, ideal for modification via etherification and esterification to modulate lipophilicity and introduce new pharmacophoric elements.

  • The C5-Chloro (-Cl): An electrophilic site, activated by the ring nitrogen, making it an excellent substrate for modern palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[8][9]

This guide provides the strategic framework and detailed protocols to exploit this dual reactivity, empowering researchers to rapidly generate novel and diverse compound libraries for high-throughput screening.

Strategic Overview of Derivatization

The core principle is to leverage the two distinct reactive sites on the this compound scaffold. A multi-pronged synthetic approach can be employed to maximize the chemical space explored.

2.1. Analysis of Reactive Sites

The diagram below illustrates the primary points of diversification on the core scaffold. The hydroxyl group offers a site for nucleophilic attack, while the chloro group is amenable to transition-metal-catalyzed substitutions.

Caption: Key reactive sites on the this compound scaffold.

2.2. Library Generation Workflow

A logical workflow involves creating two primary sub-libraries based on initial modifications at each site. These intermediates can then be subjected to a second round of derivatization to create a matrix of unique final compounds.

workflow cluster_A Pathway A: -OH Modification First cluster_B Pathway B: -Cl Modification First start This compound A1 O-Alkylation or O-Acylation start->A1 B1 Suzuki or Buchwald-Hartwig Cross-Coupling start->B1 A2 Library A Intermediates (Ethers/Esters) A1->A2 A3 Suzuki or Buchwald-Hartwig Cross-Coupling A2->A3 A_final Final Library A.X A3->A_final B2 Library B Intermediates (Biaryls/Amines) B1->B2 B3 O-Alkylation or O-Acylation B2->B3 B_final Final Library B.X B3->B_final SuzukiCycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA ArPdX R¹-Pd(II)L₂-Cl OA->ArPdX TC Transmetalation ArPdAr R¹-Pd(II)L₂-R² TC->ArPdAr RE Reductive Elimination RE->Pd0 Product R¹-R² (Product) RE->Product ArX R¹-Cl ArX->OA ArPdX->TC Boronic R²-B(OH)₂ Boronic->TC Base Base Base->TC ArPdAr->RE

References

Troubleshooting & Optimization

Technical Support Center: Buchwald-Hartwig Amination of 5-Chloro-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 5-Chloro-6-methylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize common side products and optimize your reaction outcomes.

Introduction: The Challenge of Aminating this compound

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its application to substrates like this compound presents unique challenges.[1] The presence of a pyridinol moiety introduces competing reaction pathways, and the use of a less reactive aryl chloride necessitates carefully optimized conditions to achieve high yields and selectivity.[2] This guide will address the primary side products encountered in this reaction and provide strategies to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Buchwald-Hartwig amination of this compound?

The primary side products observed are:

  • Hydrodehalogenation: The replacement of the chlorine atom with a hydrogen atom to yield 6-methylpyridin-3-ol.[2]

  • O-Arylation: The formation of a diaryl ether through the coupling of the pyridinol oxygen with another molecule of the starting material or the aminated product.[3][4]

  • Homocoupling: The dimerization of the starting aryl chloride to form a biphenyl derivative.

  • Ligand Degradation Products: Such as phosphine oxides, which can arise from the reaction of the phosphine ligand with trace oxygen or water.

Q2: What is the mechanism of hydrodehalogenation and how can it be minimized?

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with less reactive aryl chlorides.[2] It typically occurs via a competing pathway to the desired reductive elimination, often involving β-hydride elimination from an intermediate palladium-amide complex.[1]

To minimize hydrodehalogenation:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like those from the Buchwald (e.g., SPhos, RuPhos) and Hartwig (e.g., Josiphos-type) series are designed to accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.[2][5]

  • Base Selection and Purity: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[2] Ensure the base is of high purity and anhydrous, as trace amounts of water or hydroxide can promote hydrodehalogenation.

  • Strictly Anhydrous and Inert Conditions: The reaction should be performed under a rigorously inert atmosphere (argon or nitrogen) with dry, degassed solvents. Oxygen can deactivate the palladium catalyst, and water can be a proton source for the hydrodehalogenation side reaction.[2]

Q3: How can I control the selectivity between N-arylation and O-arylation?

The pyridinol moiety of this compound can also act as a nucleophile, leading to competitive O-arylation. The choice of catalyst system is crucial for controlling this selectivity.

  • For Selective N-Arylation: Palladium-based catalysts with bulky biarylphosphine ligands, such as BrettPhos, have been shown to selectively promote N-arylation over O-arylation in aminophenol substrates.[4][6]

  • For Selective O-Arylation: Copper-catalyzed systems, often referred to as Ullmann-type couplings, tend to favor O-arylation.[3][7]

Therefore, for the desired amination, a palladium catalyst with an appropriate bulky phosphine ligand is the recommended choice.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Possible Cause: Inefficient oxidative addition of the C-Cl bond to the Pd(0) complex, which is often the rate-limiting step for aryl chlorides.[2]

Solutions:

  • Increase Catalyst Loading: If the standard 1-2 mol% is ineffective, consider increasing the catalyst loading to 3-5 mol%.[2]

  • Elevate Reaction Temperature: These reactions often require temperatures in the range of 80-110 °C to drive the oxidative addition.[2]

  • Choice of Palladium Precatalyst: Use a well-defined Pd(II) precatalyst that readily forms the active Pd(0) species in situ.

  • Ensure Inert Atmosphere: Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst.[2]

Problem 2: Significant Formation of the Hydrodehalogenated Side Product

Possible Cause: The rate of hydrodehalogenation is competitive with or faster than the rate of productive reductive elimination.

Solutions:

  • Optimize Ligand: Switch to a more sterically hindered and electron-rich ligand to accelerate C-N bond formation.[2]

  • Check Purity of Reagents: Ensure the base and solvent are anhydrous.

  • Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help push the equilibrium towards the desired amination product.[2]

Problem 3: Presence of a High-Molecular-Weight Impurity, Potentially from O-Arylation or Homocoupling

Possible Cause: The reaction conditions are promoting the coupling of the pyridinol oxygen or the self-coupling of the aryl chloride.

Solutions:

  • Confirm Catalyst System: For N-arylation, ensure you are using a palladium catalyst with a suitable phosphine ligand, not a copper-based system.

  • Lower Reaction Temperature: If the desired reaction is proceeding, albeit with side products, lowering the temperature may reduce the rate of these undesired pathways more than the desired one.

  • Ligand Choice: Certain ligands may be more prone to promoting homocoupling. Screening different bulky monophosphine ligands can be beneficial.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound
  • Reaction Setup: In a glovebox, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), the palladium precatalyst (e.g., Pd2(dba)3, 2 mol %), and the phosphine ligand (e.g., RuPhos, 4 mol %) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene (or another suitable solvent like dioxane) to the reaction vessel.[2]

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol for Analysis of Side Products by GC-MS
  • Sample Preparation: Take a small aliquot of the crude reaction mixture and dilute it with an appropriate solvent (e.g., ethyl acetate).

  • GC-MS Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium

    • MS Detector: Scan from m/z 40 to 550.

  • Data Analysis: Identify the desired product and potential side products by their retention times and mass spectra. Compare the mass spectra to the expected molecular weights of 6-methylpyridin-3-ol (hydrodehalogenation product) and any potential O-arylated or homocoupling products.

Data Summary

Side ProductCommon CauseRecommended Solution
HydrodehalogenationSlow reductive elimination, presence of waterUse bulky, electron-rich ligands; ensure anhydrous conditions
O-ArylationUse of an inappropriate catalyst system (e.g., copper-based)Use a palladium catalyst with a bulky phosphine ligand (e.g., BrettPhos)
HomocouplingSub-optimal ligand or reaction temperatureScreen different ligands; potentially lower the reaction temperature

Visualizations

Buchwald-Hartwig Catalytic Cycle and Competing Side Reactions

Buchwald_Hartwig_Cycle cluster_cycle Desired Catalytic Cycle cluster_side Side Reactions Pd(0)L Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Cl Pd(II)_Complex Ar-Pd(II)(Cl)L_n Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination HNR'R'', Base O_Arylation O-Arylation Pd(II)_Complex->O_Arylation Ar-OH, Base Amide_Complex Ar-Pd(II)(NR'R'')L_n Amine_Coordination->Amide_Complex Reductive_Elimination Reductive Elimination Amide_Complex->Reductive_Elimination Hydrodehalogenation Hydrodehalogenation Amide_Complex->Hydrodehalogenation β-Hydride Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Catalytic cycle and major side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Multiple Products check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion high_conversion High Conversion, Low Product Yield check_conversion->high_conversion optimize_temp_catalyst Increase Temperature Increase Catalyst Loading Check Inert Atmosphere low_conversion->optimize_temp_catalyst Yes analyze_side_products Analyze Side Products (GC-MS, LC-MS) high_conversion->analyze_side_products hydrodehalogenation Hydrodehalogenation Predominates analyze_side_products->hydrodehalogenation o_arylation O-Arylation Observed analyze_side_products->o_arylation optimize_ligand_base Optimize Ligand (Bulky, Electron-Rich) Ensure Anhydrous Conditions hydrodehalogenation->optimize_ligand_base Yes confirm_catalyst Confirm Pd Catalyst (not Cu) Use N-Selective Ligand o_arylation->confirm_catalyst Yes end Optimized Reaction optimize_ligand_base->end optimize_temp_catalyst->end confirm_catalyst->end

Caption: Troubleshooting workflow for the amination reaction.

References

Technical Support Center: Column Chromatography Purification of 5-Chloro-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of 5-Chloro-6-methylpyridin-3-ol and similar polar, nitrogen-containing heterocyclic compounds. The content is structured in a practical, question-and-answer format to directly address common issues encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs) - Method Development

This section addresses the foundational questions you should consider before beginning your purification. Proper method development is critical and begins with Thin Layer Chromatography (TLC).

Q1: What makes this compound challenging to purify by standard column chromatography?

Answer: The difficulty arises from the molecule's inherent chemical properties. It is a substituted pyridine, which introduces two primary challenges:

  • Polarity: The presence of the hydroxyl (-OH) group and the nitrogen atom in the aromatic ring makes the compound quite polar. Polar compounds have a strong affinity for the polar stationary phase (like silica gel), which can make them difficult to elute from the column.[1][2]

  • Basicity: The pyridine nitrogen is basic. Standard silica gel has acidic silanol groups (Si-OH) on its surface. This can lead to strong, sometimes irreversible, binding of your basic compound, resulting in poor peak shape (streaking or tailing), low recovery, or even decomposition of the product on the column.[3][4]

Q2: How do I select the appropriate stationary phase?

Answer: The choice of stationary phase is crucial for a successful separation.

  • Standard Silica Gel (SiO₂): This is the most common and cost-effective choice for normal-phase chromatography and should be your starting point.[5][6] However, due to the basicity of the pyridinol, it often requires modification of the mobile phase to achieve good results.

  • Base-Deactivated Silica: To counteract the acidic nature of standard silica, you can use silica gel that has been treated with a base. This neutralizes the acidic sites and significantly improves the chromatography of basic compounds.[3]

  • Alumina (Al₂O₃): Alumina is another polar stationary phase. Basic alumina is an excellent alternative to silica for purifying acid-sensitive or basic compounds like pyridines.[7] It can prevent the streaking and degradation issues seen with silica gel.

  • Amine-Functionalized Silica (NH₂-Silica): For particularly challenging separations of basic compounds, an amine-bonded silica phase can provide better peak shape and selectivity.[8]

Q3: What is a good starting solvent system (mobile phase) for TLC analysis?

Answer: For a polar compound like this compound, you will need a relatively polar mobile phase. Good starting points for normal-phase chromatography are binary mixtures of a non-polar and a polar solvent.

Start with a mid-polarity system and adjust as needed:

  • System 1: Hexanes/Ethyl Acetate (e.g., start with 1:1 ratio)

  • System 2: Dichloromethane/Methanol (e.g., start with 95:5 ratio)

Crucial Tip: To address the basicity of the compound and prevent streaking, add a small amount of a basic modifier to your mobile phase. A common and effective choice is 0.5-2% triethylamine (TEA) .[9] For example, a solvent system could be Hexanes:Ethyl Acetate:TEA (50:50:1).

Q4: How do I use TLC to develop an effective column chromatography method?

Answer: TLC is your primary tool for method development.[6] The goal is to find a solvent system that gives your desired product a Retention Factor (Rf) of approximately 0.3-0.4 .[10] An Rf in this range typically provides the best separation from impurities during column chromatography.

  • Rf Definition: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front).[11]

If your compound's Rf is too low (e.g., <0.2), the solvent system is not polar enough, and it will take a very long time to elute from the column.[1] If the Rf is too high (e.g., >0.6), it will elute too quickly, leading to poor separation from other compounds.[6]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Q5: My compound is streaking badly on the TLC plate and the column. What's wrong?

Answer: Streaking is the most common issue for basic compounds like pyridines on silica gel.

  • Primary Cause: Strong acid-base interaction between your basic compound and the acidic silanol groups on the silica surface.[3]

  • Solution 1 (Recommended): Add a basic modifier to your mobile phase. Incorporate 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide into your solvent system. This neutralizes the acidic sites on the silica, preventing the strong interaction and allowing your compound to move smoothly.[9]

  • Solution 2: Switch to a different stationary phase. Try using neutral or basic alumina, which lacks the acidic silanol groups responsible for the issue.[7]

Q6: My compound won't move off the baseline (Rf ≈ 0) even with high concentrations of ethyl acetate.

Answer: This indicates your mobile phase is not polar enough to displace your highly polar compound from the stationary phase.

  • Cause: The compound has a very high affinity for the silica gel.

  • Solution: You need to increase the polarity of your mobile phase. Ethyl acetate has medium polarity. Switch to a stronger, more polar solvent like methanol (MeOH) or isopropanol (IPA). Start by adding a small percentage of methanol to your current solvent system (e.g., 95:5 Dichloromethane:Methanol). Gradually increase the methanol percentage until you achieve the desired Rf of 0.3-0.4.[1]

Q7: I'm not recovering my compound from the column, or the yield is very low.

Answer: This is a serious issue that suggests your compound may be irreversibly binding to or decomposing on the column.

  • Cause 1: Irreversible Adsorption: The interaction with acidic silica sites is so strong that the compound will not elute.

  • Cause 2: Decomposition: The acidic environment of the silica gel may be catalyzing the degradation of your product.[1]

  • Diagnostic Test (2D TLC): To check for stability on silica, you can run a 2D TLC. Spot your compound in one corner of a square TLC plate and run it. Then, turn the plate 90 degrees and run it again in a new solvent chamber with the same eluent. If the compound is stable, the spot will appear on the diagonal. If it is decomposing, new spots will appear below the diagonal.[4]

  • Solution:

    • Use a Basic Modifier: As with streaking, adding triethylamine can prevent both irreversible binding and acid-catalyzed decomposition.

    • Change Stationary Phase: Switch to a less harsh stationary phase like deactivated neutral alumina or basic alumina.[7]

    • Work Quickly: Do not let the compound sit on the column for an extended period. Flash chromatography, which is faster, is preferred over gravity chromatography.[12][13]

Q8: The separation looks good on TLC, but is poor on the column. Why?

Answer: This frustrating issue usually points to problems with column packing or sample loading.

  • Cause 1: Poor Column Packing: Voids, cracks, or an uneven bed in your column will lead to band broadening and a complete loss of separation. Ensure your column is packed uniformly without any air bubbles.[14]

  • Cause 2: Overloading the Column: There is a limit to how much crude material you can purify on a given amount of silica (typically 1-5% of the silica weight). Overloading leads to broad bands that overlap, ruining the separation.

  • Cause 3: Sample Loading in a Strong Solvent: If you dissolve your sample in a solvent that is much more polar than your mobile phase, the separation will be compromised before it even begins. The sample will spread out in a wide band at the top of the column.

  • Solution (Sample Loading): Dissolve your crude product in the minimum amount of a low-polarity solvent (like dichloromethane) or the mobile phase itself.[10] If your product is not very soluble, use the dry loading technique.

Section 3: Experimental Protocols & Data

Protocol 1: Step-by-Step TLC Method Development
  • Prepare Stock Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol).

  • Prepare TLC Chambers: In separate sealed chambers (e.g., beakers covered with a watch glass), place a small amount of different test solvent systems.

    • Test 1: 70:30 Hexanes:Ethyl Acetate

    • Test 2: 50:50 Hexanes:Ethyl Acetate

    • Test 3: 95:5 Dichloromethane:Methanol

    • Test 4: 90:10 Dichloromethane:Methanol

  • Spot the Plate: Using a capillary tube, spot your stock solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a chamber and allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if UV-active) and/or by staining (e.g., with potassium permanganate stain, which is a good general stain for oxidizable groups like alcohols).[15]

  • Optimize: Analyze the Rf values. If all spots are at the bottom, increase solvent polarity. If they are at the top, decrease polarity. If you observe streaking, re-run the best system with the addition of 1% triethylamine. Continue until your target compound has an Rf of ~0.3-0.4 and is well-separated from major impurities.

Protocol 2: Dry Loading for Column Chromatography

This method is highly recommended when your compound has poor solubility in the mobile phase.[16]

  • Dissolve your crude product (e.g., 1 g) in a suitable solvent (e.g., methanol or acetone) in a round-bottom flask.

  • Add a small amount of silica gel (e.g., 2-3 g) to the flask.

  • Swirl the mixture to ensure the silica is fully suspended.

  • Carefully remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully layer this silica-adsorbed sample onto the top of your pre-packed chromatography column.

  • Gently add a protective layer of sand on top before slowly adding your mobile phase.

Data Presentation

Table 1: Common Solvent Systems for Normal-Phase Chromatography

Solvent System ComponentsPolarity IndexTypical Use Case
Hexanes / Ethyl AcetateLow to MediumGood starting point for many organic compounds.
Dichloromethane / MethanolMedium to HighEffective for more polar compounds like pyridinols.
Chloroform / AcetoneMediumAlternative system to change selectivity.
Toluene / IsopropanolMediumCan provide different separation selectivity.

Section 4: Visualization of Workflows

Workflow for Purification

The following diagram illustrates the logical flow from initial analysis to the final purified product.

Purification_Workflow cluster_prep Method Development cluster_main Purification cluster_post Analysis Crude Crude Reaction Product TLC TLC Analysis Crude->TLC Optimize Optimize Solvent System (Rf ≈ 0.3) TLC->Optimize Pack Pack Column Optimize->Pack Load Load Sample (Wet or Dry) Pack->Load Elute Elute & Collect Fractions Load->Elute Analyze Analyze Fractions (TLC) Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: General workflow for column chromatography purification.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common chromatography problems.

Troubleshooting_Tree Problem Problem Observed Streaking Streaking / Tailing Problem->Streaking NoMove Rf ≈ 0 (No Movement) Problem->NoMove NoRecovery Low / No Recovery Problem->NoRecovery Cause_Acid Cause: Acidic Silica Streaking->Cause_Acid Cause_Polarity Cause: Solvent Not Polar Enough NoMove->Cause_Polarity Cause_Decomp Cause: Decomposition / Irreversible Binding NoRecovery->Cause_Decomp Sol_TEA Solution: Add 1% TEA to Eluent Cause_Acid->Sol_TEA Sol_Alumina Solution: Switch to Alumina Cause_Acid->Sol_Alumina Sol_MeOH Solution: Increase % of Polar Solvent (e.g., MeOH) Cause_Polarity->Sol_MeOH Cause_Decomp->Sol_TEA Sol_2DTLC Solution: Check Stability (2D TLC), Use Deactivated Phase Cause_Decomp->Sol_2DTLC

Caption: Decision tree for troubleshooting common issues.

References

Technical Support Center: Managing Homocoupling in Palladium-Catalyzed Reactions of 5-Chloro-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Significant Homocoupling of the Boronic Acid/Ester Coupling Partner

Q1: I am observing a significant amount of a biaryl byproduct derived from my boronic acid in the Suzuki-Miyaura coupling with 5-Chloro-6-methylpyridin-3-ol. What is causing this, and how can I minimize it?

A1: The formation of a symmetrical biaryl from the boronic acid is a common side reaction known as homocoupling. This issue often arises from the presence of palladium(II) species in the reaction mixture, which can occur if the Pd(0) catalyst is oxidized or if a Pd(II) precatalyst is used and its reduction to the active Pd(0) state is inefficient.[1] Oxygen in the reaction environment is a primary culprit in the oxidation of Pd(0) to Pd(II), which then promotes homocoupling.[1][2]

Troubleshooting Steps:

  • Ensure a Rigorously Inert Atmosphere: Oxygen is a key contributor to homocoupling.[2] It is crucial to thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the experiment. A common method is to subject the reaction mixture to several vacuum/inert gas backfill cycles. For more rigorous oxygen exclusion, a subsurface sparge with nitrogen before adding the catalyst can be highly effective.[2]

  • Optimize the Palladium Precatalyst: While Pd(II) precatalysts are convenient, their incomplete reduction can lead to homocoupling.[3] Consider using a pre-activated Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, ensure efficient in situ reduction. The choice of ligand is also critical for both catalyst activity and stability.[3]

  • Introduce a Mild Reducing Agent: The addition of a mild reducing agent can help scavenge residual Pd(II) species. Potassium formate has been shown to effectively suppress homocoupling without interfering with the main catalytic cycle.[2][4]

  • Control Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize homocoupling, as higher temperatures can sometimes accelerate this side reaction.[5]

Issue 2: Homocoupling of the Alkyne in Sonogashira Coupling

Q2: In my Sonogashira coupling of this compound with a terminal alkyne, I am isolating a significant amount of the diacetylene byproduct. How can I prevent this?

A2: The homocoupling of terminal alkynes in Sonogashira reactions is known as Glaser coupling and is a common side reaction, particularly when a copper co-catalyst is used in the presence of oxygen.[6][7]

Troubleshooting Steps:

  • Copper-Free Conditions: The most direct way to avoid Glaser coupling is to perform the Sonogashira reaction under copper-free conditions.[6] While the reaction may require slightly higher temperatures or different ligands, it eliminates the primary catalyst for alkyne homocoupling.

  • Rigorous Degassing: As with other palladium-catalyzed reactions, oxygen promotes the undesired homocoupling.[7] Ensure your reaction is performed under a strictly inert atmosphere.

  • Controlled Addition of the Alkyne: Slowly adding the terminal alkyne to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

  • Choice of Base and Solvent: The choice of base and solvent can influence the rate of both the desired cross-coupling and the undesired homocoupling. Amine bases like triethylamine or diisopropylethylamine are commonly used. The solvent can affect the solubility of reactants and the stability of catalytic intermediates.[8][9] Experimenting with different combinations may be necessary to optimize for your specific substrates.

Visualizing the Problem: Homocoupling Pathways

To better understand the competing reactions, the following diagrams illustrate the desired cross-coupling pathway versus the undesired homocoupling pathways.

G cluster_suzuki Desired Suzuki Cross-Coupling cluster_homo Undesired Homocoupling Pd0 Pd(0)L_n This compound This compound ArPdX Ar-Pd(II)-X ArPdAr_prime Ar-Pd(II)-Ar' ArPdX->ArPdAr_prime Transmetalation (Boronic Acid) PdII Pd(II) Ar_Ar_prime Ar-Ar' (Product) ArPdAr_prime->Ar_Ar_prime Reductive Elimination Ar_Ar_prime->Pd0 Catalyst Regeneration Boronic Acid Boronic Acid Ar_prime_Pd Ar'-Pd(II) Ar_prime_Ar_prime Ar'-Ar' (Homocoupling Product) Ar_prime_Pd->Ar_prime_Ar_prime Reductive Elimination

Caption: Simplified catalytic cycles for desired Suzuki cross-coupling versus undesired homocoupling.

Experimental Protocols: A Starting Point for Optimization

The following protocols are provided as a general starting point. Optimization will likely be necessary for your specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol incorporates strategies to suppress the homocoupling of the boronic acid.

Parameter Recommendation Rationale
Palladium Precatalyst Pd(OAc)₂ (2 mol%) with a suitable ligand, or a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ (2 mol%).Using a well-defined precatalyst system ensures efficient generation of the active Pd(0) species.[3][10]
Ligand Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) (4 mol%).These ligands promote oxidative addition and reductive elimination while sterically hindering intermediates that can lead to homocoupling.[5]
Base K₃PO₄ or K₂CO₃ (2-3 equivalents).The choice of base can significantly impact the reaction outcome.[11]
Solvent Anhydrous, degassed toluene, dioxane, or a mixture of toluene/water or dioxane/water.Solvents play a crucial role in reactant solubility and catalyst stability.[8]
Additive Potassium formate (1.2 equivalents).Acts as a mild reducing agent to minimize Pd(II) concentration.[2][4]
Temperature 80-110 °C.Start with a lower temperature and increase if the reaction is sluggish.[5]
Atmosphere Nitrogen or Argon.Essential for preventing catalyst oxidation and subsequent homocoupling.[1][2]

Step-by-Step Procedure:

  • To a dry reaction flask, add this compound (1 equivalent), the boronic acid (1.2 equivalents), the base (2-3 equivalents), and potassium formate (1.2 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • In a separate vial, prepare the catalyst by mixing the palladium source and the ligand in a small amount of the degassed solvent.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow

If you are still experiencing significant homocoupling after implementing the initial recommendations, follow this systematic troubleshooting workflow.

G Start High Homocoupling Observed Check_Inert Verify Inert Atmosphere Rigorously (Degassing, Positive Pressure) Start->Check_Inert Change_Catalyst Switch to Pd(0) Precatalyst or Optimize Ligand Check_Inert->Change_Catalyst If problem persists Add_Reductant Incorporate Mild Reducing Agent (e.g., Potassium Formate) Change_Catalyst->Add_Reductant If problem persists Lower_Temp Decrease Reaction Temperature Add_Reductant->Lower_Temp If problem persists Screen_Base_Solvent Screen Different Bases and Solvents Lower_Temp->Screen_Base_Solvent If problem persists Success Homocoupling Minimized Screen_Base_Solvent->Success Optimization Achieved

Caption: A systematic workflow for troubleshooting homocoupling in palladium-catalyzed reactions.

References

Technical Support Center: Optimizing Base and Solvent Conditions for 5-Chloro-6-methylpyridin-3-ol Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing cross-coupling reactions with 5-Chloro-6-methylpyridin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered when utilizing this versatile building block. The inherent electronic properties and coordination potential of substituted pyridinols can present unique hurdles in achieving high yields and purity. This resource provides in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and the fundamental principles behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address specific issues you might encounter during your experiments with this compound.

Q1: My Suzuki-Miyaura coupling with this compound is giving no or very low yield. What are the most likely causes and how can I fix it?

Low or no yield in a Suzuki-Miyaura coupling involving an electron-rich, potentially coordinating substrate like this compound often points to issues with catalyst activation, stability, or inefficient transmetalation. The pyridyl nitrogen and the hydroxyl group can interfere with the palladium catalyst.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: The C-Cl bond in your substrate is less reactive than a C-Br or C-I bond, necessitating a highly active catalyst system. Standard ligands like triphenylphosphine (PPh₃) are often insufficient.

    • Recommendation: Employ electron-rich, sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the challenging oxidative addition step and stabilize the active Pd(0) species.

  • Inadequate Base: The base is crucial for activating the boronic acid to form the boronate, which is necessary for transmetalation.[1]

    • Inorganic Bases: For aryl chlorides, stronger, non-nucleophilic inorganic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[1] Sodium carbonate (Na₂CO₃) might be too weak.

    • Organic Bases: While less common for Suzuki reactions, soluble organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective in some systems, but their nucleophilicity can sometimes lead to side reactions or catalyst inhibition.[2][3]

  • Solvent Selection and Degassing: The solvent's polarity and coordinating ability can significantly impact the reaction.[4][5]

    • Recommendation: Start with a polar aprotic solvent like 1,4-dioxane or tetrahydrofuran (THF). Toluene is also a common choice.[6] The presence of water can be critical; sometimes a small amount is beneficial, especially with inorganic bases, while other times anhydrous conditions are better.[1]

    • Critical Step: Thoroughly degas your solvent and reaction mixture to remove oxygen, which can deactivate the Pd(0) catalyst.[1] Use several freeze-pump-thaw cycles or sparge with an inert gas like argon or nitrogen for at least 30 minutes.

  • Reaction Temperature: Aryl chlorides require higher temperatures for the oxidative addition step to occur at a reasonable rate.[1]

    • Recommendation: If you are running the reaction at a lower temperature, try increasing it to 80-110 °C.

Q2: I'm observing significant formation of a de-chlorinated byproduct (6-methylpyridin-3-ol). What causes this and how can I minimize it?

The formation of the hydrodechlorination byproduct is a common side reaction in palladium-catalyzed cross-couplings. This can occur through several pathways, often involving β-hydride elimination from a palladium-hydride species that can arise from various sources in the reaction mixture.

Troubleshooting Steps:

  • Choice of Base: The base can play a role in the formation of palladium-hydride species.

    • Recommendation: If using an alkoxide base like sodium tert-butoxide (NaOt-Bu), which is more common in Buchwald-Hartwig aminations, consider switching to a carbonate or phosphate base (K₃PO₄, Cs₂CO₃) for your Suzuki coupling.

  • Solvent Purity: Impurities in the solvent, such as water or alcohols, can act as hydride sources.

    • Recommendation: Use high-purity, anhydrous solvents.

  • Ligand Effects: The ligand can influence the relative rates of the desired reductive elimination and undesired side reactions.

    • Recommendation: Experiment with different bulky phosphine ligands. Sometimes a slightly less electron-rich ligand can disfavor the pathways leading to hydrodechlorination.

Optimizing Base and Solvent Conditions: A Systematic Approach

A systematic approach is the most efficient way to optimize your reaction conditions. Design of Experiment (DoE) methodologies can be powerful tools for this.[7][8] Below is a recommended workflow for screening bases and solvents.

Experimental Workflow for Optimization

workflow cluster_prep Preparation cluster_screening Parallel Screening cluster_solvents Solvent Systems cluster_analysis Analysis cluster_optimization Further Optimization prep_reagents Prepare Stock Solutions: - this compound - Boronic Acid Partner - Pd Pre-catalyst/Ligand screen_b1 Base 1: K3PO4 prep_reagents->screen_b1 Dispense into reaction vials screen_b2 Base 2: Cs2CO3 prep_reagents->screen_b2 Dispense into reaction vials screen_b3 Base 3: K2CO3 prep_reagents->screen_b3 Dispense into reaction vials screen_b4 Base 4: DBU prep_reagents->screen_b4 Dispense into reaction vials analysis Analyze each reaction by LC-MS or GC-MS to determine: - Product Yield - Byproduct Formation screen_b1->analysis Run reactions under different solvent conditions screen_b2->analysis Run reactions under different solvent conditions screen_b3->analysis Run reactions under different solvent conditions screen_b4->analysis Run reactions under different solvent conditions solvent1 Dioxane solvent1->screen_b1 solvent1->screen_b2 solvent1->screen_b3 solvent1->screen_b4 solvent2 Toluene solvent2->screen_b1 solvent2->screen_b2 solvent2->screen_b3 solvent2->screen_b4 solvent3 THF solvent3->screen_b1 solvent3->screen_b2 solvent3->screen_b3 solvent3->screen_b4 solvent4 DMF solvent4->screen_b1 solvent4->screen_b2 solvent4->screen_b3 solvent4->screen_b4 optimize Select best Base/Solvent pair and optimize: - Temperature - Catalyst Loading - Reaction Time analysis->optimize

Caption: Systematic workflow for optimizing base and solvent conditions.

Data Summary: Starting Points for Base and Solvent Screening

The following table provides recommended starting conditions for a screening experiment.

ParameterRecommended ConditionsRationale & Key Considerations
Palladium Source Pd₂(dba)₃ (1-2.5 mol %) or Pd(OAc)₂ (2-5 mol %)Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) pre-catalyst that is reduced in situ.
Ligand SPhos or XPhos (1.1-1.2 eq. relative to Pd)Bulky, electron-rich ligands are crucial for activating the C-Cl bond.[1]
Base (Inorganic) K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equivalents)Stronger bases are generally better for less reactive chlorides. Solubility can be a factor.[9][10]
Base (Organic) DBU (2-3 equivalents)Can offer improved solubility but may inhibit the catalyst at high concentrations.[2][3]
Solvent 1,4-Dioxane, Toluene, THF, DMFSolvent polarity can influence selectivity and reaction rate.[11][12] DMF is highly polar, while Toluene is non-polar.
Temperature 100 °CA good starting point for aryl chlorides.
Concentration 0.1 - 0.5 MHigher concentrations can sometimes be beneficial.
Q3: I am planning a Buchwald-Hartwig amination. How do my choices of base and solvent differ from a Suzuki coupling for this substrate?

The Buchwald-Hartwig amination requires a base strong enough to deprotonate the amine coupling partner, forming the amide, which is the active nucleophile in the catalytic cycle.[13]

Key Differences and Recommendations:

  • Base Selection: Stronger bases are typically required for C-N bond formation compared to C-C bond formation.

    • Recommendation: Sodium tert-butoxide (NaOt-Bu) is a very common and effective base for Buchwald-Hartwig reactions.[14] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong, non-nucleophilic option.[15] While inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, they often require higher temperatures and are generally less effective for aminations.[14]

  • Solvent Choice: The choice of solvent can influence the solubility of the base and the stability of the catalytic intermediates.

    • Recommendation: Toluene, 1,4-dioxane, and THF are excellent starting points.[14][15] The choice may depend on the solubility of your amine coupling partner.

Logical Relationship of Reaction Parameters in Buchwald-Hartwig Amination

buchwald_hartwig cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions cluster_outcome Outcome substrate This compound product Coupled Product substrate->product amine Amine (R₂NH) amine->product catalyst Pd Pre-catalyst (e.g., Pd₂(dba)₃) catalyst->product Enables ligand Bulky Phosphine Ligand (e.g., XPhos) ligand->product Activates base Strong Base (e.g., NaOt-Bu) base->product Deprotonates Amine solvent Aprotic Solvent (e.g., Toluene) solvent->product Solubilizes temperature Heat (80-110 °C) temperature->product Drives Reaction

Caption: Interdependencies in a Buchwald-Hartwig amination reaction.

Q4: Can I use Ullmann-type conditions for C-O or C-N bond formation with this compound?

Yes, the Ullmann condensation is a classical copper-catalyzed alternative to palladium-based methods for forming C-O (ether) and C-N (amine) bonds.[16][17] It can be particularly useful when palladium-catalyzed reactions fail or if palladium contamination is a major concern.

Considerations for Ullmann Coupling:

  • Reaction Conditions: Traditional Ullmann reactions often require harsh conditions, including high temperatures (>150 °C) and polar aprotic solvents like DMF, NMP, or nitrobenzene.[16]

  • Copper Source: Stoichiometric amounts of copper powder or copper(I) salts (e.g., CuI) are often used. Modern protocols may use catalytic amounts of copper with specific ligands.

  • Base: A base such as K₂CO₃ or Cs₂CO₃ is typically required.

  • Advantages: Can be effective for electron-deficient aryl halides and may offer different selectivity compared to palladium catalysis.

  • Disadvantages: Often requires high temperatures and stoichiometric copper, which can be difficult to remove from the product. The substrate scope can be more limited than modern palladium-catalyzed methods.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with Pyridinic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for catalyst deactivation encountered in chemical reactions involving pyridinic compounds. As your virtual Senior Application Scientist, I will walk you through the causality behind these experimental challenges, offering field-proven insights to restore and maintain your catalyst's performance.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding catalyst deactivation by pyridinic compounds.

Q1: What are the primary ways pyridinic compounds deactivate my catalyst?

A1: Deactivation is typically traced back to two main phenomena: catalyst poisoning and fouling (or coking).

  • Catalyst Poisoning: This is a chemical deactivation process. Pyridinic compounds possess a nitrogen atom with a lone pair of electrons. This lone pair can strongly adsorb (chemisorb) onto the active sites of your catalyst, particularly those with metallic surfaces (like Pd, Pt, Rh, Ni) or acidic sites.[1][2] This strong interaction effectively blocks reactants from accessing these sites, leading to a loss of catalytic activity.[3][4]

  • Fouling (Coking): This is a physical deactivation mechanism where carbonaceous materials, known as coke, deposit on the catalyst's surface and within its pores.[1][5][6] In reactions involving pyridinic compounds, these deposits can originate from the polymerization or decomposition of the reactant, product, or intermediates at reaction temperatures, physically blocking access to active sites.[7][8][9]

Q2: How can I quickly determine if my catalyst is deactivated?

A2: The most immediate indicators are a decline in reaction conversion and/or a shift in product selectivity.[5] The nature of this decline can offer clues to the underlying cause:

  • A sudden, sharp drop in activity often points towards catalyst poisoning , where contaminants in the feed or the pyridinic compound itself rapidly block active sites.[6]

  • A gradual and steady decline in performance over time is more characteristic of coking/fouling , where deposits accumulate progressively.[6]

Q3: Is catalyst deactivation by pyridinic compounds reversible?

A3: In many instances, yes. The ability to regenerate a deactivated catalyst depends entirely on the mechanism of deactivation.[5]

  • Deactivation by coking is often reversible through a controlled oxidation process (coke burn-off) using a dilute stream of oxygen at elevated temperatures to remove the carbon deposits.[5]

  • Deactivation by poisoning can be more challenging to reverse.[5] However, depending on the strength of the poison-catalyst bond, regeneration may be possible through thermal treatments to desorb the poison or specific chemical washes.[3][10]

Part 2: Troubleshooting Guides

This section provides a structured, question-and-answer approach to diagnose and resolve specific issues you may encounter during your experiments.

Problem 1: You observe a gradual and steady decline in catalyst activity over several runs.

Q: My reaction conversion is slowly decreasing with each cycle. What is the likely cause and how do I fix it?

A: A gradual loss of activity is a classic symptom of catalyst fouling, commonly referred to as coking. This involves the physical deposition of heavy, carbon-rich compounds on the catalyst surface and within its pores.

  • Visual Inspection: Carefully examine the spent catalyst. A change in color (e.g., darkening or blackening) is a strong indication of coke formation.

  • Temperature-Programmed Oxidation (TPO): This is the definitive method to confirm and quantify coking. A spent catalyst sample is heated under a controlled flow of an oxidizing gas (e.g., dilute O₂ in an inert carrier). The amount of CO₂ evolved is measured, which directly correlates to the amount of carbon deposited on the catalyst.

  • Characterize the Coke: Advanced analysis of the coke can provide insights into its formation mechanism. For instance, different types of coke (soft vs. hard) can form on different types of active sites (acidic vs. metal sites) and may require different regeneration conditions.[8]

  • Catalyst Regeneration (Coke Burn-off): The most common solution is to regenerate the catalyst by burning off the coke. A typical procedure involves passing a diluted stream of air or oxygen over the catalyst bed at elevated temperatures. It is critical to control the temperature and oxygen concentration to avoid thermal damage (sintering) to the catalyst.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature, if kinetically feasible, can reduce the rate of coke-forming side reactions.

    • Pressure: In some cases, particularly in hydroprocessing, increasing the hydrogen partial pressure can suppress coke formation by promoting hydrogenation of coke precursors.[11]

  • Modify Feed Composition: Ensure the purity of your reactants. Certain impurities can act as coke precursors.

Parameter Effect on Coking Recommended Action
Temperature Higher temperatures often accelerate coking reactions.Operate at the lowest temperature that provides acceptable conversion.
Reactant Purity Impurities can be potent coke precursors.Purify feedstock to remove potential contaminants.
Hydrogen Partial Pressure Can inhibit coke formation by hydrogenating precursors.Increase H₂ pressure if applicable to your reaction chemistry.
Problem 2: Your reaction stops abruptly or shows very low conversion from the start.

Q: My reaction worked once and then completely failed, or it never started. What's happening?

A: A sudden and severe loss of activity is typically caused by strong catalyst poisoning. The nitrogen atom in the pyridine ring is a Lewis base, which can irreversibly bind to and block the catalyst's active sites.

  • Analyze Your Feedstock: The first step is to rule out external contaminants. Analyze your reactants and solvent for common catalyst poisons like sulfur or halogen compounds, which can cause rapid deactivation.[5][6]

  • Temperature-Programmed Desorption (TPD) of Pyridine: This technique helps to understand the strength of interaction between the pyridine and the catalyst surface. By heating the catalyst after it has been exposed to pyridine and monitoring the temperature at which pyridine desorbs, you can quantify the number and strength of the acid sites that are being blocked.[12][13][14]

  • Spectroscopic Analysis: Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) using pyridine as a probe molecule can differentiate between Brønsted and Lewis acid sites and show how they are affected by adsorption.[15][16] X-ray Photoelectron Spectroscopy (XPS) can also reveal changes in the chemical state of the catalyst surface due to poison adsorption.[3]

  • Feed Purification: If analysis reveals poisons in your feedstock, implement a purification step.[6][10] This could involve using guard beds or distillation.

  • Catalyst Regeneration: For less strongly bound poisons, heating the catalyst under vacuum or in a stream of inert gas may be sufficient to desorb the poisoning species. For more strongly bound poisons, a mild chemical wash might be necessary, but this carries the risk of altering the catalyst structure.

  • Change Catalyst Type: If the pyridine substrate or piperidine product is the poison, consider a catalyst that is less susceptible.[5] For example, modifying the catalyst support or the metal itself can alter its electronic properties and reduce its affinity for the nitrogen lone pair.

  • Protect the Active Sites: In some cases, additives can be introduced to the reaction mixture that preferentially bind to the catalyst, protecting the active sites from the pyridine. However, these additives must not interfere with the desired reaction.

Problem 3: The main product yield has decreased, but you are seeing an increase in byproducts.

Q: My catalyst's selectivity has changed. Why is it now producing different molecules?

A: A change in selectivity is often due to partial or selective poisoning of the catalyst's active sites. Catalysts can have multiple types of active sites, each responsible for a different reaction pathway. If the pyridinic compound preferentially poisons one type of site, the overall reaction will shift towards pathways favored by the remaining, unpoisoned sites.

  • Detailed Product Analysis: Use techniques like GC-MS or LC-MS to identify and quantify all the products and byproducts being formed. This will help you understand which reaction pathways are being favored.

  • In-situ Characterization: Techniques like in-situ FTIR can monitor the catalyst surface during the reaction, providing information about which sites are being occupied by pyridinic species and how this correlates with the product distribution.

  • Probe Molecule Reactions: Conduct experiments with probe molecules that are known to react on specific types of active sites. A change in the conversion of these probes after exposure to pyridine can confirm which sites have been deactivated.

  • Controlled Poisoning (if beneficial): In some rare cases, selective poisoning can be advantageous. For example, the Lindlar catalyst is a palladium catalyst intentionally poisoned with lead to reduce its activity and selectively hydrogenate alkynes to cis-alkenes without over-reduction.[4]

  • Modify Reaction Conditions: Adjusting temperature, pressure, or solvent can sometimes alter the relative rates of the different reaction pathways and may help to restore the desired selectivity.[5]

  • Catalyst Modification: Adding a second metal (promoter) or changing the support material can alter the electronic properties of the active sites, making them less susceptible to selective poisoning or favoring the desired reaction pathway.

Part 3: Visualization & Experimental Protocols

Diagrams of Deactivation Mechanisms and Workflows

G Mechanism of Catalyst Poisoning by Pyridine cluster_catalyst Catalyst Surface cluster_molecules Molecules ActiveSite Active Site BlockedSite Blocked Active Site Reactant Reactant Reactant->ActiveSite Binds & Reacts Reactant->BlockedSite Cannot Bind Pyridine Pyridinic Compound Pyridine->ActiveSite Strongly Binds (Poisoning)

Caption: Catalyst poisoning by a pyridinic compound.

TroubleshootingWorkflow Troubleshooting Workflow for Catalyst Deactivation Start Activity Loss Observed Gradual Gradual Decline Start->Gradual Sudden Sudden Drop Start->Sudden Cause_Coking Suspected Cause: Coking/Fouling Gradual->Cause_Coking Cause_Poisoning Suspected Cause: Poisoning Sudden->Cause_Poisoning Diag_TPO Diagnostic: Perform TPO Cause_Coking->Diag_TPO Diag_Feed Diagnostic: 1. Analyze Feed 2. Perform TPD/FTIR Cause_Poisoning->Diag_Feed Sol_Regen_Coke Solution: Coke Burn-off (Regeneration) Diag_TPO->Sol_Regen_Coke Sol_Regen_Poison Solution: 1. Purify Feed 2. Thermal/Chemical Regen. 3. Replace Catalyst Diag_Feed->Sol_Regen_Poison

Caption: Troubleshooting workflow for catalyst deactivation.

Experimental Protocol 1: Temperature-Programmed Desorption (TPD) of Pyridine

This protocol is designed to assess the acidic properties of a catalyst and quantify the strength of pyridine adsorption.

Objective: To determine the temperature at which pyridine desorbs from the catalyst surface, providing a measure of the acid site strength.

Materials:

  • Spent or fresh catalyst sample (approx. 50-100 mg)

  • TPD analysis equipment with a thermal conductivity detector (TCD) or mass spectrometer (MS)

  • High-purity helium (or other inert carrier gas)

  • Pyridine vapor source

Procedure:

  • Sample Preparation & Pre-treatment:

    • Place the catalyst sample in the quartz reactor tube of the TPD apparatus.[12]

    • Heat the sample in a flowing stream of helium to a high temperature (e.g., 500 °C) for at least 2 hours to remove any adsorbed water or other contaminants. This activates the sample.[13]

    • Cool the sample under helium flow to the desired adsorption temperature, typically around 120-150 °C. This temperature is chosen to ensure chemisorption while preventing weaker physisorption.[12][13]

  • Pyridine Adsorption:

    • Introduce a flow of helium saturated with pyridine vapor over the catalyst sample.

    • Continue the flow until the catalyst surface is saturated, which is indicated by the detector signal reaching a stable baseline (breakthrough).

  • Purging:

    • Switch the gas flow back to pure helium to purge the system of any gas-phase and weakly physisorbed pyridine.

    • Maintain the purge at the adsorption temperature for 1-2 hours or until the detector signal returns to its initial baseline.[12]

  • Temperature-Programmed Desorption:

    • Begin heating the sample at a linear ramp rate, typically 10 °C/minute, up to a final temperature of around 600-700 °C.[14]

    • Continuously monitor the effluent gas with the TCD or MS. The detector will register a signal as the pyridine desorbs from the catalyst surface.

  • Data Analysis:

    • Plot the detector signal versus the temperature. The resulting peaks correspond to the desorption of pyridine from different types of acid sites.

    • The temperature at which a peak maximum occurs is related to the strength of the acid site (higher temperature indicates stronger sites). The area under the peak is proportional to the number of acid sites of that particular strength.

Experimental Protocol 2: Catalyst Regeneration via Coke Burn-Off

This protocol provides a general method for regenerating a coked catalyst through controlled oxidation.

Objective: To remove carbonaceous deposits (coke) from a catalyst surface to restore its activity.

Materials:

  • Coked catalyst

  • Tube furnace or reactor capable of high-temperature operation

  • Gas flow controllers for an inert gas (e.g., Nitrogen) and an oxidizing gas (e.g., Air or a O₂/N₂ mixture)

  • Off-gas analysis system (optional, but recommended for monitoring CO/CO₂ evolution)

Procedure:

  • Inert Purge:

    • Load the coked catalyst into the reactor.

    • Heat the catalyst to a moderate temperature (e.g., 150-200 °C) under a steady flow of nitrogen. This is to remove any volatile, non-coke materials.

  • Controlled Oxidation:

    • Once the temperature is stable, slowly introduce a diluted oxidizing gas stream (e.g., 1-5% O₂ in N₂). Caution: Starting with a low oxygen concentration is crucial to prevent a rapid, uncontrolled combustion of the coke, which can generate extreme heat (exotherms) and permanently damage the catalyst through sintering.

    • Begin ramping the temperature at a controlled rate (e.g., 2-5 °C/minute) to the target regeneration temperature (typically 400-600 °C). The optimal temperature depends on the nature of the coke and the thermal stability of the catalyst.

    • Hold the catalyst at the target temperature until the coke has been completely removed. This can be confirmed by monitoring the off-gas: the process is complete when the concentration of CO and CO₂ returns to baseline levels.

  • Final Treatment & Cool-down:

    • Once regeneration is complete, switch the gas flow back to pure nitrogen.

    • Hold at the regeneration temperature for a short period (e.g., 30 minutes) to ensure all oxygen is purged.

    • Cool the catalyst down to the reaction temperature or room temperature under the inert gas flow.

  • Re-reduction (if necessary):

    • If your catalyst requires a reduced metal surface (e.g., Pd/C, Raney Ni), a reduction step (e.g., with H₂) will be necessary after the oxidation step before it can be used again.

References

Technical Support Center: Byproduct Identification in the Synthesis of 5-Chloro-6-methylpyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-6-methylpyridin-3-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation encountered during the synthesis of this valuable heterocyclic intermediate. The inherent reactivity of the pyridine ring, combined with the directing effects of its substituents, can often lead to a complex mixture of products.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in achieving high purity and yield in your laboratory work.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during synthesis in a question-and-answer format, focusing on the causality behind experimental outcomes and providing actionable solutions.

Question 1: My final product is contaminated with an isomeric byproduct. How can I identify it and improve regioselectivity?

Answer:

  • Potential Cause: The formation of isomeric byproducts is a common challenge governed by the electronic properties of the pyridine ring. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution compared to benzene.[1] Electrophilic attack, such as chlorination, is generally directed to the 3- and 5-positions (meta to the nitrogen). However, the existing hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing activators, creating a complex regiochemical puzzle. The final substitution pattern depends on the dominant directing group and the reaction conditions. For a starting material like 6-methylpyridin-3-ol, chlorination can potentially occur at the C2, C4, or C5 position, with the C5 position being electronically favored to yield the desired product. Isomer formation suggests that conditions may be allowing for substitution at other less-favored but still accessible positions.

  • Identification: Isomers are best identified and quantified using a combination of chromatographic and spectroscopic methods.

    • NMR Spectroscopy: ¹H NMR is particularly powerful. The coupling constants (J-values) between adjacent protons on the pyridine ring can definitively establish the substitution pattern. For the desired 5-chloro product, you would expect to see two aromatic protons as singlets (or very narrowly split doublets, meta-coupling). An isomeric impurity, such as 2-chloro-6-methylpyridin-3-ol, would show two distinct doublets with a larger ortho-coupling constant.

    • LC-MS: While mass spectrometry will show the same mass for isomers, it is invaluable when coupled with liquid chromatography (LC) to separate the isomers and determine their relative abundance.

  • Troubleshooting & Optimization:

    • Choice of Chlorinating Agent: The reactivity of the chlorinating agent is critical. Highly reactive agents may exhibit lower selectivity. Consider using milder chlorinating agents like N-chlorosuccinimide (NCS) over harsher ones like sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃) if selectivity is an issue.[3]

    • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures often enhance the kinetic selectivity towards the most electronically favored product. Start with trials at 0 °C or even -10 °C.

    • Solvent Effects: The polarity of the solvent can influence the reactivity of both the substrate and the reagent. Experiment with a range of solvents, from non-polar (e.g., dichloromethane) to polar aprotic (e.g., acetonitrile), to find optimal conditions for regioselectivity.

Question 2: My mass spectrum shows a significant peak corresponding to a di-chlorinated product. How can I prevent this over-chlorination?

Answer:

  • Potential Cause: Over-chlorination occurs when the desired mono-chlorinated product reacts further with the chlorinating agent. The initial introduction of a chlorine atom only moderately deactivates the ring, and if a large excess of a potent chlorinating agent is used or the reaction is run for too long, a second chlorination can occur.

  • Identification: The di-chlorinated byproduct will have a distinct isotopic pattern in the mass spectrum due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). You will observe a characteristic M, M+2, and M+4 pattern with a relative intensity ratio of approximately 9:6:1. This is a definitive marker for a di-chlorinated species.

  • Troubleshooting & Optimization:

    • Stoichiometry is Key: Carefully control the stoichiometry of the chlorinating agent. Begin by using exactly 1.0 equivalent. If the reaction is incomplete, you can incrementally increase the amount to 1.05 or 1.1 equivalents, monitoring the reaction progress closely by TLC or LC-MS to find the optimal balance between conversion and byproduct formation.

    • Slow Addition: Add the chlorinating agent slowly to the reaction mixture, preferably via a syringe pump over an extended period. This maintains a low instantaneous concentration of the reagent, which disfavors the second, slower chlorination step.

    • Monitor the Reaction: Do not run the reaction for a fixed time. Actively monitor its progress. Once the starting material is consumed and the desired product is maximized (as determined by TLC or LC-MS), quench the reaction immediately to prevent further transformation into the di-chloro product.

Question 3: During the chlorination with POCl₃, I am getting a significant amount of dark, tar-like byproducts. How can I minimize their formation?

Answer:

  • Potential Cause: The formation of tars during chlorination with phosphorus oxychloride (POCl₃) is often due to polymerization or decomposition of the starting material or product under harsh reaction conditions.[4] POCl₃ is a powerful dehydrating agent and can promote undesirable side reactions, especially at high temperatures. The presence of trace amounts of water or other impurities can also initiate polymerization.

  • Identification: Tar formation is visually obvious as a dark, often intractable, residue. It results in a difficult workup and significantly lowers the yield of the desired product. Characterization is often not feasible or necessary; the focus is on prevention.

  • Troubleshooting & Optimization:

    • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the starting material is completely dry.

    • Temperature Management: High temperatures are a primary cause of tarring. While many POCl₃ chlorinations are run at reflux, this may be too aggressive.[3] Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.

    • Use of a Base/Solvent: While some procedures are solvent-free, using a high-boiling, inert solvent like toluene or dioxane can help moderate the reaction temperature and improve solubility.[3] Adding a base like pyridine or triethylamine (1 equivalent) can neutralize the HCl generated during the reaction, which can sometimes catalyze decomposition pathways.[3]

    • Reverse Addition: Instead of adding POCl₃ to the hydroxypyridine, consider adding the hydroxypyridine (as a solid or a solution in an inert solvent) portion-wise to the POCl₃ at a controlled temperature.

Data Presentation: Key Analytical Signatures

Summarizing analytical data in a clear format is crucial for rapid identification of products and byproducts.

Compound NameStructureExpected ¹H NMR Signals (Aromatic Protons, in CDCl₃)Expected MS (m/z) [M+H]⁺
This compound (Target Product)~7.9 ppm (s, 1H), ~7.2 ppm (s, 1H)144.0/146.0
2-Chloro-6-methylpyridin-3-ol(Isomeric Byproduct)~7.3 ppm (d, J≈8 Hz, 1H), ~7.1 ppm (d, J≈8 Hz, 1H)144.0/146.0
2,5-Dichloro-6-methylpyridin-3-ol(Over-chlorination Byproduct)~8.0 ppm (s, 1H)178.0/180.0/182.0
6-Methylpyridin-3-ol(Unreacted Starting Material)~8.1 ppm (d, 1H), ~7.1 ppm (m, 2H)110.1

Note: Exact chemical shifts (ppm) are dependent on solvent and concentration. The key is the multiplicity (s = singlet, d = doublet) and coupling constants (J).

Visualizations: Reaction Pathways and Workflows

Diagrams help visualize the chemical transformations and decision-making processes.

Synthesis_Pathway Start 6-Methylpyridin-3-ol Product This compound Start->Product  NCS or SO₂Cl₂  Solvent, Temp

Caption: Desired synthetic route to the target product.

Byproduct_Formation Product This compound Byproduct Di-chloro Byproduct Product->Byproduct  Excess Chlorinating Agent  High Temp / Long Time

Caption: Common pathway leading to over-chlorination.

Troubleshooting_Workflow Problem Unexpected Result (Low Yield, Impure Product) Analysis Analyze Mixture (LC-MS, NMR) Problem->Analysis Identify Identify Byproduct (Isomer, Dichloro, Tar) Analysis->Identify Hypothesis Formulate Hypothesis (Kinetics, Stoichiometry, Temp) Identify->Hypothesis Optimize Adjust Parameters (Reagent, Temp, Time) Hypothesis->Optimize

Caption: A logical workflow for troubleshooting synthesis.

Reference Experimental Protocol: Chlorination of 6-Methylpyridin-3-ol

This protocol provides a starting point for the synthesis of this compound. It should be optimized based on your specific laboratory results.

Objective: To synthesize this compound with high purity.

Reagents:

  • 6-Methylpyridin-3-ol

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 6-methylpyridin-3-ol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Chlorosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes. If the reaction is slow, allow it to warm to room temperature and stir for an additional 2-4 hours, or until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench by pouring the mixture into a separatory funnel containing ethyl acetate and water.

  • Workup:

    • Wash the organic layer sequentially with saturated sodium thiosulfate solution (to remove any unreacted NCS), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MS analysis.

References

improving the regioselectivity of reactions with 5-Chloro-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Regioselectivity in Synthetic Applications

Welcome to the technical support center for 5-Chloro-6-methylpyridin-3-ol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of reactions with this versatile pyridine derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges of regioselectivity encountered during its synthetic manipulation.

Understanding the Reactivity of this compound

The reactivity of this compound is governed by a complex interplay of its substituents and the inherent electronic nature of the pyridine ring. The pyridine ring itself is electron-deficient, which generally disfavors electrophilic aromatic substitution (EAS) but can be susceptible to nucleophilic aromatic substitution (NAS) under certain conditions.

The substituents on the ring—a hydroxyl group (-OH) at C3, a chlorine atom (-Cl) at C5, and a methyl group (-CH3) at C6—each exert their own electronic and steric influences, which collectively determine the regiochemical outcome of a given reaction.

  • Hydroxyl Group (-OH): As a strong electron-donating group (EDG), the hydroxyl group is a powerful activating group and directs electrophiles to the ortho and para positions (C2, C4, and C6).

  • Methyl Group (-CH3): A weak activating group that also directs ortho and para (to C5 and C3).

  • Chloro Group (-Cl): A deactivating group due to its inductive electron withdrawal, yet it directs ortho and para (to C6 and C4) due to lone pair donation.

  • Pyridine Nitrogen: The nitrogen atom strongly deactivates the ortho (C2, C6) and para (C4) positions towards electrophilic attack.

The following diagram illustrates the directing effects of the substituents on the pyridine ring.

G cluster_0 cluster_1 a This compound C2 C2 C3 C3-OH C4 C4 C5 C5-Cl C6 C6-CH3 N N OH_node OH (ortho, para director) OH_node->C2 ortho OH_node->C4 para OH_node->C6 ortho CH3_node CH3 (ortho, para director) CH3_node->C5 ortho Cl_node Cl (ortho, para director) Cl_node->C4 para Cl_node->C6 ortho N_node N (meta director for EAS) N_node->C3 meta N_node->C5 meta

Directing effects of substituents on this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most likely position for electrophilic aromatic substitution on this compound?

The most probable sites for electrophilic attack are the C2 and C4 positions. The hydroxyl group at C3 is the most powerful activating group and strongly directs to its ortho (C2, C4) and para (C6) positions. However, the C6 position is sterically hindered by the adjacent methyl group and deactivated by the pyridine nitrogen. The C2 and C4 positions are therefore the most electronically enriched and accessible for electrophiles. Between C2 and C4, the outcome can depend on the specific electrophile and reaction conditions, with C4 sometimes being favored due to reduced steric hindrance compared to C2, which is adjacent to the nitrogen.

Q2: I am observing a mixture of isomers in my nitration reaction. How can I improve the regioselectivity?

Mixtures of 2-nitro and 4-nitro isomers are common. To favor one over the other, consider the following:

  • Protecting the Hydroxyl Group: Converting the hydroxyl group to a bulkier ether (e.g., benzyl or silyl ether) can sterically hinder the C2 and C4 positions, potentially altering the isomeric ratio.

  • Solvent Effects: The polarity of the solvent can influence the reactivity and selectivity. Experimenting with different solvents may favor the formation of one isomer.

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the reaction.

Q3: Can I perform a Friedel-Crafts reaction on this compound?

Direct Friedel-Crafts alkylations and acylations are generally not feasible with pyridines.[1] The Lewis acid catalyst (e.g., AlCl3) will coordinate with the basic pyridine nitrogen, deactivating the ring towards electrophilic attack. Furthermore, the hydroxyl group can also react with the Lewis acid.

Q4: Is nucleophilic aromatic substitution of the chlorine atom at C5 possible?

Nucleophilic aromatic substitution on pyridines typically occurs at the 2- and 4-positions, which are activated by the electron-withdrawing nitrogen atom. The chlorine at C5 is not in an activated position, making direct NAS challenging under standard conditions. More forcing conditions or the use of a strong base to potentially form a pyridyne intermediate might be required, but this would likely lead to a mixture of products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low yield in electrophilic substitution The pyridine nitrogen is being protonated by the acidic reaction medium, deactivating the ring.- Use less acidic conditions if possible.- Protect the hydroxyl group to increase the overall electron density of the ring.
Formation of multiple products Competing directing effects of the substituents and the pyridine nitrogen.- Employ a protecting group strategy for the hydroxyl group to alter the electronic and steric landscape.- Optimize reaction conditions (temperature, solvent, reaction time).- Consider alternative synthetic routes like directed ortho-metalation for higher regioselectivity.
Side-chain reactions at the methyl group Radical or oxidative conditions can lead to functionalization of the C6-methyl group.- Avoid radical initiators or strong oxidizing agents if ring substitution is desired.- Use mild reaction conditions.
No reaction observed The pyridine ring is too deactivated under the chosen conditions.- Increase the reaction temperature, but monitor for side reactions.- Use a more potent electrophile.- Consider protecting the hydroxyl group to enhance the ring's nucleophilicity.

Experimental Protocols

Protocol 1: Regioselective Nitration

This protocol aims to favor nitration at the C4 position.

  • Protection of the Hydroxyl Group (Optional but Recommended):

    • Dissolve this compound in a suitable solvent (e.g., DMF or DCM).

    • Add a base (e.g., NaH or K2CO3) and the protecting group reagent (e.g., benzyl bromide or TBSCl).

    • Stir at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction and purify the protected intermediate.

  • Nitration:

    • Dissolve the protected this compound in concentrated sulfuric acid at 0 °C.

    • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining the temperature at 0-5 °C.

    • Stir for the appropriate time (monitor by TLC).

    • Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NaHCO3).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify by column chromatography to separate the isomers.

  • Deprotection (if applicable):

    • Remove the protecting group under appropriate conditions (e.g., hydrogenolysis for benzyl ethers, TBAF for silyl ethers).

Protocol 2: Vilsmeier-Haack Formylation

This reaction is expected to introduce a formyl group at the C4 position.

  • Vilsmeier Reagent Formation:

    • In a separate flask, cool phosphorus oxychloride (POCl3) in an ice bath.

    • Slowly add N,N-dimethylformamide (DMF) dropwise with stirring.

  • Formylation:

    • Dissolve this compound in DMF.

    • Slowly add the pre-formed Vilsmeier reagent to the solution of the pyridine derivative at 0 °C.

    • Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80 °C) until the starting material is consumed (monitor by TLC).

  • Work-up:

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize with an aqueous base (e.g., sodium acetate or sodium hydroxide) to pH 7-8.

    • Extract the product with an organic solvent, dry, and purify.

Protocol 3: Directed ortho-Metalation

This strategy can be used to selectively functionalize the C2 or C4 position.

  • Protection of the Hydroxyl Group:

    • Protect the hydroxyl group as an ether or a carbamate, which can also act as a directing group.

  • Metalation:

    • Dissolve the protected pyridine in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add a strong base (e.g., n-butyllithium or LDA). The choice of base can influence the regioselectivity.

    • Stir at low temperature for a sufficient time to allow for deprotonation.

  • Electrophilic Quench:

    • Add the desired electrophile (e.g., an aldehyde, ketone, alkyl halide, or CO2) to the lithiated intermediate at low temperature.

    • Allow the reaction to slowly warm to room temperature.

  • Work-up and Deprotection:

    • Quench the reaction with a proton source (e.g., water or saturated ammonium chloride).

    • Extract the product, purify, and deprotect the hydroxyl group if necessary.

Visualization of Reaction Pathways

The following diagram illustrates a decision-making workflow for choosing a synthetic strategy to improve regioselectivity.

G cluster_eas EAS Pathway cluster_nas NAS Pathway cluster_dom DoM Pathway cluster_vh Vilsmeier-Haack Pathway start Desired Functionalization of This compound eas Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) start->eas nas Nucleophilic Aromatic Substitution start->nas dom Directed ortho-Metalation start->dom vh Vilsmeier-Haack Formylation start->vh eas_q1 Is regioselectivity an issue? eas->eas_q1 nas_q1 Is the target the C5 position? nas->nas_q1 dom_q1 High regioselectivity required? dom->dom_q1 vh_q1 Is formylation at C4 desired? vh->vh_q1 eas_yes Protect -OH group to alter steric/electronic effects eas_q1->eas_yes Yes eas_no Proceed with direct EAS eas_q1->eas_no No eas_isomers Separation of isomers may be required eas_yes->eas_isomers eas_no->eas_isomers nas_yes Direct NAS is unlikely. Consider alternative strategies. nas_q1->nas_yes Yes nas_no NAS is not suitable for C5-Cl. nas_q1->nas_no No dom_yes Protect -OH as a directing group. Choose appropriate base and electrophile. dom_q1->dom_yes Yes dom_no Consider simpler methods if applicable. dom_q1->dom_no No vh_yes Proceed with Vilsmeier-Haack reaction. vh_q1->vh_yes Yes vh_no This method is specific for formylation. vh_q1->vh_no No

References

Technical Support Center: Work-up Procedures for Removing Palladium Residues from 5-Chloro-6-methylpyridin-3-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges of removing palladium residues from reactions involving 5-Chloro-6-methylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to equip you with the knowledge to confidently and effectively purify your target molecule to meet the stringent purity requirements of the pharmaceutical industry.

The presence of residual palladium, a common catalyst in cross-coupling reactions, is a critical concern in the synthesis of active pharmaceutical ingredients (APIs). Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in drug products, making efficient palladium removal a non-negotiable step in process development.[1][2][3][4][5][6] This guide will navigate the specific challenges posed by the this compound scaffold and provide robust solutions for achieving low parts-per-million (ppm) levels of palladium contamination.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions and concerns encountered during the purification of this compound and related nitrogen-containing heterocyclic compounds.

Q1: Why is removing palladium from my this compound reaction so difficult?

A1: The primary challenge lies in the inherent chemical nature of your product. The pyridine nitrogen and the hydroxyl group of the pyridinol scaffold are Lewis basic and can act as ligands, coordinating with the palladium catalyst.[1] This interaction can lead to catalyst inhibition during the reaction and, more critically for purification, the formation of stable palladium-product complexes that are difficult to break apart and remove using standard methods.

Q2: I performed a simple filtration after my reaction, but my product is still contaminated with palladium. Why?

A2: Simple filtration is generally only effective for removing heterogeneous palladium catalysts (e.g., palladium on carbon) or palladium that has precipitated out of solution as palladium black. In many palladium-catalyzed cross-coupling reactions, the active catalytic species is homogeneous, meaning it is dissolved in the reaction mixture. Furthermore, soluble palladium complexes and colloidal nanoparticles can easily pass through standard filter media.

Q3: My product containing the this compound moiety shows low recovery after treatment with activated carbon. What is happening?

A3: While activated carbon is a broadly effective scavenger for palladium, its high surface area and non-specific nature can lead to the adsorption of your desired product, especially if your product has some polarity.[7][8] This is a common issue with functionalized molecules and can result in significant yield loss.

Q4: I've tried multiple recrystallizations, but the palladium levels are not decreasing significantly. Is this normal?

A4: Yes, this can be a frustratingly common observation. If a stable complex has formed between your pyridinol product and palladium, co-crystallization can occur, where the palladium impurity is incorporated into the crystal lattice of your product.[6][8] In such cases, recrystallization alone is often insufficient to achieve the required purity.

Q5: What are the regulatory limits for palladium in APIs?

A5: The ICH Q3D guideline for elemental impurities classifies palladium as a Class 2B element.[5] The permitted daily exposure (PDE) for palladium is 100 µ g/day for the oral route of administration. This translates to a concentration limit in the final API that is dependent on the maximum daily dose of the drug. For a drug with a maximum daily dose of 10 grams or less, the concentration limit is typically 10 ppm.[9]

Troubleshooting Guides & Detailed Protocols

This section provides a systematic approach to troubleshooting palladium removal, followed by detailed experimental protocols.

Issue 1: High Palladium Content After Initial Work-up

If your initial aqueous work-up and solvent extraction have failed to significantly reduce palladium levels, it is likely that you are dealing with soluble palladium species complexed to your product.

Troubleshooting Workflow:

troubleshooting_workflow start High Pd Content (>100 ppm) Post-Initial Work-up assess_pd_species Assess Likely Pd Species (Homogeneous vs. Heterogeneous) start->assess_pd_species scavenger_screening Scavenger Screening (Thiol, Amine, TMT Scavengers) assess_pd_species->scavenger_screening Homogeneous crystallization_optimization Crystallization Optimization (with co-solvents or anti-solvents) assess_pd_species->crystallization_optimization Homogeneous activated_carbon Activated Carbon Treatment (Optimize loading and time) assess_pd_species->activated_carbon Homogeneous/Heterogeneous analysis Analyze Pd Content (ICP-MS) scavenger_screening->analysis extraction Liquid-Liquid Extraction (pH adjustment, chelating agents) crystallization_optimization->extraction If ineffective crystallization_optimization->analysis activated_carbon->analysis extraction->analysis

Caption: Decision workflow for addressing high initial palladium content.

Detailed Protocols:

Functionalized silica scavengers offer high selectivity for palladium and can be more effective than activated carbon, especially for polar products.[4] Thiol- and thiourea-based scavengers are particularly effective for a broad range of palladium species.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the crude this compound product in a suitable solvent (e.g., THF, Ethyl Acetate, Toluene) at a concentration of 50-100 mg/mL. The choice of solvent can impact scavenger efficiency.

  • Scavenger Selection and Addition: Select a silica-based scavenger with a thiol or thiourea functionality. Add the scavenger to the solution (typically 5-10 wt% relative to the crude product).

  • Stirring and Heating: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite to remove the scavenger.

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Analysis: Analyze the purified product for residual palladium content using ICP-MS or a similar sensitive technique.[10][11][12]

Causality: The soft sulfur atom of the thiol or thiourea group has a high affinity for the soft Lewis acid palladium, forming a strong coordinate bond and effectively "scavenging" it from the solution onto the solid silica support.

To minimize product loss while using activated carbon, a careful optimization of the treatment conditions is necessary.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable solvent.

  • Carbon Addition: Add a minimal amount of activated carbon (start with 1-2 wt% relative to the product).

  • Stirring: Stir the mixture at room temperature for a defined period (e.g., 1 hour).

  • Monitoring: Filter a small aliquot and analyze the palladium content. If the palladium level is still high, incrementally increase the amount of activated carbon or the stirring time.

  • Filtration: Once the desired palladium level is reached, filter the entire mixture through a pad of celite.

  • Washing and Concentration: Wash the carbon cake with fresh solvent and concentrate the filtrate.

Causality: Activated carbon possesses a porous structure with a large surface area, allowing it to adsorb palladium species through a combination of physisorption and chemisorption.

Issue 2: Inconsistent Palladium Removal from Batch to Batch

Variability in palladium removal can often be traced back to inconsistencies in the reaction work-up or the nature of the palladium species present.

Troubleshooting Steps:

  • Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.

  • Use a Broad-Spectrum Scavenger: Some scavengers, like those based on trimercaptotriazine (TMT), are effective against a wider range of palladium species (Pd(0), Pd(II)).[7]

  • Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.

Issue 3: Product Loss During Purification

Product loss is a critical issue, especially in the later stages of a synthesis.

Troubleshooting Steps:

  • Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.

  • Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.

  • Adjust the Solvent: The solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.

  • Change the Purification Method: If product loss remains high with adsorbents, consider switching to crystallization or extraction-based methods.

Data Summary and Comparison of Methods

The following table summarizes the general effectiveness and key considerations for different palladium removal techniques.

MethodTypical EfficiencyAdvantagesDisadvantagesBest For
Functionalized Silica Scavengers >95%High selectivity, low product loss, broad applicability.[4][13]Higher cost than activated carbon.Removing palladium from polar, high-value products.
Activated Carbon 70-99%Low cost, effective for a range of Pd species.[7][8]Can lead to significant product loss, especially with polar compounds.[9]Initial, bulk palladium removal; less critical intermediates.
Crystallization VariableCan be highly effective if optimized, provides high purity product.May lead to co-crystallization of palladium, can be time-consuming to optimize.[6][8]Final purification step for crystalline products.
Liquid-Liquid Extraction VariableScalable, can be integrated into work-up.Often requires specific chelating agents, may not be universally effective.When a suitable partitioning system can be identified.

Advanced Strategies and Mechanistic Insights

Understanding Palladium Leaching and Speciation:

The form of the palladium residue (e.g., Pd(0), Pd(II), colloidal nanoparticles) can significantly impact the effectiveness of a given removal method. The leaching of palladium from the catalyst support is a complex process influenced by the reaction conditions.[14][15][16] For instance, oxidative addition of an aryl halide can lead to the leaching of metallic palladium.[14]

Selection of the Right Scavenger:

The choice of scavenger should be guided by the likely oxidation state of the residual palladium. Thiol-based scavengers are generally effective for Pd(II), while scavengers with different functionalities may be better suited for Pd(0). A screening approach using a small library of scavengers is often the most efficient way to identify the optimal solution for your specific system.

Workflow for Method Selection:

method_selection start Need to Remove Palladium from this compound product_properties Assess Product Properties (Polarity, Crystallinity, Stability) start->product_properties scavenger_route High Polarity / Non-crystalline: Prioritize Scavenging product_properties->scavenger_route Polar / Amorphous crystallization_route Crystalline Product: Attempt Optimized Crystallization product_properties->crystallization_route Crystalline scavenger_screening Screen Scavengers (Thiol, Thiourea, TMT) scavenger_route->scavenger_screening crystallization_optimization Optimize Crystallization (Solvent/Anti-solvent screen) crystallization_route->crystallization_optimization analysis_scavenger Analyze Pd & Yield scavenger_screening->analysis_scavenger analysis_cryst Analyze Pd & Yield crystallization_optimization->analysis_cryst analysis_cryst->scavenger_screening If Pd still high

Caption: A logical workflow for selecting the most appropriate palladium removal strategy.

By understanding the underlying chemical principles and adopting a systematic, data-driven approach to troubleshooting, the challenges of removing palladium from this compound reactions can be effectively overcome, ensuring the delivery of high-purity material for downstream applications.

References

stability of 5-Chloro-6-methylpyridin-3-ol under various reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Chloro-6-methylpyridin-3-ol. It addresses common questions and troubleshooting scenarios related to the compound's stability under various experimental conditions. The information presented is a synthesis of established principles in stability testing and data from related pyridine derivatives, intended to provide a robust framework for your experimental design and interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Stability and Handling

Question 1: My solution of this compound has developed a yellow or brown color. What is the likely cause and how can I prevent it?

Answer: A change in color, such as yellowing or browning, in a solution of this compound is a common indicator of degradation. The primary causes for this observation are typically:

  • Oxidation: Pyridine derivatives, particularly those with hydroxyl groups, can be susceptible to oxidation. This process can be accelerated by exposure to atmospheric oxygen, the presence of trace metal ions, or other oxidizing agents in your system.

  • Photodegradation: Exposure to light, especially in the UV spectrum, can induce photochemical reactions leading to degradation.[1] It is a well-documented phenomenon for many pyridine-containing compounds.

Troubleshooting and Prevention:

  • Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound fresh for each experiment.

  • Inert Atmosphere: If sensitivity to oxidation is a concern, consider preparing and handling solutions under an inert atmosphere, such as nitrogen or argon.

  • Light Protection: Always store both solid material and solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1]

  • Solvent Purity: Use high-purity, degassed solvents to minimize exposure to oxygen and catalytic impurities.

Section 2: Stability in Solution (Hydrolytic Stability)

Question 2: I am observing new, unexpected peaks in my HPLC analysis after dissolving this compound in an acidic or basic aqueous solution. What could these peaks be?

Answer: The appearance of new peaks in your chromatogram when this compound is subjected to acidic or basic conditions suggests hydrolytic degradation. The pyridine ring and the chloro and hydroxyl substituents can be susceptible to pH-dependent reactions. While specific degradation products for this exact molecule are not extensively documented, we can infer potential pathways from similar structures.

Potential Degradation Pathways:

  • Acid-Catalyzed Hydrolysis: Under strong acidic conditions, protonation of the pyridine nitrogen can activate the ring towards nucleophilic attack. While the chloro-substituent is generally stable, prolonged exposure to harsh acidic conditions and heat could potentially lead to its hydrolysis to a hydroxyl group, forming a dihydroxy-methylpyridine derivative.

  • Base-Catalyzed Hydrolysis/Rearrangement: In strongly basic solutions, deprotonation of the hydroxyl group can increase the electron density of the ring, potentially making it more susceptible to certain rearrangements or reactions if other reactive species are present. The chloro group could also be subject to nucleophilic substitution by hydroxide ions, particularly at elevated temperatures.

Troubleshooting Workflow for Unidentified Peaks:

Below is a systematic approach to identifying unknown peaks observed during stability studies.

G start New peak(s) observed in chromatogram blank_injection Analyze a blank (solvent) injection start->blank_injection is_peak_in_blank Is the peak present in the blank? blank_injection->is_peak_in_blank system_impurity Peak is a system/solvent impurity. Investigate LC system and solvents. is_peak_in_blank->system_impurity Yes degradation_product Peak is likely a degradation product or an impurity from the starting material. is_peak_in_blank->degradation_product No lc_ms_analysis Perform LC-MS analysis to determine m/z degradation_product->lc_ms_analysis propose_structures Propose potential structures based on m/z and known degradation pathways of related compounds lc_ms_analysis->propose_structures confirm_structure Confirm structure using MS/MS and/or NMR propose_structures->confirm_structure end Identity of new peak determined confirm_structure->end

Caption: Workflow for investigating the origin of new peaks in a chromatogram.

Section 3: Oxidative and Photolytic Stability

Question 3: My compound seems to be degrading even when protected from acid and base. What other common laboratory conditions should I be concerned about?

Answer: Beyond hydrolytic stability, oxidative and photolytic degradation are significant concerns for many organic molecules, including heterocyclic compounds like this compound.

  • Oxidative Degradation: The pyridine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The presence of a hydroxyl group can also increase susceptibility to oxidation. Common laboratory oxidants, or even dissolved oxygen, can initiate these degradation pathways, especially in the presence of light or metal catalysts.

  • Photolytic Degradation: As mentioned, exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. This can involve cleavage of the C-Cl bond, reactions involving the pyridine ring, or interactions with the solvent. Studies on other chloropyridines have shown that photolysis can lead to dechlorination and the formation of various byproducts.[2]

Recommendations for Minimizing Oxidative and Photolytic Degradation:

  • Use of Antioxidants: If compatible with your experimental system, the addition of small amounts of antioxidants like butylated hydroxytoluene (BHT) can help prevent oxidative degradation.

  • Strict Light Protection: Conduct experiments in low-light conditions and use amber glassware or foil-wrapped containers for all solutions and solid samples.

  • Control of Headspace: For long-term storage of solutions, minimizing the headspace in the vial can reduce the amount of available oxygen.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To assess the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.[1]

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with a UV/PDA detector

  • LC-MS system for peak identification

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at room temperature for 24 hours. If no significant degradation is observed, repeat with 1 M HCl and/or increase the temperature to 60 °C.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature for 24 hours. If no significant degradation is observed, repeat with 1 M NaOH and/or increase the temperature to 60 °C.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80 °C for 7 days. A solid sample should also be tested under the same conditions.

    • Photostability: Expose a solution and a solid sample of this compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method. A reverse-phase C18 column is a good starting point.

    • Compare the chromatograms of the stressed samples to that of an unstressed control solution to identify degradation products.

    • Use LC-MS to determine the mass-to-charge ratio (m/z) of any new peaks to aid in their identification.

Data Presentation

Table 1: Illustrative Data Summary for Forced Degradation Studies

Stress ConditionParametersDuration% Degradation (Illustrative)Major Degradation Products (m/z) (Illustrative)
Acid Hydrolysis0.1 M HCl, 60 °C24 hours8%126.1 (Loss of Cl, addition of OH)
Base Hydrolysis0.1 M NaOH, 60 °C24 hours12%126.1 (Loss of Cl, addition of OH)
Oxidation3% H₂O₂, RT24 hours15%159.5 (N-oxide formation)
Thermal80 °C (Solid)7 days< 2%-
PhotolyticICH Q1B-25%109.1 (Dechlorination)

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms

Caption: Experimental workflow for the forced degradation study.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Chloro-6-methylpyridin-3-ol and 5-Bromo-6-methylpyridin-3-ol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyridin-3-ol derivatives, in particular, are privileged structures found in numerous biologically active compounds. The introduction of a halogen atom onto this core provides a versatile handle for a variety of chemical transformations, enabling the exploration of chemical space and the optimization of lead compounds. This guide presents an in-depth, objective comparison of the reactivity of two key building blocks: 5-Chloro-6-methylpyridin-3-ol and 5-Bromo-6-methylpyridin-3-ol . The insights provided are grounded in established chemical principles and supported by experimental data from analogous systems, offering a predictive framework for reaction design and optimization.

At a Glance: Key Reactivity Differences

The primary determinant of the differential reactivity between these two compounds lies in the inherent properties of the carbon-halogen bond. It is a well-established principle in organic chemistry that the reactivity of haloaromatics in many common synthetic transformations follows the order: I > Br > Cl > F.[1][2] This trend is inversely correlated with the carbon-halogen bond dissociation energy.[3]

Feature5-Bromo-6-methylpyridin-3-olThis compoundRationale
General Reactivity HigherLowerWeaker C-Br bond leads to a better leaving group and easier oxidative addition in cross-coupling reactions.[2]
Nucleophilic Aromatic Substitution (SNAr) More facileMore challengingBromide is a better leaving group than chloride.[2]
Palladium-Catalyzed Cross-Coupling Higher reactivity, milder conditionsRequires more forcing conditions or specialized catalystsThe C-Br bond undergoes oxidative addition to Pd(0) more readily than the C-Cl bond.[1]
Cost & Availability Generally higher costGenerally lower costDependent on commercial suppliers and scale.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, onto an aromatic ring. In the context of the electron-deficient pyridine ring, SNAr is a viable transformation, particularly when the halogen is positioned ortho or para to the ring nitrogen.[4] However, for 3-halopyridines, the reaction can be less facile.

Experimental Protocol: General Procedure for SNAr with an Amine

This protocol provides a general starting point for the amination of 5-halo-6-methylpyridin-3-ol. Optimization of temperature, reaction time, and base may be necessary.

Materials:

  • 5-Halo-6-methylpyridin-3-ol (1.0 equiv)

  • Amine (1.5 - 2.0 equiv)

  • Strong, non-nucleophilic base (e.g., NaH, K2CO3, Cs2CO3) (2.0 - 3.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 5-halo-6-methylpyridin-3-ol and the base.

  • Add the anhydrous solvent and stir the mixture for 15-30 minutes at room temperature.

  • Add the amine to the reaction mixture.

  • Heat the reaction to a temperature between 80-150 °C. The bromo-derivative will likely require a lower temperature and shorter reaction time than the chloro-derivative.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

SNAr_Workflow start Combine Reactants (Halopyridinol, Base, Amine) inert_atm Establish Inert Atmosphere start->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent heat Heat Reaction (80-150 °C) add_solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purification (Chromatography) workup->purify product Final Product purify->product

Caption: General workflow for Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are indispensable tools in modern drug discovery for the formation of C-C, C-N, and C-O bonds. The reactivity of the aryl halide in these reactions is critical, with the oxidative addition of the halide to the Pd(0) catalyst often being the rate-determining step.[1]

Consistent with the principles of C-X bond reactivity, 5-Bromo-6-methylpyridin-3-ol is the more reactive coupling partner compared to this compound. This allows for the use of milder reaction conditions, lower catalyst loadings, and often results in higher yields and shorter reaction times for the bromo-derivative.[1][2] While the chloro-derivative can be a more cost-effective starting material, its lower reactivity necessitates the use of more specialized and often more expensive catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) and higher reaction temperatures to achieve comparable results.[6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide.[7][8]

Expected Reactivity: 5-Bromo-6-methylpyridin-3-ol > this compound

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific boronic acids.[9][10]

Materials:

  • 5-Halo-6-methylpyridin-3-ol (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)

  • Base (e.g., K2CO3, K3PO4, Cs2CO3) (2.0 - 3.0 equiv)

  • Anhydrous solvent system (e.g., 1,4-Dioxane/water, Toluene/water, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the 5-halo-6-methylpyridin-3-ol, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-X Ar-X (Halopyridinol) Ar-X->Ar-Pd(II)(X)L2 Oxidative\nAddition Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar'B(OH)2 Ar'B(OH)2 (Boronic Acid) Ar'B(OH)2->Ar-Pd(II)(Ar')L2 Base Base Base->Ar-Pd(II)(Ar')L2 Transmetalation Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive\nElimination Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.[11][12]

Expected Reactivity: 5-Bromo-6-methylpyridin-3-ol > this compound

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

The choice of ligand and base is crucial and often depends on the nature of the amine.[13][14][15]

Materials:

  • 5-Halo-6-methylpyridin-3-ol (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd2(dba)3) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-4 mol%)

  • Base (e.g., NaOtBu, K3PO4, Cs2CO3) (1.4 - 2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the 5-halo-6-methylpyridin-3-ol, palladium precatalyst, ligand, and base.

  • Evacuate and backfill the tube with the inert gas (repeat three times).

  • Add the anhydrous solvent, followed by the amine.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

Electrophilic Aromatic Substitution

The pyridine ring is electron-deficient and generally less reactive towards electrophilic aromatic substitution (EAS) than benzene.[16][17] The presence of the hydroxyl group, an activating, ortho-, para-director, and the methyl group, a weakly activating, ortho-, para-director, will increase the electron density of the ring, making EAS more feasible. However, the deactivating effect of the ring nitrogen and the halogen will counteract this.

The position of substitution will be directed by the activating groups. The most likely positions for electrophilic attack are C2 and C4. Given the steric hindrance from the methyl group at C6, the C4 position is the most probable site for substitution. Nitration and halogenation are plausible transformations under forcing conditions. A direct comparison of reactivity between the chloro and bromo derivatives in EAS is less predictable, as the reaction mechanism does not typically involve the cleavage of the C-X bond in the rate-determining step. The inductive electron-withdrawing effect of chlorine is stronger than that of bromine, which would suggest the bromo-derivative might be slightly more reactive.

Conclusion and Strategic Recommendations

The choice between this compound and 5-Bromo-6-methylpyridin-3-ol as a synthetic intermediate should be guided by a balance of reactivity, cost, and the specific requirements of the synthetic route.

  • For rapid lead optimization and library synthesis , where reaction efficiency and speed are paramount, 5-Bromo-6-methylpyridin-3-ol is the superior choice. Its higher reactivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for milder conditions, broader substrate scope, and potentially higher yields.

  • For large-scale synthesis and cost-sensitive projects , This compound may be the more economical option. However, researchers must be prepared to invest more time in optimizing reaction conditions and may need to employ more advanced and costly catalytic systems to achieve the desired transformations.

By understanding the fundamental principles governing the reactivity of these two valuable building blocks, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the drug discovery process.

References

A Comparative Guide to HPLC and LC-MS Analysis of 5-Chloro-6-methylpyridin-3-ol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 5-Chloro-6-methylpyridin-3-ol and its reaction-related impurities. As drug development professionals know, robust analytical methods are the bedrock of quality control, ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). The analysis of polar, heterocyclic compounds like the target analyte presents unique challenges, including poor retention on traditional reversed-phase columns and the need to resolve structurally similar isomers and byproducts.

This document moves beyond a simple listing of procedures. It explains the causality behind experimental choices, from mobile phase selection to mass spectrometer tuning, empowering researchers to not only replicate these methods but also to adapt and troubleshoot their own analytical workflows. Every protocol is designed as a self-validating system, grounded in established principles and compliant with regulatory expectations, such as the International Conference on Harmonization (ICH) guidelines.[1][2]

The Analytical Challenge: Separating Structurally Similar Pyridinols

The synthesis of this compound can result in a complex mixture containing the desired product alongside key impurities. For the purpose of this guide, we will consider a representative reaction mixture containing the following components:

  • Target Analyte: this compound

  • Isomeric Impurity: 6-Chloro-5-methylpyridin-3-ol

  • Starting Material (Example): 6-Methylpyridin-3-ol

  • Over-chlorinated Byproduct: 4,5-Dichloro-6-methylpyridin-3-ol

The primary analytical objectives are to achieve baseline separation of the main component from these impurities, ensure accurate quantification, and positively identify each species. The polar nature of the pyridinol functional group makes retention on standard C18 columns challenging, often requiring specialized approaches.[3][4]

Method Comparison: HPLC-UV vs. LC-MS

The choice between HPLC-UV and LC-MS depends on the specific requirements of the analysis. HPLC with UV detection is a robust, cost-effective technique suitable for routine quality control and quantification when impurities are known and available as reference standards. LC-MS, while more complex, offers unparalleled sensitivity and specificity, enabling the identification of unknown impurities and the quantification of trace-level components without the need for isolated standards.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase.[5] A UV detector measures the absorbance of the analytes as they elute from the column, allowing for quantification based on peak area.

Strengths:

  • Excellent quantitative performance and reproducibility.

  • Lower operational cost and complexity compared to LC-MS.

  • Widely established in QC laboratories under GMP/GLP environments.[1]

Limitations:

  • Requires chromophoric analytes.

  • Peak identification relies solely on retention time, which is not definitive. Co-eluting peaks can lead to inaccurate quantification.

  • Requires reference standards for all impurities to be quantified.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS couples the separation power of HPLC with the detection capabilities of a mass spectrometer.[6] After separation, the eluent is ionized (e.g., via Electrospray Ionization - ESI), and the mass spectrometer separates and detects ions based on their mass-to-charge ratio (m/z). This provides molecular weight information, which is highly specific for identification.

Strengths:

  • High Specificity: Provides molecular weight data, confirming the identity of known peaks and enabling the characterization of unknown impurities.

  • High Sensitivity: Can detect and quantify analytes at much lower concentrations than UV detection.[7]

  • Resolves Co-elution: Can distinguish between compounds that are not fully separated chromatographically by their different m/z values.

Limitations:

  • Higher instrument and maintenance costs.

  • Mobile phase composition is restricted to volatile buffers (e.g., ammonium acetate, formic acid) to be compatible with the MS interface.[8][9]

  • Susceptible to matrix effects, which can cause ion suppression or enhancement, potentially affecting quantification.[10]

Comparative Performance Data

The following table summarizes the expected performance of two optimized methods for the analysis of the this compound reaction mixture. Method 1 utilizes a standard C18 column with UV detection, while Method 2 employs a mixed-mode column coupled with mass spectrometry to enhance retention and specificity for these polar compounds.[3][4]

ParameterMethod 1: HPLC-UV (Reversed-Phase) Method 2: LC-MS (Mixed-Mode)
Column C18 (e.g., Waters SunFire C18, 4.6x150mm, 5µm)Mixed-Mode (e.g., Acclaim Trinity P1, 3.0x100mm, 3µm)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA: 10mM Ammonium Acetate, pH 5.5B: Acetonitrile
Resolution (Target/Isomer) ~1.8>2.5
Limit of Quantification (LOQ) ~0.05% (relative to 1 mg/mL main peak)~0.005% (50 ng/mL)
Run Time 25 minutes15 minutes
Identification Confidence Based on Retention Time MatchBased on Retention Time & Accurate Mass

Experimental Protocols & Workflows

Sample Preparation

A common sample preparation protocol is applicable for both HPLC and LC-MS analysis to ensure consistency.

Protocol:

  • Accurately weigh approximately 25 mg of the reaction mixture into a 25 mL volumetric flask.

  • Add approximately 20 mL of a 50:50 (v/v) mixture of acetonitrile and water (the diluent).

  • Sonicate for 10 minutes or until the sample is fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the 25 mL mark with the diluent and mix thoroughly. This yields a stock solution of ~1 mg/mL.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC-UV Method Development Workflow

The development of a robust HPLC method is a systematic process. The goal is to optimize selectivity and achieve adequate resolution for all components.

HPLC_Workflow cluster_prep Phase 1: Initial Screening cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation A Select Column (C18, Phenyl-Hexyl) B Screen Mobile Phases (Acetonitrile, Methanol) A->B Initial Setup C Run Generic Gradient B->C Initial Setup D Optimize Gradient Slope C->D Assess Separation E Adjust pH / Buffer (e.g., 0.1% H3PO4) D->E Refine Selectivity F Fine-tune % Organic E->F Refine Selectivity G Specificity & Linearity F->G Final Method H Accuracy & Precision G->H ICH Guidelines I LOD/LOQ & Robustness H->I ICH Guidelines LCMS_Workflow cluster_lc LC Method cluster_ms MS Method LC1 Select Column (Mixed-Mode, HILIC) LC2 Select MS-Compatible Buffer (Ammonium Acetate/Formate) LC1->LC2 Separation LC3 Optimize Gradient LC2->LC3 Separation MS1 Select Ionization Mode (ESI+ vs. ESI-) LC3->MS1 Interface MS2 Tune Source Parameters (Capillary Voltage, Gas Flow) MS1->MS2 Detection MS3 Define Scan Events (Full Scan, SIM/MRM) MS2->MS3 Detection

References

A Comparative Guide to the Biological Activity of 5-Chloro-6-methylpyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyridine scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The strategic substitution of the pyridine ring allows for the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of the biological activities of derivatives based on the 5-Chloro-6-methylpyridin-3-ol core. While direct and extensive experimental data on a wide array of derivatives of this specific parent molecule is limited in publicly accessible literature, this guide synthesizes findings from structurally related substituted pyridin-3-ols and chloropyridines to elucidate potential structure-activity relationships (SAR) and guide future research.

The this compound Scaffold: A Privileged Core

The this compound molecule possesses key structural features that make it an attractive starting point for drug discovery. The pyridine ring itself is a bioisostere of benzene, capable of engaging in various non-covalent interactions with biological targets.[1] The hydroxyl group at the 3-position can act as both a hydrogen bond donor and acceptor, a crucial feature for molecular recognition. The chlorine atom at the 5-position and the methyl group at the 6-position introduce lipophilicity and can influence the electronic properties of the ring, potentially enhancing membrane permeability and binding affinity.

Comparative Analysis of Biological Activities

The derivatization of the pyridin-3-ol core can lead to a diverse range of biological activities. This section will explore the antimicrobial, anticancer, and enzyme inhibitory potential of derivatives, drawing comparisons from closely related analogues.

Antimicrobial Activity

Substituted pyridin-3-ol and pyridinium derivatives have demonstrated notable antimicrobial properties. The mechanism of action for many pyridinium compounds is attributed to their ability to disrupt bacterial cell membranes.[3] Quantitative Structure-Activity Relationship (QSAR) studies on related 3-hydroxypyridine-4-one derivatives have highlighted the importance of topological parameters in their antimicrobial efficacy against Staphylococcus aureus and Candida albicans.[4][5]

A study on quaternary ammonium derivatives of perhydropyrrolo[3,4-c]pyridine revealed a linear relationship between lipophilicity and antibacterial activity up to a certain alkyl chain length.[6] While not direct derivatives of our core molecule, this suggests that modifying the hydroxyl group of this compound to introduce lipophilic side chains could be a promising strategy for developing potent antibacterial agents.

Table 1: Minimum Inhibitory Concentrations (MIC) of Structurally Related Pyridine Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
Quaternary ammonium derivatives of perhydropyrrolo[3,4-c]pyridineGram-positive & Gram-negative bacteriaVaries with alkyl chain length[6]
3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivativesGram-positive bacteria2 - 32[7]
Halogenated compounds from marine fungiS. aureus, B. subtilis3.2 - 50[8]
Anticancer Activity

The pyridine nucleus is a common feature in many anticancer drugs.[9] Derivatives of pyridin-3-ol have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms, including the inhibition of key signaling pathways like the PI3K/AKT/mTOR pathway.[10]

Studies on 2,4,6-trisubstituted pyridine derivatives have shown potent in vitro cytotoxicity against renal and prostate cancer cell lines.[4] Furthermore, pyridine-thiazole hybrid molecules have demonstrated high antiproliferative activity, with some compounds showing IC50 values in the sub-micromolar range against leukemia cell lines.[3] The presence of a halogen, such as the chlorine atom in our core scaffold, has been shown in other heterocyclic systems to contribute to cytotoxic activity.[8]

Table 2: IC50 Values of Structurally Related Pyridine Derivatives against Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyridine-urea derivative 8eMCF-7 (Breast)0.22[9][10]
3-Aminoimidazo[1,2-α]pyridine derivative 12HT-29 (Colon)4.15[5]
Pyridine-thiazole hybrid 3HL-60 (Leukemia)0.57[3]
7-Azaindenoisoquinolines 16b & 17bVarious0.063 & 0.033[11]
Enzyme Inhibition

The pyridine scaffold is a versatile framework for the design of enzyme inhibitors targeting a wide range of protein families.[2][12][13] For instance, pyridine-substituted pyrimidines have been developed as potent inhibitors of Mer kinase, a therapeutic target in several cancers.[14]

Derivatives of pyridin-3-ol have been explored as inhibitors of c-jun N-terminal kinase (JNK), with optimization of the scaffold leading to potent compounds with good in vivo profiles.[15] The specific substitution pattern on the pyridine ring is critical for inhibitory activity and selectivity. For example, in a series of pyridazinobenzylpiperidine derivatives, a 3-chloro substituent on a phenyl ring attached to the core structure resulted in the most potent MAO-B inhibition.[12] This highlights the potential importance of the chloro- and methyl- substitutions in our core molecule for directing inhibitor binding.

Table 3: Inhibitory Activity of Structurally Related Pyridine Derivatives

Compound ClassTarget EnzymeIC50 / KiReference
4-(Pyrazol-3-yl)-pyridinesJNKPotent inhibitors[15]
Pyrido[3,2-d]pyrimidinesPI3Kα/mTOR3 - 10 nM (PI3Kα)[3]
Pyridazinobenzylpiperidine S5MAO-BIC50 = 0.203 µM[12]

Experimental Methodologies

To facilitate further research and comparative studies, this section provides detailed protocols for key biological assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of test compound in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate plates at 37°C for 18-24 hours C->D E Add a viability indicator (e.g., resazurin) D->E F Determine MIC as the lowest concentration with no visible growth E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (broth + inoculum) and negative (broth only) controls.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the naked eye or after the addition of a viability indicator like resazurin.

In Vitro Cytotoxicity Assay: MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[16]

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the analysis of structurally related compounds, several key SAR trends can be inferred for the this compound scaffold:

  • Lipophilicity: As seen in antimicrobial studies, modulating lipophilicity through derivatization of the 3-hydroxyl group could be a key strategy to enhance membrane permeability and activity.

  • Hydrogen Bonding: The 3-hydroxyl group is a critical site for hydrogen bonding interactions with target proteins. Its modification or replacement should be carefully considered to maintain or improve binding affinity.

  • Halogen and Methyl Substituents: The chloro and methyl groups on the pyridine ring are likely to influence the electronic distribution and steric profile of the molecule, which can be crucial for specific enzyme inhibition. The position of the chloro group, as seen in related compounds, can significantly impact inhibitory potency.[12]

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. This would involve modifications at the 3-hydroxyl position with various functional groups to probe the effects of lipophilicity, hydrogen bonding capacity, and steric bulk.

Illustrative Signaling Pathway: PI3K/AKT/mTOR

G cluster_receptor Cell Surface cluster_pathway Intracellular Signaling cluster_outcome Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Response Cell Growth, Proliferation, Survival mTOR->Response Inhibitor Pyridin-3-ol Derivative Inhibitor->PI3K

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by pyridin-3-ol derivatives.

Conclusion

The this compound scaffold holds significant promise as a template for the design of novel bioactive compounds. While direct experimental data is currently sparse, a comparative analysis of structurally related pyridine derivatives suggests a high potential for developing potent antimicrobial, anticancer, and enzyme inhibitory agents. The insights into structure-activity relationships presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to embark on the synthesis and evaluation of new derivatives from this promising chemical series. Systematic exploration of the chemical space around this core structure is warranted to unlock its full therapeutic potential.

References

structure-activity relationship (SAR) studies of 5-Chloro-6-methylpyridin-3-ol analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-6-methylpyridin-3-ol Analogs for Drug Discovery Professionals

Introduction: The Pyridin-3-ol Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The pyridine ring is a quintessential example, serving as a cornerstone in numerous FDA-approved drugs.[1] Its derivatives, particularly pyridinones and the tautomeric pyridin-3-ols, are of significant interest due to their versatile chemical properties.[2][3] They can function as both hydrogen bond donors and acceptors, act as bioisosteres for amides and phenyl groups, and their physicochemical properties can be finely tuned through substitution.[2][3]

This guide focuses on the this compound core, a specific scaffold with significant potential for therapeutic agent development. Understanding the structure-activity relationship (SAR) is a foundational step in drug discovery, as it involves systematically modifying a molecule's structure to optimize its biological activity, selectivity, and safety profile.[4] By analyzing how changes to the this compound core affect its interaction with biological targets, we can accelerate the journey from an initial hit compound to a well-optimized clinical candidate.[4] This document provides a comparative analysis, drawing insights from studies on structurally related analogs to build a predictive SAR model for this promising chemical series.

Core Scaffold Analysis: Deconstructing the Key Moieties

The this compound scaffold presents three key regions for interaction and modification, each contributing distinct properties to the overall molecule.

  • The Pyridin-3-ol Ring: The central heterocyclic ring is the primary anchor. The nitrogen atom acts as a hydrogen bond acceptor, a common interaction motif with the hinge region of many protein kinases. The hydroxyl group at the 3-position is crucial, capable of acting as both a hydrogen bond donor and acceptor, providing a pivotal interaction point with target proteins.

  • The 6-Methyl Group: This group, adjacent to the ring nitrogen, can influence the molecule's conformation and provide favorable van der Waals interactions within a hydrophobic pocket of a binding site. Its presence can also enhance metabolic stability by sterically shielding the nitrogen atom from enzymatic degradation.

  • The 5-Chloro Group: The chlorine atom is a critical feature. As an electron-withdrawing group, it modulates the electronics of the pyridine ring. More importantly, it serves as a key interaction point, often occupying a specific pocket in the target protein. In kinase inhibitors, for example, this position is frequently exploited to gain potency and selectivity.[5]

Comparative SAR Analysis: A Positional Guide to Optimization

While a comprehensive SAR study on the exact this compound scaffold is not extensively documented in a single public source, we can infer critical SAR principles by examining related pyridine, pyridinone, and other heterocyclic analogs.[5][6] The following analysis explores the impact of substitutions at each key position.

Modifications at the 3-Hydroxyl Position

The hydroxyl group is a primary point for hydrogen bonding. Its modification directly impacts binding affinity.

  • Alkylation (e.g., to -OCH₃): Converting the hydroxyl to a methoxy group removes its hydrogen bond donating capability. This is often detrimental to potency if the donor interaction is critical. However, in some contexts, this modification can enhance membrane permeability and oral bioavailability. Studies on related anticancer pyridine derivatives have shown that the presence of both hydroxyl and methoxy groups can enhance antiproliferative activity.[7]

  • Esterification: Introducing an ester linkage can create a prodrug, which may improve pharmacokinetics. The ester can be cleaved in vivo to release the active hydroxyl compound.

The Role of the 5-Position Halogen

The chlorine atom at this position is not merely a placeholder. Its size, electronegativity, and ability to form halogen bonds are key to its function.

  • Varying the Halogen: Replacing chlorine with other halogens can fine-tune activity.

    • Fluorine: A smaller and more electronegative atom, fluorine can form stronger hydrogen bonds and may alter the pKa of the pyridine ring, influencing overall binding. The incorporation of fluorine is a common strategy to enhance metabolic stability and binding affinity.[1]

    • Bromine/Iodine: Larger halogens can occupy larger hydrophobic pockets and form significant halogen bonds. In studies of CD73 inhibitors, replacing a hydrogen with a p-chloro or p-iodo group on a substituent dramatically increased potency by over 20-fold, with the order of potency being I > Cl.[8] This highlights the profound impact a well-placed halogen can have.

  • Non-Halogen Substituents: Replacing the chloro group with small alkyl or cyano groups would drastically alter the electronics and steric profile, helping to probe the requirements of the binding pocket.

Exploring the 6-Position (Methyl Group)

The 6-methyl group primarily influences steric interactions.

  • Varying Alkyl Size:

    • Hydrogen (demethylation): Removing the methyl group would reduce steric bulk. If the binding pocket is constrained, this could improve affinity.

    • Ethyl or larger groups: Increasing the size of the alkyl group can enhance hydrophobic interactions if a suitable pocket is available. However, it can also lead to steric clashes, reducing activity.

  • Introducing Polar Groups: Replacing the methyl group with a small polar group like a hydroxymethyl (-CH₂OH) could introduce a new hydrogen bonding opportunity and improve solubility.

Substitution at the 2- and 4-Positions

These positions are often solvent-exposed, making them ideal points for modification to improve selectivity and physicochemical properties like solubility without disrupting core binding interactions.[5]

  • Small Polar Groups: Introducing amines or amides can enhance solubility and provide vectors for further chemical modification.

  • Bulky Groups: Adding larger, flexible side chains can be used to target adjacent regions of the protein surface, potentially increasing selectivity for the target of interest over closely related proteins.

Summary of Predicted SAR Trends
PositionModificationPredicted Impact on ActivityRationale
3-OH O-MethylLikely decreaseLoss of critical H-bond donor capability.[7]
5-Cl FluoroPotentially maintain or increaseSmaller size, different electronics; may improve metabolic stability.[1]
Bromo/IodoPotentially increaseFills larger hydrophobic pocket; forms stronger halogen bonds.[8]
6-Me HydrogenContext-dependentReduces steric bulk; may improve fit or introduce unfavorable flexibility.
EthylContext-dependentMay enhance hydrophobic interactions or cause steric clash.
2 or 4 Small polar groupsImprove propertiesCan enhance solubility and selectivity without affecting core binding.[5]

Potential Biological Targets and Signaling Pathways

The pyridine scaffold is a versatile binder, and its derivatives have been shown to target a wide range of proteins, most notably protein kinases .[2][9] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[10][11] Analogs of this compound are likely to act as ATP-competitive inhibitors, binding to the kinase hinge region.

A typical kinase signaling pathway involves a cascade of phosphorylation events that regulate cellular processes like proliferation, survival, and differentiation. An inhibitor targeting a key kinase in this pathway can halt the downstream signaling, making it an effective therapeutic strategy.

G cluster_0 Kinase Signaling Pathway cluster_1 Inhibitor Action Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Downstream Kinase (e.g., MEK) Downstream Kinase (e.g., MEK) Receptor Tyrosine Kinase (RTK)->Downstream Kinase (e.g., MEK) Phosphorylates Effector Protein (e.g., ERK) Effector Protein (e.g., ERK) Downstream Kinase (e.g., MEK)->Effector Protein (e.g., ERK) Phosphorylates Cellular Response Cellular Response Effector Protein (e.g., ERK)->Cellular Response Leads to Analog This compound Analog Analog->Receptor Tyrosine Kinase (RTK) Inhibits ATP Binding

Caption: A generic kinase signaling pathway inhibited by a this compound analog.

Experimental Protocols and Workflows

To evaluate the SAR of newly synthesized analogs, a robust set of biochemical and cellular assays is required. A primary biochemical assay would determine the direct inhibitory effect on the target kinase, while a cellular assay would measure the compound's effect on cell viability or a specific signaling event.

Protocol: In Vitro Kinase Inhibition Assay (Example: Lanthascreen™ Eu Kinase Binding Assay)

This protocol describes a common method to determine the inhibitory constant (Kᵢ) or IC₅₀ of a compound against a purified kinase.

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the target kinase and a fluorescently labeled ATP tracer (e.g., Alexa Fluor™ 647-labeled) in the assay buffer.

    • Prepare a serial dilution of the test compound (analog) in DMSO, followed by a further dilution in the assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the diluted test compound.

    • Add 5 µL of the kinase/antibody mixture.

    • Add 5 µL of the fluorescent ATP tracer.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to displace 50% of the tracer.

Experimental Workflow Diagram

The overall process from compound synthesis to SAR determination follows a logical progression.

G A Library of Synthesized This compound Analogs B Primary Screening (e.g., Kinase Inhibition Assay @ 10 µM) A->B C Hit Identification (>50% Inhibition) B->C Active D Inactive Compounds B->D Inactive E Dose-Response Studies (IC50 Determination) C->E F Cellular Assays (e.g., Anti-proliferation, Western Blot) E->F G SAR Analysis & Lead Optimization F->G

Caption: A typical workflow for the biological evaluation and SAR analysis of new compounds.[7]

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The structure-activity relationships inferred from related compounds provide a clear roadmap for optimization.

  • The 3-hydroxyl group is likely a key hydrogen-bonding anchor.

  • The 5-chloro position is critical for potency, and exploration with different halogens is a validated strategy for enhancing affinity.[8]

  • The 6-methyl group provides a steric handle that can be tuned to fit specific binding pockets.

  • The 2- and 4-positions offer opportunities to improve physicochemical properties and selectivity.

Future research should focus on synthesizing a focused library of analogs based on these principles and screening them against a panel of relevant biological targets. The integration of computational modeling and structural biology will be invaluable in further refining the design of next-generation inhibitors based on this versatile and potent scaffold.[4] The continued exploration of pyridin-3-ol derivatives promises to be a fertile area for the discovery of new medicines.[7]

References

A Guide to the X-ray Crystal Structure Analysis of Compounds Containing the 5-Chloro-6-methylpyridin-3-ol Moiety: A Comparative Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. The precise arrangement of atoms in a crystal lattice, elucidated through X-ray crystallography, provides invaluable insights into intermolecular interactions that govern a compound's physical properties, such as solubility and melting point, and its biological activity. This guide offers an in-depth look at the X-ray crystal structure analysis of compounds featuring the 5-Chloro-6-methylpyridin-3-ol moiety, a scaffold of increasing interest in medicinal chemistry.

While a solved crystal structure for a compound solely containing the this compound moiety is not publicly available in crystallographic databases as of this writing, this guide will provide a robust framework for such an analysis. By examining the crystallographic data of analogous substituted pyridinol and chloropyridine derivatives, we can anticipate the structural behavior of this specific moiety and offer a comparative analysis to guide future research.

The Significance of the this compound Moiety

Substituted pyridines are a cornerstone in drug design, appearing in numerous approved pharmaceuticals. The pyridine ring serves as a versatile scaffold, capable of engaging in a variety of intermolecular interactions. The specific combination of a chloro group, a methyl group, and a hydroxyl group on the pyridine ring, as seen in the this compound moiety, offers a unique set of features for molecular recognition. The hydroxyl group can act as both a hydrogen bond donor and acceptor, the pyridine nitrogen is a hydrogen bond acceptor, and the chloro substituent can participate in halogen bonding. This trifecta of interaction points makes it a compelling fragment for designing molecules that can bind effectively to biological targets.

Experimental Workflow for X-ray Crystal Structure Analysis

The journey from a powdered compound to a refined crystal structure is a meticulous process. Success at each stage is predicated on a combination of optimized conditions and an understanding of the molecule's physicochemical properties.

Part 1: The Art and Science of Crystallization

The first and often most challenging step is growing single crystals of sufficient quality for X-ray diffraction. The goal is to encourage molecules to slowly self-assemble into a highly ordered, three-dimensional lattice.

Common Crystallization Techniques:

  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly over days or weeks. The gradual increase in concentration can lead to the formation of single crystals.

  • Vapor Diffusion: A highly effective technique, especially for small quantities of material. A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals can form at the interface as the solvents slowly mix.

Choosing the Right Solvent System: The selection of solvents is critical. An ideal solvent will dissolve the compound at a higher temperature but not at a lower temperature, allowing for crystallization upon cooling. Often, a mixture of a "good" solvent and a "poor" solvent (anti-solvent) is used to fine-tune the solubility.

Part 2: X-ray Diffraction and Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis. A single crystal is mounted on a goniometer and rotated in a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of spots of varying intensities. The geometry and intensity of this pattern contain the information about the arrangement of atoms in the crystal.

Part 3: Structure Solution and Refinement

The diffraction data is then processed to determine the unit cell dimensions and the space group of the crystal. The initial positions of the atoms are determined using computational methods, creating an initial structural model. This model is then refined against the experimental data to improve the fit and accurately determine the final atomic positions, bond lengths, and bond angles.

Comparative Structural Analysis: Insights from Analogs

In the absence of a specific crystal structure for a this compound-containing compound, we can infer its likely structural behavior by examining related structures. The key intermolecular interactions that are likely to dictate the crystal packing of such compounds are hydrogen bonds, halogen bonds, and π-π stacking.

Hydrogen Bonding

The hydroxyl group and the pyridine nitrogen are prime candidates for strong hydrogen bonding. We can anticipate the formation of robust synthons, such as O-H···N hydrogen bonds, which are commonly observed in the crystal structures of hydroxypyridines. These interactions can lead to the formation of dimers, chains, or more complex networks that are fundamental to the crystal's architecture. For instance, in the crystal structure of many hydroxypyridine derivatives, a strong intramolecular hydrogen bond between the hydroxyl group and the pyridine nitrogen is often observed[1].

Halogen Bonding

The chlorine atom at the 5-position is a potential halogen bond donor. Halogen bonds are noncovalent interactions between a halogen atom and a Lewis base. The strength of this interaction can be influenced by the electron-withdrawing or -donating nature of other substituents on the ring. In the solid state, C-Cl···N or C-Cl···O interactions could play a significant role in directing the crystal packing, often leading to linear or zigzag chains of molecules. The interplay between hydrogen and halogen bonds will be a critical determinant of the final crystal structure. Studies on other halogenated pyridines have shown that halogen bonds can compete with or act in concert with hydrogen bonds to form complex supramolecular architectures[2][3].

π-π Stacking

The aromatic pyridine ring can participate in π-π stacking interactions. These interactions, while generally weaker than hydrogen or halogen bonds, can contribute significantly to the overall stability of the crystal lattice. The relative orientation of the pyridine rings (e.g., face-to-face or edge-to-face) will depend on the steric and electronic influences of the substituents.

Predicted Crystal Packing of this compound Derivatives

Based on the analysis of analogous structures, we can hypothesize potential packing motifs for compounds containing the this compound moiety.

Hypothetical Packing Motifs:

  • Hydrogen-Bonded Dimers: Molecules could form centrosymmetric or non-centrosymmetric dimers through O-H···N hydrogen bonds. These dimers could then be linked into larger assemblies by weaker interactions.

  • Halogen-Bonded Chains: Linear chains of molecules could be formed through C-Cl···N or C-Cl···O halogen bonds.

  • Layered Structures: A combination of hydrogen and halogen bonding could lead to the formation of two-dimensional sheets or layers, with π-π stacking interactions between the layers.

The presence of the methyl group at the 6-position will introduce steric bulk, which could influence the planarity of the molecule and the ability of the pyridine rings to engage in close-packed π-π stacking.

Data Presentation: A Comparative Table of Related Structures

To provide a quantitative comparison, the following table summarizes key crystallographic data for some related chloropyridine and hydroxypyridine derivatives. This data serves as a benchmark for what might be expected for compounds containing the this compound moiety.

CompoundFormulaCrystal SystemSpace GroupKey Intermolecular Interactions
2-(chloromethyl)pyridine[3]C₆H₆ClNMonoclinicP2₁/cC-H···N hydrogen bonds, π-π stacking
2,3,6-Trichloro-5-(trichloromethyl)pyridine[4]C₆Cl₆NOrthorhombicPbcmvan der Waals forces
4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles[1]VariesVariesVariesIntramolecular O-H···N hydrogen bonds, π-π stacking

Visualizing the Workflow and Interactions

Experimental Workflow for X-ray Crystallography

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Compound_Powder Compound_Powder Dissolution Dissolution Compound_Powder->Dissolution Select Solvent Crystallization_Method Crystallization_Method Dissolution->Crystallization_Method e.g., Vapor Diffusion Single_Crystals Single_Crystals Crystallization_Method->Single_Crystals Slow Growth Mount_Crystal Mount_Crystal Single_Crystals->Mount_Crystal Select best crystal Xray_Diffraction Xray_Diffraction Mount_Crystal->Xray_Diffraction Rotate in X-ray beam Diffraction_Pattern Diffraction_Pattern Xray_Diffraction->Diffraction_Pattern Data_Processing Data_Processing Diffraction_Pattern->Data_Processing Determine unit cell Initial_Model Initial_Model Data_Processing->Initial_Model Solve phases Refinement Refinement Initial_Model->Refinement Optimize atomic positions Final_Structure Final_Structure Refinement->Final_Structure Validate

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Potential Intermolecular Interactions of the this compound Moiety

intermolecular_interactions cluster_interactions Potential Interaction Points Moiety This compound OH_group O-H (donor/acceptor) Moiety->OH_group Py_N Pyridine N (acceptor) Moiety->Py_N Cl_atom Cl (halogen bond donor) Moiety->Cl_atom Aromatic_Ring π-system Moiety->Aromatic_Ring OH_group->Py_N Hydrogen Bond (O-H···N) Cl_atom->Py_N Halogen Bond (C-Cl···N) Aromatic_Ring->Aromatic_Ring π-π Stacking

Caption: Key potential intermolecular interactions for the target moiety.

Conclusion

The this compound moiety presents a fascinating case for crystallographic study due to its potential for a rich variety of intermolecular interactions. While a definitive crystal structure is yet to be reported, this guide provides a comprehensive roadmap for researchers undertaking such an analysis. By understanding the principles of crystal growth, data collection, and the nature of noncovalent interactions observed in analogous structures, scientists can be well-equipped to crystallize new compounds containing this moiety and to interpret the resulting three-dimensional structures. The insights gained from these future studies will undoubtedly be of great value to the fields of crystal engineering and rational drug design.

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 5-Chloro-6-methylpyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a thorough understanding of a molecule's metabolic fate is paramount. Compounds with promising pharmacological activity can ultimately fail if they are metabolized too quickly, leading to poor bioavailability, or too slowly, causing potential toxicity.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the metabolic stability of molecules derived from the 5-Chloro-6-methylpyridin-3-ol scaffold. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of different methodologies, all grounded in scientific integrity.

The Critical Role of Metabolic Stability in Drug Development

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[4][5] A molecule with low metabolic stability will be rapidly cleared from the body, often before it can exert its therapeutic effect. Conversely, a highly stable molecule may accumulate, increasing the risk of adverse effects. Therefore, early assessment of metabolic stability is a critical step in the lead optimization process, allowing for the selection of drug candidates with favorable pharmacokinetic profiles.[2][] The liver is the primary site of drug metabolism, and enzymes within this organ, particularly the cytochrome P450 (CYP) superfamily, play a central role in the clearance of most drugs.[7][8]

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The presence of a pyridine ring can influence metabolic stability, sometimes increasing it by decreasing the potential for oxidative metabolism.[9][10][11] However, the chloro- and methyl-substituents, along with the hydroxyl group, present potential sites for metabolic modification. A systematic evaluation of how structural modifications to this core impact metabolic stability is therefore essential for guiding synthetic efforts.

Comparative Analysis of In Vitro Metabolic Stability Assays

Several in vitro systems are available to assess metabolic stability, each offering a different level of complexity and physiological relevance. The choice of assay depends on the stage of drug discovery and the specific questions being addressed.

Assay Type Description Advantages Disadvantages Typical Application
Liver Microsomes Subcellular fractions of the liver containing Phase I drug-metabolizing enzymes, primarily CYPs.[4][8]High-throughput, cost-effective, good for initial screening of CYP-mediated metabolism.[8]Lacks Phase II enzymes and cellular context (e.g., transport).[12]Early-stage lead optimization, ranking compounds for CYP liability.
Hepatocytes Intact, viable liver cells containing a full complement of Phase I and Phase II enzymes and transporters.[1][12][13]More physiologically relevant, captures both Phase I and Phase II metabolism, and accounts for cellular uptake.[12]Lower throughput, more expensive, subject to donor variability.[14]Later-stage lead optimization, predicting in vivo clearance.
Liver S9 Fraction A mixture of microsomal and cytosolic fractions, containing both Phase I and some Phase II enzymes.[4][]Broader enzyme coverage than microsomes.[4]Still lacks the full cellular machinery of hepatocytes.Intermediate screening, when both Phase I and some Phase II metabolism are of interest.
Recombinant CYPs Individual human CYP enzymes expressed in a cellular system.[1][15]Allows for the identification of specific CYP isozymes responsible for a compound's metabolism (reaction phenotyping).[16][17][18]Does not account for the contribution of other enzymes or transporters.Reaction phenotyping, understanding potential drug-drug interactions.

Experimental Protocols: A Step-by-Step Guide

To ensure the generation of reliable and reproducible data, it is crucial to follow well-defined experimental protocols. Below are detailed methodologies for two of the most common metabolic stability assays.

Liver Microsomal Stability Assay

This assay is a workhorse in early drug discovery for its simplicity and high-throughput nature. It primarily assesses the contribution of Phase I enzymes, particularly CYPs, to a compound's metabolism.[4]

Workflow for Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound Stock mix Combine Compound, Microsomes, & Buffer prep_compound->mix prep_microsomes Thaw & Prepare Liver Microsomes prep_microsomes->mix prep_cofactor Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH prep_cofactor->initiate preincubate Pre-incubate at 37°C mix->preincubate preincubate->initiate incubate Incubate at 37°C with Shaking initiate->incubate sample_t0 Sample at Time 0 sample_tx Sample at Multiple Time Points incubate->sample_tx quench Quench Reaction (e.g., Acetonitrile + IS) sample_t0->quench sample_tx->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, t1/2, & CLint analyze->calculate

Caption: Workflow of a typical liver microsomal stability assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Test Compound: Prepare a 1 mM stock solution of the this compound derivative in a suitable organic solvent (e.g., DMSO, acetonitrile). The final solvent concentration in the incubation should be kept low (e.g., ≤ 0.2% for DMSO) to avoid enzyme inhibition.[3]

    • Liver Microsomes: Thaw pooled human liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[19]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[20] This system ensures a sustained supply of the necessary cofactor (NADPH) for CYP activity.

  • Incubation:

    • In a 96-well plate, combine the test compound (final concentration 1 µM), liver microsomes (final concentration 0.5 mg/mL), and phosphate buffer.[19][20]

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[8]

    • Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.[12][20] The acetonitrile precipitates the microsomal proteins, stopping the enzymatic reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[3][5][21][22]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Hepatocyte Stability Assay

This assay provides a more physiologically relevant model by using intact liver cells, which contain the full complement of metabolic enzymes and transporters.[12][13]

Workflow for Hepatocyte Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound Stock mix Combine Compound & Hepatocytes in Medium prep_compound->mix prep_hepatocytes Thaw & Prepare Hepatocyte Suspension prep_hepatocytes->mix incubate Incubate at 37°C in CO2 Incubator mix->incubate sample_t0 Sample at Time 0 sample_tx Sample at Multiple Time Points incubate->sample_tx quench Quench Reaction (e.g., Acetonitrile + IS) sample_t0->quench sample_tx->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, t1/2, & CLint analyze->calculate

Caption: Workflow of a typical hepatocyte stability assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Test Compound: Prepare a stock solution as described for the microsomal assay.

    • Hepatocytes: Thaw cryopreserved human hepatocytes according to the supplier's instructions and resuspend in incubation medium to a final density of 0.5-1 million viable cells/mL.[23]

  • Incubation:

    • Add the test compound (final concentration 1 µM) to the hepatocyte suspension.

    • Incubate the mixture at 37°C in a humidified CO2 incubator, with gentle shaking.[12][24]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the cell suspension.[24]

    • Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Process and analyze the samples by LC-MS/MS as described for the microsomal assay.[12]

  • Data Analysis:

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) as described previously. For hepatocytes, CLint is typically expressed as µL/min/10^6 cells.[23]

Identifying the Metabolic "Soft Spots": Reaction Phenotyping

Once a compound is found to be metabolically labile, the next logical step is to identify which enzyme(s) are responsible for its degradation. This process, known as reaction phenotyping, is crucial for understanding potential drug-drug interactions and inter-individual variability in drug response.[7][15][16]

Two common approaches for CYP reaction phenotyping are:

  • Recombinant Human CYPs: The test compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), which are responsible for the metabolism of the majority of drugs.[16][17] The rate of metabolism by each isozyme is then determined.

  • Chemical Inhibition in Human Liver Microsomes: The test compound is incubated with human liver microsomes in the presence and absence of specific chemical inhibitors for each major CYP isozyme.[17][18] A significant decrease in the rate of metabolism in the presence of a specific inhibitor implicates that particular CYP in the compound's clearance.

Potential Metabolic Liabilities of the this compound Scaffold

The structure of this compound suggests several potential sites for metabolism:

  • Oxidation of the Pyridine Ring: The pyridine ring itself can be a target for oxidation, potentially leading to the formation of N-oxides.

  • Hydroxylation of the Methyl Group: The methyl group is a common site for hydroxylation by CYP enzymes.

  • Glucuronidation of the Hydroxyl Group: The hydroxyl group is a prime candidate for Phase II conjugation reactions, such as glucuronidation.

  • Displacement of the Chloro Group: The chloro substituent could potentially be displaced, for example, through glutathione conjugation, although this is generally less common for chloropyridines compared to other haloaromatics.[25]

It is also important to consider the potential for the formation of reactive metabolites, a process known as bioactivation.[26] Halogenated pyridines can, in some cases, undergo metabolic activation to form reactive species that can covalently bind to cellular macromolecules, potentially leading to toxicity.[27][28]

Conclusion

A systematic and multi-faceted approach is essential for accurately assessing the metabolic stability of novel compounds derived from the this compound scaffold. By employing a combination of in vitro assays, from high-throughput microsomal screens to more physiologically relevant hepatocyte models, researchers can gain a comprehensive understanding of a compound's metabolic fate. This knowledge is invaluable for guiding medicinal chemistry efforts to design molecules with optimized pharmacokinetic properties, ultimately increasing the probability of success in the challenging journey of drug development.

References

A Senior Application Scientist's Guide to Cross-Coupling of Chloropyridines: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the functionalization of the pyridine scaffold is a foundational technique. Among the various precursors, chloropyridines offer a cost-effective and readily available entry point for introducing molecular diversity. However, the successful cross-coupling of these substrates is highly dependent on the judicious selection of the catalytic system. The inherent electron-deficient nature of the pyridine ring and the potential for catalyst inhibition by the nitrogen lone pair present unique challenges that necessitate a nuanced approach to catalyst selection.[1][2]

This guide provides a comparative analysis of common cross-coupling catalysts for chloropyridines, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. We will delve into the mechanistic rationale behind catalyst choice and provide field-proven protocols to empower you to select the optimal conditions for your specific synthetic challenge.

The Critical Role of the Catalyst in Activating the C-Cl Bond

Chloropyridines are notoriously less reactive than their bromo or iodo counterparts, making the oxidative addition of the C-Cl bond to the metal center the rate-limiting step in many cross-coupling reactions.[3] The choice of catalyst, particularly the ligand, is therefore paramount to achieving high yields and efficient conversions. Modern catalyst systems are designed to overcome this hurdle through the use of bulky, electron-rich ligands that promote the formation of the active catalytic species and facilitate the challenging oxidative addition step.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds.[1][4] When coupling chloropyridines, the selection of the palladium source and ligand is critical to navigate the challenges of coupling an electron-deficient chloro-heteroarene.

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)Noteworthy Applications & Remarks
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5A traditional, versatile catalyst, often effective for less hindered substrates.[1]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50OvernightModerateNot SpecifiedEffective for hindered substrates due to the bulky and electron-rich nature of the P(t-Bu)₃ ligand.[5][6]
XPhos Pd G3K₃PO₄THF or Toluene80-1002-8>901-2A highly active pre-catalyst that often provides excellent yields with short reaction times.[1]
SPhos Pd G3K₃PO₄1,4-Dioxane1004-12>901-2Another highly effective Buchwald-type pre-catalyst with broad substrate scope.[1]
PEPPSI™-IPrK₂CO₃t-BuOHNot SpecifiedNot Specified>901-2An N-heterocyclic carbene (NHC) ligated system, known for its high stability and activity.[1]

Expertise in Action: Why Modern Pre-catalysts Excel

The superior performance of modern pre-catalysts like XPhos and SPhos Pd G3 can be attributed to their ability to readily generate the active, monoligated Pd(0) species in solution. The bulky, electron-rich biarylphosphine ligands on these pre-catalysts stabilize the Pd(0) center, facilitate oxidative addition of the C-Cl bond, and promote the subsequent reductive elimination to afford the desired product.[7]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine chloropyridine, arylboronic acid, and base in a Schlenk flask B Evacuate and backfill with inert gas (3x) A->B Inert atmosphere C Add palladium catalyst and degassed solvent B->C Under positive pressure D Heat reaction mixture (e.g., 80-100 °C) C->D E Monitor progress by TLC or LC-MS D->E Stirring F Cool to room temperature and dilute with organic solvent E->F Upon completion G Wash with water and brine F->G H Dry organic layer, filter, and concentrate G->H I Purify by column chromatography H->I

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure for the Suzuki-Miyaura coupling using a traditional palladium catalyst.[1]

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the chloropyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add the Pd(PPh₃)₄ catalyst (3-5 mol%) to the flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 mixture) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a powerful tool for the formation of C-N bonds.[8][9] For chloropyridines, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle and achieve high coupling efficiency.[5]

Comparative Performance of Catalysts in Buchwald-Hartwig Amination
Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Typical Yield (%)Noteworthy Applications & Remarks
Pd₂(dba)₃ / RuPhosNaOtBuToluene80-110HighExcellent for the coupling of secondary amines.[5][10]
Pd₂(dba)₃ / BrettPhosLiHMDSToluene80-110HighParticularly effective for the coupling of primary amines.[5][10]
Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane90-110Good to HighA versatile ligand for a range of amine coupling partners.[5]
(DPPF)Ni(o-tolyl)ClLiOtBu or K₃PO₄CPME or tBuOH100-110Good to HighAn air-stable nickel pre-catalyst effective for secondary amines and anilines.[11]

Expertise in Action: Ligand Selection for C-N Coupling

The success of a Buchwald-Hartwig amination of a chloropyridine often hinges on the choice of ligand. Ligands like RuPhos and BrettPhos possess the steric bulk and electron-donating properties necessary to promote the challenging oxidative addition and subsequent reductive elimination steps of the catalytic cycle.[10] The use of a strong, non-nucleophilic base like sodium tert-butoxide is also crucial for generating the active amine nucleophile.[3]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition PdII_Aryl LPd(II)(Aryl)(Cl) Pd0->PdII_Aryl Aryl-Cl center Base_Coord Base/ Amine PdII_Amine [LPd(II)(Aryl)(NHR₂)]⁺ PdII_Aryl->PdII_Amine HNR₂, Base PdII_Amine->Pd0 RedElim Reductive Elimination Product Aryl-NR₂ PdII_Amine->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Representative Protocol for Buchwald-Hartwig Amination

This protocol is a generalized procedure and may require optimization for specific substrates.[5]

  • In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃), ligand (e.g., RuPhos), and base (e.g., NaOtBu) to a dry Schlenk tube.

  • Add anhydrous, degassed solvent (e.g., toluene) and stir for a few minutes to form the active catalyst.

  • Add the chloropyridine (1.0 equiv.) and the amine (1.2 equiv.) to the mixture.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. While palladium catalysis is most common, nickel-based systems have emerged as a cost-effective alternative.[12]

Comparative Performance of Catalysts in Sonogashira Coupling
Catalyst SystemCo-catalystBaseSolventTemp. (°C)Typical Yield (%)Noteworthy Applications & Remarks
Pd(PPh₃)₄CuIEt₃NTHFRoom Temp - 65Good to HighThe classic Sonogashira conditions, effective for many substrates.
NiCl₂([P,S] ligand)CuICs₂CO₃DMSO50Moderate to ExcellentAn efficient nickel-based system for the coupling of non-activated alkyl chlorides.[13]
Pd(OAc)₂ / PPh₃NoneK₂CO₃DMF/H₂O120 (MW)ModerateA copper-free system that can be effective under microwave irradiation.

Expertise in Action: The Rise of Nickel Catalysis

Nickel catalysts are gaining traction in Sonogashira couplings due to nickel's lower cost and high catalytic activity.[12] For challenging substrates like non-activated alkyl chlorides, specialized nickel complexes with bidentate ligands have shown remarkable efficiency under mild conditions.[13]

Conclusion

The cross-coupling of chloropyridines is a powerful strategy in modern synthetic chemistry. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, the use of modern, bulky, electron-rich phosphine ligands and pre-catalysts often leads to significantly higher yields and shorter reaction times, particularly for challenging substrates. For C-N bond formation, the Buchwald-Hartwig amination with specialized ligands like RuPhos and BrettPhos is the gold standard. In the realm of C-C bond formation via Sonogashira coupling, while palladium remains prevalent, nickel-based systems are emerging as a viable and economical alternative. The experimental data and protocols provided in this guide serve as a robust starting point for your synthetic endeavors, empowering you to efficiently construct complex pyridine-containing molecules.

References

A Comparative Guide to the Synthesis of Isothiazolo[5,4-b]pyridines: Evaluating a Novel Route from 5-Chloro-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isothiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic system due to its presence in a variety of biologically active compounds. The development of efficient and versatile synthetic routes to this core structure is of paramount importance for enabling further exploration of its therapeutic potential. This guide presents a comparative analysis of two synthetic pathways to a representative complex molecule, 3,6-dimethylisothiazolo[5,4-b]pyridin-5(4H)-one .

The first pathway (Route A) is a proposed, plausible route commencing from the readily available 5-Chloro-6-methylpyridin-3-ol . This novel approach is juxtaposed with a well-established, literature-documented synthesis (Route B) that employs a different starting material and synthetic strategy. This guide will provide an in-depth analysis of the experimental methodologies, a critical comparison of the two routes, and visual representations of the synthetic workflows to aid in the validation of synthetic strategies for complex molecule synthesis.

Route A: A Proposed Synthesis from this compound

This proposed route leverages the inherent reactivity of the substituted pyridin-3-ol starting material to construct the isothiazole ring. The strategy involves the introduction of a thiol group ortho to the hydroxyl group, followed by an oxidative cyclization.

Experimental Protocol for Route A

Step 1: Nitration of this compound

To a solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The mixture is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to afford 5-Chloro-6-methyl-4-nitropyridin-3-ol .

Causality: The electron-donating hydroxyl group directs the electrophilic nitration to the ortho and para positions. The C4 position is sterically less hindered and electronically favored for nitration.

Step 2: Reduction of the Nitro Group

5-Chloro-6-methyl-4-nitropyridin-3-ol (1.0 eq) is dissolved in ethanol, and a catalytic amount of Pd/C (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield 4-Amino-5-chloro-6-methylpyridin-3-ol .

Causality: Catalytic hydrogenation is a standard and efficient method for the reduction of aromatic nitro groups to amines with high yields and clean reaction profiles.

Step 3: Thiol Introduction via Smiles Rearrangement

4-Amino-5-chloro-6-methylpyridin-3-ol (1.0 eq) is reacted with 2-mercaptoacetic acid (1.2 eq) in the presence of a strong base such as sodium hydride in a suitable solvent like DMF. This reaction is expected to proceed via a Smiles rearrangement, where the amino group displaces the chloro group after initial formation of a sulfide linkage. Subsequent hydrolysis of the acetic acid moiety would yield the desired thiol. This step would result in the formation of 4-Amino-5-mercapto-6-methylpyridin-3-ol .

Causality: The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction. In this case, the amino group acts as the internal nucleophile to displace the adjacent chloro group, facilitated by the activating effect of the pyridine ring nitrogen.[1][2][3][4]

Step 4: Oxidative Cyclization

4-Amino-5-mercapto-6-methylpyridin-3-ol (1.0 eq) is dissolved in a suitable solvent such as ethanol, and an oxidizing agent like iodine (1.1 eq) is added. The reaction is stirred at room temperature until the formation of the isothiazole ring is complete. The reaction is then quenched with sodium thiosulfate solution, and the product is extracted with an organic solvent. After purification, 3,6-dimethylisothiazolo[5,4-b]pyridin-5(4H)-one is obtained.

Causality: The oxidation of the thiol group in the presence of the adjacent amino group leads to the formation of a sulfenamide intermediate, which then cyclizes to form the stable isothiazole ring system.

Visualizing Route A

Route A start This compound step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 5-Chloro-6-methyl-4-nitropyridin-3-ol step1->intermediate1 step2 Reduction (H2, Pd/C) intermediate1->step2 intermediate2 4-Amino-5-chloro-6-methylpyridin-3-ol step2->intermediate2 step3 Smiles Rearrangement (2-Mercaptoacetic acid, NaH) intermediate2->step3 intermediate3 4-Amino-5-mercapto-6-methylpyridin-3-ol step3->intermediate3 step4 Oxidative Cyclization (I2) intermediate3->step4 product 3,6-Dimethylisothiazolo[5,4-b]pyridin-5(4H)-one step4->product

Caption: Proposed synthetic workflow for Route A.

Route B: An Established Synthesis from 2-Amino-3-cyanopyridine

This established route, adapted from the literature on the synthesis of isothiazolo[5,4-b]pyridines, starts from a different commercially available pyridine derivative and employs a different ring-forming strategy.

Experimental Protocol for Route B

Step 1: Diazotization and Sandmeyer Reaction

To a cooled (0 °C) solution of 2-Amino-3-cyanopyridine (1.0 eq) in aqueous HCl, a solution of sodium nitrite (1.1 eq) in water is added dropwise. The resulting diazonium salt solution is then added to a solution of potassium ethyl xanthate (1.2 eq) at room temperature. The mixture is stirred for 2 hours, and the product is extracted with an organic solvent. After purification, 2-(Ethoxycarbonothioylthio)-3-cyanopyridine is obtained.

Causality: The Sandmeyer reaction is a classic method for converting an aromatic amine to a variety of functional groups via a diazonium salt intermediate. The use of potassium ethyl xanthate introduces the necessary sulfur functionality.

Step 2: Hydrolysis and Thiol Formation

2-(Ethoxycarbonothioylthio)-3-cyanopyridine (1.0 eq) is dissolved in a solution of sodium hydroxide in ethanol and heated to reflux for 2 hours. The reaction mixture is then cooled, acidified with HCl, and the resulting precipitate is filtered, washed with water, and dried to give 2-Mercapto-3-cyanopyridine .

Causality: Basic hydrolysis of the xanthate group is a standard procedure to unmask the thiol functionality.

Step 3: Oxidative Cyclization

A solution of 2-Mercapto-3-cyanopyridine (1.0 eq) in a mixture of acetic acid and hydrogen peroxide (30%) is heated at 60 °C for 3 hours. The reaction mixture is then cooled, and the product that precipitates is collected by filtration, washed with water, and dried to yield 3-Aminoisothiazolo[5,4-b]pyridine .

Causality: The oxidative conditions promote the cyclization of the thiol and the nitrile group to form the aminoisothiazole ring.

Step 4: Modification to Target Molecule

3-Aminoisothiazolo[5,4-b]pyridine would require further synthetic steps, such as diazotization followed by methylation and subsequent hydrolysis and methylation of the pyridine ring, to arrive at the target molecule, 3,6-dimethylisothiazolo[5,4-b]pyridin-5(4H)-one . These additional steps add to the complexity and may reduce the overall yield of the synthesis.

Visualizing Route B

Route B start 2-Amino-3-cyanopyridine step1 Diazotization & Sandmeyer (NaNO2, HCl, KEX) start->step1 intermediate1 2-(Ethoxycarbonothioylthio)-3-cyanopyridine step1->intermediate1 step2 Hydrolysis (NaOH, EtOH) intermediate1->step2 intermediate2 2-Mercapto-3-cyanopyridine step2->intermediate2 step3 Oxidative Cyclization (H2O2, AcOH) intermediate2->step3 intermediate3 3-Aminoisothiazolo[5,4-b]pyridine step3->intermediate3 step4 Further Modifications (Multiple Steps) intermediate3->step4 product 3,6-Dimethylisothiazolo[5,4-b]pyridin-5(4H)-one step4->product

References

Safety Operating Guide

Navigating the Aftermath: A Comprehensive Guide to the Proper Disposal of 5-Chloro-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Treat all waste containing 5-Chloro-6-methylpyridin-3-ol as hazardous. This guide provides detailed procedures for its safe handling and disposal, ensuring the safety of laboratory personnel and environmental compliance.

In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is a critical, yet often overlooked, aspect of laboratory safety and regulatory compliance. This guide, developed for researchers, scientists, and drug development professionals, provides a comprehensive, step-by-step protocol for the safe disposal of this compound, a halogenated pyridine derivative. By understanding the inherent hazards and adhering to the procedures outlined below, laboratories can mitigate risks and uphold their commitment to safety and environmental stewardship.

Hazard Profile and Immediate Safety Considerations

This compound (CAS No. 51984-63-5) is a halogenated organic compound that requires careful handling.[1][2] While a comprehensive Safety Data Sheet (SDS) is not widely available, data from suppliers and structurally similar compounds indicate the following hazards:

  • H302: Harmful if swallowed. [2]

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

  • H335: May cause respiratory irritation. [2]

Given these hazards, the following personal protective equipment (PPE) is mandatory when handling this compound in any form, including as a waste product:

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a full-face shield are required to protect against splashes and airborne particles. Standard safety glasses are not sufficient.
Hand Protection Chemically resistant gloves, such as nitrile or butyl rubber, must be worn. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
Protective Clothing A lab coat, fully buttoned, is the minimum requirement. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used to prevent skin contact.
Respiratory Protection All handling of this compound, especially in powdered form or when generating aerosols, must be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.

Waste Classification and Regulatory Compliance

Due to its chemical structure as a halogenated pyridine, this compound waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[3][4] Specifically, it may fall under the following waste codes:

  • F-listed wastes: These are wastes from non-specific sources. Halogenated organic compounds are often included in the F001 and F002 waste streams if they are spent solvents.[5][6]

  • D-listed wastes: If the waste exhibits characteristics of toxicity, it may be assigned a D-code. Pyridine itself is listed as D038.[6][7]

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification and to ensure compliance with all federal, state, and local regulations.[3][8]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and cost-effective chemical waste management.

  • Halogenated vs. Non-Halogenated: Waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[9] Do not mix it with non-halogenated organic solvents.

  • Solid vs. Liquid: Collect solid waste (e.g., contaminated filter paper, weighing boats, gloves) separately from liquid waste solutions.[9][10]

Step 2: Container Selection and Labeling

The integrity of the waste container is crucial to prevent leaks and exposure.

  • Container Material: Use a chemically compatible container. For liquid waste, a high-density polyethylene (HDPE) or glass bottle with a screw cap is recommended. For solid waste, a sturdy, sealable plastic bag or a wide-mouth HDPE container is suitable. Ensure the container material is compatible with all components of the waste mixture.

  • Labeling: All waste containers must be clearly and accurately labeled from the moment the first drop of waste is added.[3][8][10] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents of the waste stream with their approximate percentages.

    • The relevant hazard pictograms (e.g., irritant, harmful).

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

Step 3: Waste Accumulation and Storage
  • Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][8] The SAA should be a secondary containment bin to capture any potential leaks.

  • Container Management: Keep waste containers securely closed at all times, except when adding waste.[3][8] Do not overfill containers; leave at least 10% headspace to allow for expansion of vapors.

  • Incompatible Materials: Ensure that the waste container for this compound is stored separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent dangerous chemical reactions.[11][12]

Step 4: Request for Disposal

Once the waste container is full or is no longer being used, contact your institution's EHS department to arrange for a pickup.[3][8] Do not attempt to transport hazardous waste outside of your designated laboratory area.

Emergency Procedures: Spills and Exposures

Accidents can happen, and being prepared is essential for a safe laboratory environment.

Spill Cleanup

For small spills of this compound:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in Section 1.

  • Contain and Absorb: For liquid spills, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a rinse), collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Waste Generation (this compound) IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Collect in a labeled, sealed container for 'Solid Halogenated Organic Waste' IsSolid->SolidWaste Solid LiquidWaste Collect in a labeled, sealed container for 'Liquid Halogenated Organic Waste' IsSolid->LiquidWaste Liquid Segregation Segregate from non-halogenated and incompatible waste streams SolidWaste->Segregation LiquidWaste->Segregation Storage Store in a designated Satellite Accumulation Area (SAA) with secondary containment Segregation->Storage Full Is the container full or no longer in use? Storage->Full Full->Storage No ContactEHS Contact Environmental Health & Safety (EHS) for waste pickup Full->ContactEHS Yes End Proper Disposal by Licensed Facility ContactEHS->End

Caption: Decision workflow for the disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-6-methylpyridin-3-OL
Reactant of Route 2
5-Chloro-6-methylpyridin-3-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.